molecular formula C2H5Cl B579816 Chloroethane-d5 CAS No. 19199-91-8

Chloroethane-d5

Cat. No.: B579816
CAS No.: 19199-91-8
M. Wt: 69.543
InChI Key: HRYZWHHZPQKTII-ZBJDZAJPSA-N
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Description

Chloroethane-d5 is a deuterated analog of chloroethane where five hydrogen atoms are replaced with deuterium, a stable hydrogen isotope. This labeling makes it an essential tool in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a deuterated solvent. Its primary value lies in providing a low-background signal environment for analyzing the structure and dynamics of dissolved compounds, particularly in proton NMR studies . Beyond its role as an inert solvent, this compound functions as a versatile reagent in synthetic chemistry. It acts as an ethylating agent in deuterium-labeled synthesis, enabling the introduction of a -CD2CD3 group into target molecules. This is crucial for tracing reaction pathways, studying mechanisms, and producing labeled standards or intermediates for advanced materials and pharmaceuticals . In pharmacological and metabolic research, this compound provides significant value as an internal standard in mass spectrometry-based assays. Its isotopic mass shift allows for precise quantification and differentiation from endogenous compounds, facilitating accurate studies of the absorption, distribution, metabolism, and excretion (ADME) of drugs and other small molecules. This compound is strictly for professional research applications in controlled laboratory settings.

Properties

IUPAC Name

1-chloro-1,1,2,2,2-pentadeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYZWHHZPQKTII-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

69.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19199-91-8
Record name Ethane-d5, chloro-
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Record name 19199-91-8
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Foundational & Exploratory

Introduction: The Role of Stable Isotopes in Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chloroethane-d5: Properties, Specifications, and Analytical Methodologies

In the landscape of modern drug development and mechanistic research, precision is paramount. Stable isotope-labeled (SIL) compounds are indispensable tools that provide this precision, enabling researchers to trace metabolic pathways, quantify analytes with unparalleled accuracy, and elucidate complex reaction mechanisms. This compound (Ethyl chloride-d5), in which all five hydrogen atoms of the ethyl group are replaced with deuterium, stands as a critical reagent and internal standard. Its utility is derived from its chemical identity to its non-labeled (protio) analogue, but with a distinct mass signature. This guide provides a comprehensive overview of the chemical properties, technical specifications, and analytical protocols pertinent to this compound, designed for the discerning scientist in research and development.

Molecular Identity and Physicochemical Properties

This compound is a deuterated isotopologue of chloroethane. It is a colorless gas under standard conditions, recognized for its high volatility.[1] The complete substitution of hydrogen with deuterium results in a mass shift of +5 amu (atomic mass units), a fundamental property exploited in mass spectrometry-based applications.[2][3]

Below is the molecular structure of this compound, illustrating the full deuteration of the ethyl group.

Caption: Molecular Structure of this compound (CD₃CD₂Cl).

The core physicochemical properties are summarized in the table below for rapid reference. These specifications are critical for designing experiments, particularly in analytical method development where volatility and solubility are key parameters.

PropertyValueReference(s)
Chemical Formula CD₃CD₂Cl[2][4]
CAS Number 19199-91-8[2]
Molecular Weight 69.54 g/mol [2][5]
Synonyms Ethyl chloride-d5, 1-chloro-1,1,2,2,2-pentadeuterioethane[3][5][6]
Physical State Gas at STP[1]
Boiling Point ~12.3 °C at 760 mmHg[1]
Melting Point -139 °C[1]
Flash Point -50 °C (-58 °F)[2][3]
Density ~0.953 g/cm³ (Predicted)N/A
Isotopic Purity Typically ≥98 atom % D[2][3]
Chemical Purity Typically ≥98%[7][8]

The Spectroscopic Profile: A Comparative Analysis

The structural characterization and confirmation of this compound rely on a suite of spectroscopic techniques. The most powerful approach is to understand the expected spectral changes relative to its well-documented non-deuterated counterpart, Chloroethane (CAS: 75-00-3).

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for confirming isotopic incorporation. The analysis of this compound is predicated on a predictable mass shift and the characteristic isotopic pattern of chlorine.

  • Expected Spectrum of Chloroethane (C₂H₅Cl): The electron ionization (EI) mass spectrum of standard chloroethane displays two molecular ion peaks, [M]⁺ and [M+2]⁺, at m/z 64 and 66, respectively.[9] This iconic 3:1 intensity ratio is due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes. The base peak is often the ethyl cation [C₂H₅]⁺ at m/z 29, resulting from the loss of the chlorine radical.[9]

  • Predicted Spectrum of this compound (C₂D₅Cl): For the deuterated analogue, the entire molecular ion cluster shifts by +5 amu.

    • The [M]⁺ peak (containing ³⁵Cl) is expected at m/z 69 .

    • The [M+2]⁺ peak (containing ³⁷Cl) is expected at m/z 71 .

    • The 3:1 isotopic signature for chlorine will be preserved.

    • The primary fragment ion will be the deuterated ethyl cation, [C₂D₅]⁺, at m/z 34 . The loss of DCl (mass 37 for D³⁵Cl, 39 for D³⁷Cl) would lead to the ethene-d4 radical cation [C₂D₄]⁺• at m/z 32.

This predictable mass shift provides an unambiguous confirmation of the compound's identity and serves as the basis for its use as an internal standard in quantitative mass spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy provides granular detail on the atomic environment and is used to confirm the positions of deuterium labeling and assess the isotopic purity from a proton perspective.

  • ¹H NMR of Chloroethane (C₂H₅Cl): The proton NMR spectrum is simple and characteristic. It shows a triplet at ~1.49 ppm corresponding to the three methyl (CH₃) protons, which are split by the two adjacent methylene protons (n+1=3). A quartet at ~3.51 ppm corresponds to the two methylene (CH₂) protons, split by the three adjacent methyl protons (n+1=4).[1][10]

  • Predicted ¹H NMR of this compound (C₂D₅Cl): For a sample with 98-99% isotopic purity, the prominent triplet and quartet will be virtually absent. The spectrum's value lies in what is not seen. Any residual proton signals would correspond to the small percentage of incompletely deuterated species (e.g., CD₃CHDCl). The absence of significant proton signals at ~1.5 and ~3.5 ppm is a primary confirmation of successful deuteration.

  • ¹³C NMR of Chloroethane (C₂H₅Cl): The carbon spectrum shows two distinct signals: one for the methyl carbon (CH₃) at ~18.7 ppm and one for the methylene carbon (CH₂Cl) at ~39.9 ppm.[11]

  • Predicted ¹³C NMR of this compound (C₂D₅Cl): The carbon spectrum will also show two signals, but with two key differences. First, the chemical shifts will be slightly upfield due to the isotopic effect of the directly attached deuterium atoms. Second, and more importantly, the signals will be split into multiplets due to C-D coupling (the spin of deuterium, I=1). The CD₃ carbon signal should appear as a 1:3:6:7:6:3:1 septet, while the CD₂Cl carbon signal should appear as a 1:2:3:2:1 quintet. Observing these splitting patterns provides definitive proof of the label's location.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift in the stretching frequency of the C-D bond compared to the C-H bond.

  • IR Spectrum of Chloroethane (C₂H₅Cl): The spectrum is dominated by C-H stretching vibrations between ~2880-3080 cm⁻¹ and C-H bending vibrations from ~1300-1500 cm⁻¹.[8] A characteristic C-Cl stretching vibration is also observed in the fingerprint region, typically around 580-780 cm⁻¹.[8]

  • Predicted IR Spectrum of this compound (C₂D₅Cl): The most significant change is the near-complete disappearance of the C-H stretching bands above 2850 cm⁻¹. They are replaced by new, strong C-D stretching absorptions at significantly lower wavenumbers, typically in the 2100-2250 cm⁻¹ region. This is a direct consequence of the increased reduced mass of the C-D oscillator system. The C-D bending modes will also be shifted to lower frequencies compared to their C-H counterparts. This clear-cut substitution of bands provides strong evidence of deuteration.

Quality Control and Purity Assessment

Trustworthiness: A robust analytical workflow is essential to validate the identity, purity, and stability of this compound. Every batch must be rigorously tested to ensure it meets the stringent requirements for research applications. The workflow below outlines a self-validating system for quality control.

Caption: Quality control workflow for this compound.

Protocol: Determination of Isotopic Purity by GC-MS

This protocol describes a standard method for determining the isotopic purity of a volatile deuterated compound like this compound.

Objective: To separate this compound from any potential volatile impurities and to determine the relative abundance of all deuterated isotopologues (d₀ to d₅) by mass spectrometry.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless inlet.

  • Mass Spectrometer (MS) capable of electron ionization (EI) and full scan acquisition.

  • GC Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) is suitable.

Procedure:

  • Sample Preparation: Due to its gaseous nature, this compound must be handled in a closed system.

    • Use a gas-tight syringe to draw a known volume (e.g., 100 µL) of the gas from the lecture bottle.[4]

    • Inject this into a sealed vial containing a suitable solvent (e.g., 1 mL of methanol or dichloromethane) to create a dilute solution. This step is critical for reproducibility.

  • GC Method Configuration:

    • Inlet Temperature: 200 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column and detector.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 35 °C (hold for 3 minutes) to ensure good peak shape for early-eluting compounds, then ramp at 10 °C/min to 200 °C.

  • MS Method Configuration:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 25-100. This range covers the parent ions and key fragments of all potential isotopologues.

    • Solvent Delay: Set a delay (e.g., 2 minutes) to prevent the filament from being saturated by the solvent peak.

  • Data Analysis:

    • Identify the GC peak corresponding to Chloroethane.

    • Extract the mass spectrum across this peak.

    • Record the ion intensities for the molecular ion clusters of each potential isotopologue:

      • d₀ (C₂H₅Cl): m/z 64/66

      • d₁ (C₂H₄DCl): m/z 65/67

      • d₂ (C₂H₃D₂Cl): m/z 66/68

      • d₃ (C₂H₂D₃Cl): m/z 67/69

      • d₄ (C₂HD₄Cl): m/z 68/70

      • d₅ (C₂D₅Cl): m/z 69/71

    • Calculate Atom % D: Sum the contributions from each isotopologue, weighted by the number of deuterium atoms. The formula is: Atom % D = [ (1×ΣI(d₁)) + (2×ΣI(d₂)) + (3×ΣI(d₃)) + (4×ΣI(d₄)) + (5×ΣI(d₅)) ] / [ 5 × ΣI(d₀-d₅) ] × 100 Where ΣI(dx) is the sum of the intensities of the M and M+2 peaks for that isotopologue. This comprehensive approach ensures the final reported isotopic purity is accurate and trustworthy.[12]

Applications in Research and Drug Development

The primary utility of this compound stems from its application as an internal standard (IS) in quantitative bioanalysis using Liquid or Gas Chromatography-Mass Spectrometry (LC-MS or GC-MS).

  • Pharmacokinetic (PK) Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. This compound can be used as an IS for the quantification of volatile metabolites or related small molecules in biological matrices like blood or plasma. Because it co-elutes with the non-labeled analyte and behaves identically during sample extraction and ionization, it effectively corrects for matrix effects and variability, leading to highly accurate and precise quantification.

  • Environmental Analysis: It is listed as a compound for use in environmental analysis and for monitoring priority pollutants.[6] Regulatory methods often mandate the use of SIL standards to correct for losses during sample workup and to ensure accurate quantification of contaminants in water, soil, or air samples.

  • Mechanistic Studies: Researchers can use deuterated compounds to probe reaction mechanisms. The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can provide insight into the rate-determining steps of a chemical or enzymatic reaction.

Safety, Handling, and Storage

Authoritative Grounding: this compound is an extremely flammable gas and is suspected of causing cancer.[2][3] All handling must be performed with appropriate engineering controls and personal protective equipment.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid all sources of ignition, including sparks, open flames, and hot surfaces.[1] Ground all equipment to prevent static discharge. As it is supplied as a gas in a lecture bottle, it is best handled using a vacuum line or a suitable gas regulator.[1][4]

  • Storage: Store at room temperature in a tightly sealed container, away from light, moisture, and sources of heat or ignition.[4][6] It is classified under Storage Class 2A for gases.[2]

  • Personal Protective Equipment (PPE): Safety glasses, flame-retardant laboratory coat, and appropriate gloves are mandatory. Avoid breathing the gas.[1]

References

  • C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane. Doc Brown's Chemistry. [Link][11]

  • CHLOROETHANE (D5, 98%). Eurisotop. [Link]

  • C2H5Cl CH3CH2Cl infrared spectrum of chloroethane. Doc Brown's Chemistry. [Link][8]

  • C2H5Cl CH3CH2Cl mass spectrum of chloroethane. Doc Brown's Chemistry. [Link][9]

  • Ethane-d5, chloro- | C2H5Cl | CID 56845945. PubChem. [Link]

  • Analytical Characterization of Deuterated Compounds. ResolveMass Laboratories Inc. [Link]

  • C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link][1][10]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds... ResearchGate. [Link][12]

  • Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. [Link]

  • A strategy for evaluation of isotopic enrichment... Analytical Methods (RSC Publishing). [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Deuterated Chloroethane (Chloroethane-d5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and pharmaceutical research, the strategic use of isotopically labeled compounds is indispensable. Deuterium (²H or D), a stable isotope of hydrogen, plays a pivotal role in this context. The substitution of hydrogen with deuterium can profoundly influence the physicochemical properties and metabolic pathways of a molecule, a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive technical overview of the physical properties of deuterated chloroethane, specifically chloroethane-d5 (CD₃CD₂Cl), a valuable tool in mechanistic studies, as an internal standard in analytical chemistry, and in the synthesis of more complex deuterated molecules. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Comparative Physicochemical Properties: Chloroethane vs. This compound

The substitution of protium (¹H) with deuterium (²H) in chloroethane results in subtle yet significant alterations to its physical properties. These differences are primarily attributable to the greater mass of deuterium, which affects bond vibrational energies and, consequently, intermolecular forces. A comparative summary of the key physical properties is presented below.

PropertyChloroethane (CH₃CH₂Cl)This compound (CD₃CD₂Cl)Rationale for a Senior Application Scientist
Molecular Weight 64.51 g/mol 69.54 g/mol The increased mass is the primary driver of the isotopic effects observed in other physical properties. This mass difference is fundamental for mass spectrometry-based applications.
Boiling Point 12.3 °C12.7 °C (Predicted)The slightly higher boiling point of the deuterated analog is a consequence of the lower zero-point energy of the C-D bond compared to the C-H bond, leading to slightly stronger intermolecular van der Waals forces.
Melting Point -138.7 °CNo experimental data found; expected to be very similar to the non-deuterated form.The effect of deuteration on melting point is generally less pronounced and more difficult to predict than on boiling point, as it is highly dependent on crystal packing forces.
Density 0.921 g/cm³ (at 0°C)0.953 g/cm³ (Predicted)The increased mass within a similar molecular volume results in a higher density for the deuterated compound.

Spectroscopic Characterization

The spectroscopic signature of a molecule is one of its most defining characteristics. For deuterated compounds, spectroscopic analysis not only confirms the identity and purity of the substance but also provides insights into the extent and position of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The substitution of hydrogen with deuterium dramatically alters the NMR spectrum.

In a standard ¹H NMR experiment, a fully deuterated molecule like this compound will, in theory, show no signals. This is because deuterium nuclei resonate at a different frequency than protons. The primary utility of a ¹H NMR spectrum for a deuterated compound is to assess its isotopic purity by detecting any residual proton signals. For high-purity this compound, the ¹H NMR spectrum is expected to be a flat baseline.

The ¹³C NMR spectrum of this compound is expected to show two distinct signals, corresponding to the two carbon atoms (CD₃ and CD₂Cl). The chemical shifts will be very similar to those of non-deuterated chloroethane. However, the coupling between the carbon-13 nucleus and the deuterium nucleus (I=1) will result in a characteristic splitting pattern. A carbon bonded to a single deuterium atom will appear as a 1:1:1 triplet, while a carbon bonded to three deuterium atoms (CD₃) will exhibit a more complex multiplet.

Predicted ¹³C NMR Data for this compound:

Carbon AtomPredicted Chemical Shift (δ) ppmPredicted Multiplicity
CD₃~18Multiplet (septet)
CD₂Cl~40Multiplet (quintet)

Note: The chemical shifts are based on the known values for non-deuterated chloroethane and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy of this compound

Objective: To acquire ¹H and ¹³C NMR spectra of this compound to confirm its identity and assess isotopic purity.

Methodology:

  • Sample Preparation: Due to its low boiling point, this compound must be handled as a gas or a condensed liquid at low temperatures. A cooled, pressure-rated NMR tube (e.g., a J-Young tube) is required. A known amount of a suitable deuterated solvent (e.g., chloroform-d, benzene-d6) containing a reference standard (e.g., tetramethylsilane, TMS) is introduced into the NMR tube and cooled in a cold bath (e.g., dry ice/acetone). A measured amount of this compound gas is then condensed into the tube. The tube is then sealed.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: A small number of scans (e.g., 8-16) should be sufficient to detect any residual proton signals.

    • ¹³C NMR Acquisition:

      • Pulse Program: Standard single-pulse experiment with proton decoupling.

      • Number of Scans: A larger number of scans will be required due to the lower natural abundance of ¹³C and the coupling to deuterium.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. The mass spectrum of this compound will be significantly different from that of its non-deuterated counterpart due to the mass difference and the presence of the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Mass Spectrum Fragmentation of this compound:

  • Molecular Ion (M⁺): Two molecular ion peaks will be observed due to the chlorine isotopes:

    • [CD₃CD₂³⁵Cl]⁺ at m/z 74

    • [CD₃CD₂³⁷Cl]⁺ at m/z 76 The relative intensity of these peaks will be approximately 3:1.

  • Major Fragments:

    • Loss of a chlorine radical (•Cl): This will result in the formation of the pentadeuterioethyl cation [CD₃CD₂]⁺ at m/z 34. This is expected to be a major fragment.

    • Loss of a deuteromethyl radical (•CD₃): This will lead to the [CD₂Cl]⁺ fragment, which will appear as a pair of peaks at m/z 51 ([CD₂³⁵Cl]⁺) and m/z 53 ([CD₂³⁷Cl]⁺) in a 3:1 ratio.

    • Loss of DCl: Elimination of deuterium chloride can lead to the formation of a deuterated ethene radical cation [C₂D₄]⁺ at m/z 32.

Experimental Protocol: Mass Spectrometry of this compound

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: As a gas at room temperature, this compound can be introduced directly into the mass spectrometer via a gas inlet system or by using a gas chromatography-mass spectrometry (GC-MS) setup.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for obtaining reproducible fragmentation patterns.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 10-100).

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium atom leads to a significant shift of the vibrational frequencies to lower wavenumbers.

Predicted Vibrational Spectra of this compound:

  • C-D Stretching: The C-H stretching vibrations in chloroethane typically appear in the 2850-3000 cm⁻¹ region. For this compound, the C-D stretching vibrations are expected to be observed at significantly lower frequencies, approximately in the 2100-2250 cm⁻¹ range. This is a direct consequence of the increased reduced mass of the C-D bond.

  • C-Cl Stretching: The C-Cl stretching vibration, which appears around 650-750 cm⁻¹ in chloroethane, is expected to be less affected by deuteration but may show a slight shift due to changes in vibrational coupling within the molecule.

  • Fingerprint Region: The fingerprint region (below 1500 cm⁻¹) will be significantly different for this compound compared to the non-deuterated form, providing a unique spectral signature for the deuterated compound.

Experimental Protocol: Vibrational Spectroscopy of this compound

Objective: To obtain the IR and Raman spectra of this compound.

Methodology:

  • Sample Handling: For gas-phase IR spectroscopy, a gas cell with appropriate windows (e.g., KBr) is used. For Raman spectroscopy of the gas, a specialized gas cell is also required.

  • Instrumentation:

    • IR Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer is used.

    • Raman Spectroscopy: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm) is employed.

  • Data Acquisition: Spectra are collected over the appropriate spectral range (e.g., 4000-400 cm⁻¹ for IR).

Synthesis of Deuterated Chloroethane (this compound)

The synthesis of this compound requires a deuterated starting material. A common and effective method involves the reaction of deuterated ethanol (ethanol-d6, CD₃CD₂OD) with a chlorinating agent.

Generalized Synthesis Protocol:

Reaction: CD₃CD₂OD + HCl → CD₃CD₂Cl + H₂O

Causality Behind Experimental Choices: This method is based on the well-established synthesis of chloroalkanes from alcohols. The use of a strong acid like HCl facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). The subsequent nucleophilic attack by the chloride ion yields the desired this compound. The reaction is typically driven to completion by removing the volatile product as it is formed.

Step-by-Step Methodology:

  • Reagents and Equipment:

    • Ethanol-d6 (CD₃CD₂OD)

    • Concentrated hydrochloric acid (or dry HCl gas)

    • A suitable catalyst, such as zinc chloride (optional, but can increase the reaction rate)

    • Reaction flask, condenser, gas inlet tube, and a collection vessel cooled in an ice-salt or dry ice-acetone bath.

  • Procedure:

    • Place ethanol-d6 in the reaction flask. If using a catalyst, add it to the alcohol.

    • Heat the mixture gently.

    • Slowly bubble dry hydrogen chloride gas through the heated alcohol, or carefully add concentrated hydrochloric acid.

    • The this compound, being volatile (boiling point ~12.7 °C), will distill out of the reaction mixture as it is formed.

    • Pass the product gas through a drying agent (e.g., anhydrous calcium chloride) to remove any water.

    • Collect the purified this compound by condensation in the cooled collection vessel.

  • Purification and Characterization:

    • The collected product can be further purified by fractional distillation if necessary.

    • Confirm the identity and purity of the product using the spectroscopic methods described above (NMR, MS, IR).

Safety and Handling

This compound, like its non-deuterated counterpart, is a flammable gas at room temperature and pressure and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Flammability: Highly flammable. Keep away from heat, sparks, and open flames.

  • Toxicity: May be harmful if inhaled or absorbed through the skin. It is a central nervous system depressant.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

Conclusion

Deuterated chloroethane (this compound) is a valuable isotopically labeled compound with distinct physical properties that make it a powerful tool for researchers in various scientific disciplines. Understanding its physicochemical characteristics, spectroscopic signatures, and safe handling procedures is paramount for its effective application. This guide has provided a comprehensive overview of these aspects, grounded in established scientific principles, to support the research and development endeavors of scientists and professionals in the field.

References

  • Physical properties of chloroethane are widely available in chemical databases such as the PubChem database by the National Center for Biotechnology Inform
  • Principles of NMR spectroscopy and the effects of deuteration are covered in standard organic chemistry textbooks and specialized spectroscopy resources.
  • Mass spectrometry fragmentation patterns of haloalkanes are discussed in detail in specialized mass spectrometry liter
  • The synthesis of haloalkanes from alcohols is a classic organic reaction detailed in numerous organic synthesis textbooks and journals.

A Technical Guide to the Synthesis and Isotopic Purity of Chloroethane-d5

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary: The Critical Role of Chloroethane-d5 in Modern Research

This compound (CD₃CD₂Cl), a deuterated isotopologue of ethyl chloride, serves as a vital tool in pharmaceutical research and development. Its applications range from use as a deuterated ethylating agent in complex organic synthesis to its role as an internal standard in pharmacokinetic and metabolic studies.[1][2] The strategic replacement of hydrogen with deuterium, a stable, heavier isotope, leverages the kinetic isotope effect (KIE). This effect can significantly alter a drug's metabolic profile by slowing the cleavage of carbon-deuterium (C-D) bonds compared to their carbon-hydrogen (C-H) counterparts.[1][3] Consequently, deuteration can lead to improved pharmacokinetic properties, reduced formation of toxic metabolites, and an extended drug half-life, ultimately enhancing safety and efficacy.[][5]

The utility of this compound is directly contingent on its isotopic purity. The presence of residual, partially deuterated isotopologues can confound analytical results and compromise the performance of a deuterated active pharmaceutical ingredient (API). Therefore, robust synthetic protocols coupled with rigorous, multi-technique analytical validation are paramount to ensure the material meets the stringent quality standards required for research and drug development. This guide provides a comprehensive overview of the field-proven methodologies for the synthesis, purification, and isotopic purity assessment of this compound.

Synthesis and Purification: From Deuterated Precursor to Purified Product

The most direct and efficient synthesis of this compound begins with a fully deuterated, commercially available precursor: Ethanol-d6 (CD₃CD₂OD). The core of the synthesis is the substitution of the hydroxyl (-OD) group with a chlorine atom. Several reagents can accomplish this transformation; however, for clean conversion of a primary alcohol, the use of thionyl chloride (SOCl₂) is often preferred due to the gaseous nature of its byproducts, which simplifies purification.[6][7]

Causality of Reagent Selection
  • Thionyl Chloride (SOCl₂): This reagent reacts with the deuterated alcohol to form a chlorosulfite intermediate. The subsequent collapse of this intermediate yields the desired this compound, sulfur dioxide (SO₂), and deuterium chloride (DCl). As SO₂ and DCl are gases, they are easily removed from the reaction mixture, driving the reaction to completion.[6]

  • Lucas Reagent (Concentrated HCl/ZnCl₂): This classic method is highly effective for tertiary and secondary alcohols but is significantly slower for primary alcohols like ethanol, often requiring heat.[7][8][9] The use of aqueous HCl also introduces water, which can complicate purification, making this route less ideal for achieving high purity of a low-boiling product.[8]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes the laboratory-scale synthesis of this compound from Ethanol-d6.

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Chloroethane is a highly flammable gas at room temperature and pressure. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Apparatus Setup:

    • Assemble a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Fit the flask with a pressure-equalizing dropping funnel and a reflux condenser.

    • The top of the condenser must be connected to a series of traps: the first being an empty trap cooled in an ice bath, followed by a dry ice/acetone condenser (-78 °C) to collect the volatile this compound product (Boiling Point: 12.3 °C). The final outlet should be connected to a gas bubbler and a base trap (e.g., NaOH solution) to neutralize excess SO₂ and DCl gas.

  • Reaction:

    • Charge the round-bottom flask with 10.0 g of Ethanol-d6 (CD₃CD₂OD).

    • Cool the flask in an ice-water bath to 0 °C.

    • Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) to the dropping funnel.

    • Add the thionyl chloride dropwise to the stirred, cooled Ethanol-d6 over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture to 40-50 °C for 1 hour to ensure the reaction goes to completion and to drive the product into the collection trap. The this compound product will distill as it is formed and be collected in the dry ice/acetone-cooled trap.

  • Purification:

    • The condensed product in the cold trap may contain traces of unreacted starting material or byproducts.

    • For final purification, the collected crude product can be subjected to a low-temperature fractional distillation to yield highly pure this compound.

Synthesis and Purification Workflow Visualization

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_collection Product Collection cluster_purification Purification Stage Ethanol_d6 Ethanol-d6 (CD₃CD₂OD) Reaction Reaction Flask (0-50°C) Ethanol_d6->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Condenser Condenser & Gas Traps Reaction->Condenser Gaseous Products (CD₃CD₂Cl, SO₂, DCl) ColdTrap Crude this compound (Collected at -78°C) Condenser->ColdTrap Distillation Low-Temperature Fractional Distillation ColdTrap->Distillation FinalProduct Pure this compound Distillation->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Isotopic Purity Analysis: A Self-Validating System

Determining the isotopic purity of this compound is a critical quality control step. It is not merely a measure of chemical purity but a precise quantification of the extent of deuterium incorporation. A dual-technique approach using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive and self-validating assessment.[10]

Method 1: Quantitative ¹H NMR Spectroscopy (qNMR)

Expertise & Causality: ¹H NMR is arguably the most direct and powerful technique for determining isotopic purity. Its principle is straightforward: the area of a proton signal is directly proportional to the number of protons giving rise to that signal.[11][12] For a highly deuterated compound like this compound (CD₃CD₂Cl), any residual protons will appear as very small signals in the ¹H spectrum. By integrating these residual signals against a known, stable internal signal (if one were present) or, more practically, by calculating their proportion relative to the main species (determined by other methods), the precise level of hydrogen-containing isotopologues can be quantified.

Experimental Protocol: ¹H NMR

  • Sample Preparation: A sample of the purified this compound gas is carefully condensed into a high-quality, dry NMR tube containing a deuterated solvent of high purity (e.g., Chloroform-d, CDCl₃). The tube is then flame-sealed or fitted with a gas-tight cap.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) using a sufficient number of scans to achieve a high signal-to-noise ratio for the very small residual proton signals.

  • Data Analysis & Calculation:

    • Identify the signals corresponding to residual protons in the ethyl group (e.g., -CD₂H and -CDH ₂).

    • The isotopic purity is calculated based on the near-absence of these signals. For a quantitative value, the integral of the residual proton signal is compared to the signal of a co-dissolved internal standard of known concentration.

    • Isotopic Purity (Atom % D) Calculation: Purity = (1 - [Area_residual_protons / Area_standard_protons] * [Molar_equiv_standard / Molar_equiv_residual]) * 100

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is ideally suited for analyzing volatile compounds like this compound.[10][13] The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). This compound (CD₃CD₂Cl) will have a distinct molecular ion peak. Less-deuterated isotopologues (e.g., Chloroethane-d4, C₂HD₄Cl) will appear at lower masses. High-resolution MS (HRMS) is particularly powerful as it can resolve these species with high precision.[14] The relative abundance of these isotopologue peaks allows for the calculation of isotopic enrichment.[14][15]

Experimental Protocol: GC-MS

  • Sample Preparation: A gaseous sample of this compound is introduced into the GC-MS system via a gas-tight syringe or a gas sampling loop.

  • Data Acquisition:

    • GC: Use a suitable capillary column (e.g., DB-5MS) to achieve chromatographic separation. The oven temperature program should be optimized to provide a sharp peak for chloroethane.[13]

    • MS: Acquire mass spectra using Electron Ionization (EI). Scan a mass range that encompasses the molecular ions of all expected isotopologues (e.g., m/z 64-70 for C₂DₓH₅-ₓCl).

  • Data Analysis & Calculation:

    • Extract the mass spectrum from the apex of the this compound GC peak.

    • Measure the intensity (peak area) for the molecular ion of each isotopologue (d5, d4, d3, etc.).

    • Important: The raw intensities must be corrected for the natural abundance of ¹³C and ³⁷Cl, which also contribute to M+1 and M+2 peaks. Specialized software can perform this deconvolution.[16][17]

    • Isotopic Purity Calculation: Isotopic Purity (% d5 Species) = [Corrected_Intensity_d5 / (Sum of Corrected_Intensities of all isotopologues)] * 100

Analytical Workflow Visualization

AnalyticalWorkflow cluster_nmr ¹H NMR Analysis cluster_ms GC-MS Analysis Sample Pure this compound NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep MS_Prep Inject Gas Sample Sample->MS_Prep NMR_Acq Acquire Spectrum (≥400 MHz) NMR_Prep->NMR_Acq NMR_Analysis Integrate Residual Proton Signals NMR_Acq->NMR_Analysis NMR_Result Quantify H-containing Isotopologues NMR_Analysis->NMR_Result Final_Purity Final Isotopic Purity (Atom % D) NMR_Result->Final_Purity MS_Acq GC Separation & MS Detection MS_Prep->MS_Acq MS_Analysis Measure Relative Abundance of Isotopologue Ions MS_Acq->MS_Analysis MS_Result Calculate Species Abundance (%d5, %d4...) MS_Analysis->MS_Result MS_Result->Final_Purity

Caption: Dual-technique workflow for isotopic purity validation.

Data Summary

The combination of robust synthesis and rigorous analysis ensures a final product suitable for the demanding applications in pharmaceutical R&D.

Table 1: Comparison of Primary Synthetic Routes

Feature Method 1: Thionyl Chloride Method 2: Lucas Reagent (HCl/ZnCl₂)
Precursor Ethanol-d6 Ethanol-d6
Key Reagents SOCl₂ Concentrated HCl, Anhydrous ZnCl₂[8]
Byproducts SO₂ (gas), DCl (gas)[6] D₂O (liquid)
Reaction Rate Fast Slow for primary alcohols, requires heat[7]
Typical Purity High (>98%) Moderate to High
Advantages Clean reaction, gaseous byproducts are easily removed. Reagents are common and inexpensive.

| Disadvantages | SOCl₂ is highly corrosive and moisture-sensitive. | Slower reaction, requires catalyst, aqueous byproduct. |

Table 2: Comparison of Analytical Techniques for Isotopic Purity

Feature ¹H NMR Spectroscopy Gas Chromatography-Mass Spectrometry
Principle Nuclear spin resonance Mass-to-charge ratio separation[14]
Information Direct quantification of residual H atoms[11] Relative abundance of isotopologues (d5, d4, etc.)[10]
Sample State Dissolved Gas Gas
Destructive? No Yes
Advantages Highly accurate, structurally specific, non-destructive. High sensitivity, separates chemical impurities.

| Disadvantages | Lower throughput, requires high-field instrument. | Indirect purity measure, requires correction for natural isotopes.[15] |

References

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  • Could I modify this procedure to make ethyl chloride (chloroethane)? (2020). Reddit. [Link]

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  • Method for preparing chloroethane from chlorination by-product hydrogen chloride. (2015).
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  • Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]

  • Possolo, A., & Miura, T. (2019). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. [Link]

  • Scott, J. S., & Tona, V. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Liu, A., et al. (2023). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

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  • Preparation of Alkyl Halides. (2020). Chemistry LibreTexts. [Link]

  • Tsikas, D. (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]

  • Taubert, S., et al. (2019). Efficient calculation of NMR isotopic shifts: Difference-dedicated vibrational perturbation theory. The Journal of Chemical Physics. [Link]

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An In-Depth Technical Guide to Chloroethane-d5 (CAS: 19199-91-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Stable Isotopes in Advanced Research

In the landscape of modern chemical and pharmaceutical research, stable isotope-labeled (SIL) compounds are indispensable tools.[1] By replacing specific atoms with their heavier, non-radioactive isotopes—such as deuterium (²H) for hydrogen—we can subtly alter a molecule's mass without significantly changing its chemical properties.[][3] This seemingly simple substitution provides a powerful mechanism for tracing molecular fates, elucidating reaction mechanisms, and achieving unparalleled accuracy in quantitative analysis.[1][4]

This guide focuses on Chloroethane-d5 (CAS number 19199-91-8), the deuterated analogue of chloroethane.[5] With the chemical formula CD₃CD₂Cl, this compound has all five hydrogen atoms replaced by deuterium. This complete deuteration makes it an ideal internal standard for mass spectrometry, a tracer for metabolic studies of ethylating agents, and a specialized reagent in chemical synthesis. For researchers, scientists, and drug development professionals, understanding the technical nuances of this compound is key to leveraging its full potential in experimental design and data interpretation.

Physicochemical and Isotopic Properties

This compound is a colorless, flammable gas at standard temperature and pressure, typically handled as a refrigerated or pressurized liquid.[6][7] Its physical properties are largely similar to its non-deuterated counterpart, but its increased mass is a critical feature for its primary applications.

PropertyValueSource(s)
CAS Number 19199-91-8
Molecular Formula CD₃CD₂Cl
Molecular Weight 69.54 g/mol
Synonyms Ethyl chloride-d5, 1-chloro-1,1,2,2,2-pentadeuterioethane[5]
Isotopic Purity Typically ≥98 atom % D
Mass Shift vs. Unlabeled M+5
Boiling Point 12.7 °C (Predicted)[8]
Density 0.953 g/cm³ (Predicted)[8]
Flash Point -50 °C (-58 °F) (closed cup)

Synthesis and Isotopic Labeling Strategy

The synthesis of highly deuterated compounds like this compound requires a strategic approach to ensure the efficient incorporation of deuterium atoms. While specific commercial synthesis routes are proprietary, a plausible and common strategy involves the hydrochlorination of deuterated ethylene (C₂D₄) or the reduction and subsequent chlorination of a deuterated acetyl group.

A general conceptual pathway can be illustrated as follows:

Synthesis_Workflow A Deuterated Precursor (e.g., Ethanol-d6) B Chlorination Reaction (e.g., with SOCl₂ or HCl/ZnCl₂) A->B Chlorinating Agent C Crude this compound B->C Reaction D Purification (e.g., Fractional Distillation) C->D Distill E Final Product This compound (CD₃CD₂Cl) (CAS: 19199-91-8) D->E Purified Product F Quality Control (GC-MS, NMR for purity and isotopic enrichment) E->F GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Urine) B Spike with this compound (IS) (Known Concentration) A->B C Extraction (e.g., LLE, SPME) B->C D Inject Extract C->D E GC Separation D->E F MS Detection (Monitor m/z for Analyte & IS) E->F G Integrate Peak Areas (Analyte & IS) F->G H Calculate Area Ratio (Analyte / IS) G->H I Quantify Analyte Conc. (Using Calibration Curve) H->I Metabolism_Pathway cluster_p450 Oxidative Pathway cluster_gsh Conjugation Pathway CE_d5 This compound (CD₃CD₂Cl) P450 CYP2E1 CE_d5->P450 Oxidation GST GST CE_d5->GST GSH Conjugation Acetaldehyde Acetaldehyde-d4 (CD₃CDO) P450->Acetaldehyde AceticAcid Acetic Acid-d4 Acetaldehyde->AceticAcid Aldehyde Dehydrogenase GSEthyl S-ethyl-d5-glutathione GST->GSEthyl Mercapturic Mercapturic Acid Derivatives (d5) GSEthyl->Mercapturic Further Processing

Sources

An In-depth Technical Guide to Chloroethane-d5: From Molecular Characteristics to Advanced Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Chloroethane-d5 (Ethyl chloride-d5), a deuterated isotopologue of chloroethane, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental molecular and structural properties, outline rigorous analytical methodologies for its characterization, and discuss its critical applications, particularly as an internal standard in quantitative bioanalysis. This document is designed to be a practical resource, blending theoretical principles with actionable protocols to ensure scientific integrity and experimental success.

Core Molecular and Structural Attributes of this compound

This compound, with the chemical formula CD₃CD₂Cl, is a saturated haloalkane where five hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic substitution is the cornerstone of its utility in a variety of scientific applications, most notably in mass spectrometry-based quantification.

The fundamental identifying characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula CD₃CD₂Cl[1]
Molecular Weight 69.54 g/mol [1][2]
CAS Number 19199-91-8[1][3]
Synonyms Ethyl chloride-d5, Chloro-pentadeuterio-ethane[1][3]
Isotopic Purity Typically ≥98 atom % D[1][4]
Boiling Point ~12.7 °C at 760 mmHg[3]
Flash Point ~-50 °C (-58 °F)[1][4]
Appearance Colorless liquid or gas[3]

The structure of this compound is analogous to its non-deuterated counterpart, featuring a two-carbon ethane backbone with a chlorine atom and five deuterium atoms covalently bonded. The C-D bonds are slightly shorter and stronger than C-H bonds, a property that can occasionally lead to minor differences in chromatographic behavior.[5]

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity, purity, and isotopic enrichment of this compound is paramount for its effective use. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive and self-validating characterization.

cluster_0 Identity & Structure Verification cluster_1 Purity Assessment cluster_2 Isotopic Enrichment Confirmation NMR_Spectroscopy NMR Spectroscopy (¹H, ²H, ¹³C) NMR_Purity ¹H-NMR for Proton Impurities NMR_Spectroscopy->NMR_Purity Confirms absence of protonated impurities NMR_Isotopic ¹H & ²H NMR Integration NMR_Spectroscopy->NMR_Isotopic Quantifies residual proton signals MS Mass Spectrometry (GC-MS) GC_MS_Purity GC-MS for Chemical Purity MS->GC_MS_Purity Separates and identifies volatile impurities MS_Isotopic MS for Isotopic Distribution MS->MS_Isotopic Confirms M+5 mass shift and distribution IR_Spectroscopy IR Spectroscopy Final_Validation Validated this compound

A self-validating workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and assessing the isotopic purity of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, though care must be taken due to volatility) in a 5 mm NMR tube.

  • ¹H-NMR Analysis:

    • Objective: To quantify the residual proton signals and identify the positions of any incomplete deuteration.

    • Procedure: Acquire a standard ¹H-NMR spectrum. The spectrum should be largely devoid of signals in the ethyl region. Small residual signals corresponding to partially deuterated isotopologues (e.g., CD₂HCD₂Cl, CD₃CDHCl) may be present.

    • Interpretation: The integration of these residual proton signals relative to a known internal standard allows for the calculation of the percentage of non-deuterated species, thus confirming the isotopic enrichment. For non-deuterated chloroethane, the spectrum would show a triplet at ~1.5 ppm (CH₃) and a quartet at ~3.6 ppm (CH₂).[6] The absence or significant reduction of these signals is a primary indicator of high deuteration.

  • ²H-NMR (Deuterium) Analysis:

    • Objective: To directly observe the deuterium nuclei and confirm their presence at the expected positions.

    • Procedure: Acquire a ²H-NMR spectrum. This technique is less sensitive than ¹H-NMR but provides direct evidence of deuteration.[7][8]

    • Interpretation: The spectrum will show two broad signals corresponding to the -CD₃ and -CD₂Cl groups, confirming the deuteration pattern. The chemical shifts in ²H-NMR are analogous to those in ¹H-NMR.[9]

  • ¹³C-NMR Analysis:

    • Objective: To confirm the carbon backbone of the molecule.

    • Procedure: Acquire a proton-decoupled ¹³C-NMR spectrum.

    • Interpretation: The spectrum is expected to show two signals for the two carbon environments in chloroethane. For the non-deuterated analogue, these appear at approximately 18 ppm (-CH₃) and 40 ppm (-CH₂Cl).[10][11] Due to the coupling with deuterium (a spin-1 nucleus), these signals will appear as multiplets in a deuterium-coupled spectrum, providing further structural confirmation.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and isotopic distribution of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to the compound's volatility.

Experimental Protocol:

  • Sample Introduction: Introduce a gaseous or liquid sample of this compound into the GC-MS system. A capillary column suitable for volatile organic compounds should be used.

  • GC Separation: Develop a temperature program that provides a sharp, symmetric peak for this compound, separating it from any potential impurities.

  • MS Analysis (Electron Ionization - EI):

    • Objective: To determine the molecular ion and fragmentation pattern, confirming the mass shift due to deuteration.

    • Procedure: Acquire a full scan mass spectrum of the eluting peak.

    • Interpretation: The molecular ion (M⁺) peak for this compound will be shifted by +5 mass units compared to its non-deuterated counterpart (C₂H₅Cl, MW ≈ 64.51 g/mol ).[2] Therefore, the molecular ion peak for C₂D₅³⁵Cl should be observed at m/z 69. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be evident, with the M+2 peak for C₂D₅³⁷Cl at m/z 71. The distribution of isotopologues (e.g., d₄, d₃ species) can also be assessed, providing a detailed picture of the isotopic enrichment.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of C-D bonds.

Experimental Protocol:

  • Sample Preparation: Acquire the IR spectrum of this compound using a gas cell or as a neat liquid between salt plates (if cooled).

  • Spectral Analysis:

    • Objective: To identify the characteristic C-D stretching and bending vibrations.

    • Interpretation: The most significant feature will be the appearance of C-D stretching absorptions in the 2100-2260 cm⁻¹ region.[12] This is a distinct shift from the C-H stretching vibrations typically found between 2850-3000 cm⁻¹.[13][14] The presence of strong bands in the C-D stretching region and a significant reduction or absence of bands in the C-H stretching region confirms a high level of deuteration.

Application in Quantitative Bioanalysis: The Gold Standard Internal Standard

The primary application of this compound in research and drug development is as an internal standard (IS) for quantitative analysis by GC-MS or LC-MS.[3] Stable isotope-labeled internal standards are considered the "gold standard" because they exhibit nearly identical chemical and physical properties to the analyte of interest.[1][5]

The Rationale for Using Deuterated Internal Standards

In bioanalytical methods, an internal standard is added at a known concentration to all samples, calibrators, and quality controls. It is used to correct for variability in the analytical process.[15] this compound is an ideal IS for the quantification of Chloroethane and other volatile organic compounds for several reasons:

  • Co-elution: It co-elutes with the non-deuterated analyte in most chromatographic systems, meaning it experiences the same matrix effects (ion suppression or enhancement in the mass spectrometer).[15]

  • Similar Extraction Recovery: It behaves identically during sample preparation steps like liquid-liquid extraction or solid-phase extraction.[16]

  • Mass Discrimination: It is easily distinguished from the analyte by the mass spectrometer due to the +5 mass unit difference.

This ensures that any loss of analyte during sample processing or any variation in instrument response is mirrored by the internal standard, leading to a highly accurate and precise quantification based on the analyte-to-IS peak area ratio.[17]

Potential Challenges and Considerations
  • Isotopic Purity: The internal standard must be free of the non-deuterated analyte to avoid artificially inflating the measured concentration of the analyte.

  • Chromatographic Shift: In some high-resolution chromatography systems, the slightly stronger C-D bonds can cause the deuterated standard to elute slightly earlier than the analyte. This can lead to differential matrix effects if the separation is significant.[5]

  • Metabolic Isotope Effects: While less relevant for Chloroethane as an internal standard for itself, in broader drug metabolism studies, the kinetic isotope effect can cause deuterated compounds to be metabolized at a different rate than their non-deuterated counterparts. Chloroethane is known to be metabolized by cytochrome P-450 and glutathione conjugation.[18][19]

Synthesis and Impurities

This compound is typically synthesized from a deuterated starting material, such as ethanol-d6. A common laboratory-scale synthesis for non-deuterated chloroethane involves the reaction of ethanol with hydrogen chloride gas in the presence of a catalyst like zinc chloride.[20] A similar principle would apply for the deuterated analogue, using deuterated reagents.

Potential Impurities:

  • Partially Deuterated Species: Incomplete deuteration of the starting materials can lead to the presence of d₁- to d₄-chloroethane isotopologues.

  • Residual Starting Materials: Unreacted ethanol-d6 or other precursors may be present.

  • Solvent Residues: Solvents used in the synthesis and purification process can be a source of contamination.[21][22][23]

The analytical methods described in Section 2 are crucial for identifying and quantifying these potential impurities, ensuring the quality of the this compound used in sensitive applications.

Conclusion

This compound is a vital tool for researchers and drug development professionals, particularly in the realm of quantitative bioanalysis. Its value is derived from its isotopic stability and its ability to mimic the behavior of its non-deuterated counterpart, thereby enabling highly accurate and precise measurements. A thorough understanding of its molecular structure, coupled with rigorous analytical characterization using NMR, MS, and IR spectroscopy, is essential for its effective and reliable application. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently utilize this compound in their research endeavors.

References

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  • Fennell, T. R., & Kedderis, G. L. (2000). Physiologically based pharmacokinetic modeling of chloroethane disposition in mice, rats, and women. Toxicological Sciences, 58(2), 221-231. [Link][18]

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  • Magritek. Deuterium (2H) measurements on a Spinsolve benchtop NMR system. [Link][9]

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  • Australian Government Department of Climate Change, Energy, the Environment and Water. Chloroethane (ethyl chloride). [Link][30]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,1-dichloroethane. [Link][31]

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  • University of Calgary. IR Spectroscopy Tutorial: Alkanes. [Link][13]

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  • Agilent. Volatile Organic Compound Analysis Using Purge and Trap Success. [Link][34]

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A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity Chloroethane-d5 for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated internal standards are the bedrock of precision and accuracy.[1][2] Chloroethane-d5 (C₂D₅Cl), a deuterated analog of chloroethane, serves as a critical internal standard for the quantification of ethylating agents, metabolites, and related small molecules. This guide provides an in-depth technical framework for navigating the commercial landscape of high-purity this compound. It moves beyond a simple supplier list to establish a robust methodology for selecting, qualifying, and implementing this essential reagent to ensure the validity and reproducibility of experimental outcomes.

The Foundational Role of this compound in Modern Analytics

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H), creates a molecule that is chemically almost identical to its parent compound but physically distinguishable by a mass spectrometer.[1][3] This principle is the cornerstone of isotope dilution mass spectrometry. When this compound is spiked into a sample at a known concentration before extraction and analysis, it co-elutes with the non-deuterated analyte and experiences the same experimental variations.[3][4] These variations, including sample preparation losses, matrix-induced ion suppression or enhancement, and instrument drift, are effectively nullified by calculating the ratio of the analyte's signal to the internal standard's signal.[2][5] This ensures that the final calculated concentration is highly accurate and reproducible.

Beyond its primary role in mass spectrometry, deuterated compounds like this compound are also utilized in Nuclear Magnetic Resonance (NMR) spectroscopy to study reaction mechanisms and as building blocks in the synthesis of deuterated active pharmaceutical ingredients (APIs), which can exhibit improved pharmacokinetic profiles.[6][7][8]

Defining "High-Purity": Critical Quality Attributes (CQAs)

The utility of this compound is directly dependent on its purity. When sourcing this reagent, two primary parameters must be rigorously evaluated:

  • Isotopic Purity (Isotopic Enrichment): This measures the percentage of molecules in which all five hydrogen atoms have been successfully replaced by deuterium. It is typically expressed as "atom % D". For quantitative applications, an isotopic purity of ≥98 atom % D is the industry standard.[2][9][10][11] Lower enrichment can lead to signal overlap from incompletely deuterated species and compromise the accuracy of the assay.

  • Chemical Purity: This refers to the absence of non-isotopic impurities, such as residual solvents, starting materials, or byproducts from the synthesis process. High chemical purity (typically >99%) is essential to prevent interference with the analyte peak or the introduction of contaminants that could affect the LC-MS system.[2]

These parameters are typically verified by the supplier using a combination of analytical techniques, including:

  • NMR Spectroscopy (¹H-NMR and ²H-NMR): Confirms the molecular structure and the specific positions of deuterium substitution.[6] ¹H-NMR is used to quantify the absence of proton signals, providing a measure of isotopic enrichment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like this compound, GC-MS separates the compound from other volatile impurities and confirms its mass, verifying the deuterium incorporation.[12]

Commercial Supplier Landscape for this compound

Several reputable suppliers specialize in the synthesis and distribution of stable isotope-labeled compounds. The following table summarizes key providers of high-purity this compound (CAS No. 19199-91-8).

SupplierTypical Isotopic PurityProduct Example(s)Notes
Sigma-Aldrich (Merck) 98 atom % DThis compound, 98 atom % D[10][11]A major global supplier with extensive documentation and technical support. Often provides detailed safety and handling information.[11]
Cambridge Isotope Laboratories, Inc. (CIL) 98%CHLOROETHANE (D5, 98%)[9]A world-leading producer of stable isotopes and deuterated compounds, known for high-quality standards. Their products are also available through distributors.
Eurisotop 98%CHLOROETHANE (D5, 98%)[13]A subsidiary of CIL, serving the European market with the same high-quality products and expertise in NMR and MS applications.[14]
LGC Standards Not specified, distributes CILChloroethane D5 (CIL-DLM-1171)[15]A global distributor of reference materials, offering CIL's this compound, ensuring product traceability and quality.
C/D/N Isotopes Inc. Not specifiedListed as a supplier on chemical marketplaces.[16]A specialized manufacturer of deuterated compounds based in Canada.
Zeochem Custom synthesis availableOffers a broad range of deuterium-labeled products.[7]Specializes in custom synthesis and large-scale production, suitable for projects requiring bulk quantities or specific formulations.

Note: Researchers should always obtain the most current Certificate of Analysis (CoA) for the specific lot they intend to purchase to verify purity and specifications.

A Self-Validating Workflow for Supplier Qualification

Selecting a supplier involves more than comparing prices. A robust qualification process ensures the long-term consistency and reliability of your analytical data. The following workflow provides a systematic approach.

SupplierQualification start Start: Need High-Purity This compound identify 1. Identify Potential Suppliers (e.g., CIL, Sigma-Aldrich) start->identify request_info 2. Request Documentation - Certificate of Analysis (Lot-Specific) - Safety Data Sheet (SDS) identify->request_info eval_spec 3. Evaluate Specifications - Isotopic Purity ≥ 98%? - Chemical Purity > 99%? request_info->eval_spec eval_support 4. Assess Supplier Reliability - Technical Support Availability - Supply Chain Consistency - Packaging Options eval_spec->eval_support  Yes reject Reject Supplier & Re-evaluate eval_spec->reject  No purchase 5. Procure Small/Evaluation Quantity eval_support->purchase incoming_qc 6. Perform In-House QC (e.g., GC-MS or NMR) - Verify Identity & Purity purchase->incoming_qc method_val 7. Validate in Target Assay - Check for Interferences - Confirm Co-elution - Assess Signal-to-Noise incoming_qc->method_val approve 8. Approve Supplier for Routine Use method_val->approve reject->identify IsotopeDilution cluster_sample Biological Sample cluster_is Internal Standard Analyte Analyte (e.g., Ethyl-X) process Sample Prep (Extraction, Cleanup) Causes Variable Loss Analyte->process IS Deuterated IS (this compound) Known Amount IS->process lcms LC-MS Analysis Measures Peak Areas process->lcms ratio Calculate Ratio (Analyte Area / IS Area) Ratio remains constant despite sample loss. lcms->ratio result Accurate Quantification ratio->result

Sources

Natural abundance of deuterium in chloroethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Abundance of Deuterium in Chloroethane

Abstract

The study of natural isotopic abundance provides a powerful lens through which to investigate the origin, transformation, and environmental fate of chemical compounds. This guide offers a comprehensive exploration of the natural abundance of deuterium (²H) in chloroethane (C₂H₅Cl), a compound of significant industrial and environmental interest. We will delve into the fundamental principles of isotopic distribution, the factors that govern isotopic fractionation in chloroethane, and the state-of-the-art analytical techniques used for its precise measurement. This document is intended for researchers, environmental scientists, and professionals in drug development who seek to leverage stable isotope analysis as a tool for deeper molecular characterization.

Introduction: Beyond the Chemical Formula

Chloroethane (CH₃CH₂Cl), also known as ethyl chloride, is an organohalogen compound with a history of use as a refrigerant, an anesthetic, and a chemical intermediate in the production of tetraethyllead and ethylcellulose.[1] While its chemical properties are well-defined by its molecular structure, a deeper level of information is encoded in its isotopic composition. Every element in chloroethane exists as a mixture of stable isotopes, and the precise ratios of these isotopes can vary subtly but measurably.

This guide focuses specifically on the natural abundance of deuterium (D or ²H), the stable heavy isotope of hydrogen. The relative amount of deuterium in a chloroethane molecule is not a fixed constant but a signature imparted by its formational history and subsequent environmental interactions. Understanding and measuring this isotopic signature allows scientists to trace contaminant plumes, elucidate biodegradation pathways, and verify the origin of chemical feedstocks.

Foundational Principles of Isotopic Abundance

To appreciate the nuances of deuterium in chloroethane, one must first understand the baseline distribution of the relevant stable isotopes.

Hydrogen and Deuterium (²H)

Hydrogen, the most abundant element, has two stable isotopes: protium (¹H), with a single proton, and deuterium (²H), with a proton and a neutron. Deuterium is significantly rarer, with a natural abundance in Earth's oceans of approximately 156 parts per million (ppm), or 0.0156%.[2][3][4] This means for every ~6,420 hydrogen atoms, only one is deuterium.[3][5] Isotopic compositions for hydrogen are typically reported in delta (δ) notation (δ²H) in parts per thousand (per mil, ‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

Chlorine (³⁵Cl and ³⁷Cl)

Chlorine also has two stable isotopes: chlorine-35 (³⁵Cl) and chlorine-37 (³⁷Cl). Their approximate terrestrial abundances are 75.8% for ³⁵Cl and 24.2% for ³⁷Cl.[6][7] This distribution gives chlorine its non-integer standard atomic weight of approximately 35.45 amu.[6] Chlorine isotope ratios are reported relative to the Standard Mean Ocean Chloride (SMOC) reference material.[6][7]

The Chloroethane Molecule

The chloroethane molecule (C₂H₅Cl) consists of two carbon atoms, five hydrogen atoms, and one chlorine atom.[8][9][10][11][12] The hydrogen atoms are distributed between two chemically distinct positions: three on the methyl group (-CH₃) and two on the methylene group (-CH₂Cl). This structural detail is crucial, as analytical techniques like NMR can potentially distinguish the deuterium abundance at each specific site.

IsotopeNatural Abundance (%)Notes
¹H (Protium)>99.98%The most common hydrogen isotope.
²H (Deuterium)~0.0156% (156 ppm)The heavy, stable isotope of hydrogen.[2][3][4]
³⁵Cl~75.8%The lighter, more abundant stable isotope of chlorine.[6]
³⁷Cl~24.2%The heavier stable isotope of chlorine.[6]
Caption: A summary of the natural terrestrial abundances of the stable isotopes of hydrogen and chlorine.

Isotopic Fractionation: The Source of Variation

The utility of isotopic analysis stems from the phenomenon of isotopic fractionation , where physical, chemical, and biological processes alter the isotopic ratios from their baseline statistical distribution. The primary driver of this for hydrogen is the Kinetic Isotope Effect (KIE) .

The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond.[13] Consequently, more energy is required to break a C-D bond, causing reactions involving C-H bond cleavage to proceed faster than the equivalent reaction with a C-D bond.[13]

Key processes that induce deuterium fractionation in chloroethane include:

  • Chemical Synthesis: The isotopic composition of the starting materials (e.g., ethylene and HCl) and the specific reaction conditions of the synthesis route (e.g., hydrochlorination of ethylene) establish the initial δ²H signature of the manufactured chloroethane.[1]

  • Biodegradation: Microbial degradation is a major driver of fractionation in the environment.[14][15] For instance, if an enzymatic process involves the cleavage of a C-H bond, the residual, undegraded chloroethane will become progressively enriched in deuterium (a higher δ²H value) as the lighter, ¹H-containing molecules are consumed more rapidly.[16]

  • Abiotic Degradation: Environmental degradation through non-biological pathways, such as hydrolysis or reaction with photochemically-generated hydroxyl radicals in the atmosphere, can also lead to significant isotopic fractionation.[17][18]

  • Physical Processes: Phase changes like volatilization can cause minor fractionation, though this effect is typically less pronounced than that from chemical or biological reactions.[17]

Analytical Methodologies: Measuring Deuterium Abundance

Determining the natural abundance of deuterium in a specific compound like chloroethane requires highly sensitive and precise analytical techniques. The two primary methods employed are Isotope Ratio Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

For bulk isotopic analysis of a compound, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the gold standard.[19][20] This technique provides a highly precise measurement of the overall δ²H value of the chloroethane molecule.

Causality and Principle of Operation: The core principle is the conversion of the organically bound hydrogen into a simple gas (H₂) that can be analyzed by the mass spectrometer. The GC front-end is essential for separating the target analyte (chloroethane) from any other compounds in the sample matrix, ensuring that the measured isotopic ratio is compound-specific.[19]

  • Sample Preparation: The sample (e.g., groundwater, soil extract) is prepared to isolate and concentrate the volatile organic fraction containing chloroethane. Methods like purge-and-trap or solid-phase microextraction (SPME) are common.

  • Gas Chromatographic Separation: The prepared sample is injected into a GC equipped with a capillary column suitable for separating volatile chlorinated hydrocarbons. The GC oven temperature is programmed to ensure baseline separation of chloroethane from other compounds.

  • High-Temperature Conversion (Pyrolysis): As the chloroethane elutes from the GC column, it passes into a high-temperature reactor (typically a ceramic tube heated to >1000°C). In the presence of a reducing agent like chromium, the molecule is pyrolyzed, converting all hydrogen to H₂ gas.[21]

  • Introduction to IRMS: The resulting H₂ gas, carried by a helium stream, is introduced into the ion source of the mass spectrometer.

  • Ionization and Analysis: The H₂ gas is ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated into a magnetic sector, which separates them based on their mass-to-charge ratio (m/z 2 and 3).

  • Detection: Highly sensitive Faraday cup detectors simultaneously measure the ion beams for each mass, allowing for a precise determination of the D/H ratio.

  • Data Reporting: The measured ratio is compared against a calibrated reference gas and reported in δ²H notation (‰) relative to the VSMOW international standard.

GC_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample Extract Extraction & Concentration Sample->Extract GC Gas Chromatograph (Separation) Extract->GC Inject Reactor Pyrolysis Reactor (>1000°C) GC->Reactor Eluted C₂H₅Cl IRMS Isotope Ratio Mass Spectrometer Reactor->IRMS H₂ Gas Data Data System (δ²H vs VSMOW) IRMS->Data

Caption: Workflow for compound-specific isotope analysis of chloroethane using GC-C-IRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While IRMS provides a bulk isotopic value, Deuterium NMR (²H-NMR) offers the unique advantage of providing site-specific isotopic information.[22][23] Although challenged by low natural abundance, this technique can differentiate the D/H ratio at the methyl (-CH₃) and methylene (-CH₂Cl) positions within the chloroethane molecule.

Causality and Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[23] The deuterium nucleus has a spin quantum number of 1.[22] When placed in a strong magnetic field, it can absorb radiofrequency energy at a characteristic frequency (chemical shift) that is highly sensitive to its local electronic environment. Because the methyl and methylene hydrogens are in different chemical environments, deuterium atoms at these positions will produce distinct signals in the ²H-NMR spectrum.[24]

  • Sample Preparation: A highly concentrated and pure sample of chloroethane is required. The sample is dissolved in a deuterated NMR solvent that does not have signals overlapping with the analyte.

  • Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer equipped with a sensitive cryoprobe. The spectrometer is tuned to the deuterium frequency.

  • Quantitative Acquisition: A quantitative NMR pulse sequence is used. Key parameters, such as the relaxation delay (d1), must be set to be at least 5 times the longest spin-lattice relaxation time (T₁) of the deuterium nuclei to ensure full relaxation and accurate signal integration. A large number of scans (often thousands) is required to achieve an adequate signal-to-noise ratio due to deuterium's low natural abundance (0.0156%) and lower gyromagnetic ratio.[22]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The baseline of the spectrum is carefully corrected, and the signals corresponding to the methyl and methylene positions are integrated.

  • Quantification: The relative integrals of the two signals provide the site-specific distribution of deuterium. Absolute quantification can be achieved by including an internal standard with a known deuterium concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Concentrated Chloroethane Dissolve Dissolve in NMR Solvent Sample->Dissolve NMR High-Field NMR Spectrometer Dissolve->NMR Insert Sample Acquire Acquire ²H Spectrum (Many Scans) NMR->Acquire Process Process & Integrate Signals Acquire->Process Analysis Calculate Site-Specific D/H Ratios Process->Analysis

Caption: Workflow for site-specific deuterium analysis of chloroethane using quantitative ²H-NMR.

Applications in Science and Industry

The precise measurement of deuterium abundance in chloroethane provides actionable insights across several scientific disciplines.

  • Environmental Forensics: In groundwater contamination cases, multiple sources of chloroethane may be present. Each source might have a distinct δ²H signature from its manufacturing process. By analyzing samples from the plume and potential sources, it is possible to delineate plume boundaries and assign liability. Furthermore, monitoring the change in δ²H values over time can provide compelling, field-based evidence of natural attenuation through biodegradation.[25][26]

  • Mechanistic Studies: Investigating the isotopic fractionation associated with specific degradation pathways (e.g., aerobic vs. anaerobic) in controlled laboratory studies helps to build a library of "isotopic fingerprints".[16][27] These fingerprints can then be used to identify the specific degradation mechanisms occurring at contaminated field sites.[14][15]

  • Pharmaceutical Development: While this guide focuses on natural abundance, the principles of isotopic effects are central to the development of "heavy drugs." Replacing specific hydrogen atoms with deuterium can slow down metabolic pathways that involve C-H bond cleavage, potentially improving a drug's pharmacokinetic profile. Understanding the baseline natural abundance is a prerequisite for such studies.

Sample ScenarioTypical δ²H Value (‰ vs VSMOW)Interpretation
Manufactured Product (Source A)-90 ‰Represents the initial isotopic signature from a specific synthesis route.
Manufactured Product (Source B)-120 ‰A different synthesis process or feedstock results in a distinct initial signature.
Groundwater near Source A-88 ‰Closely matches the source, indicating minimal degradation.
Groundwater Downgradient-45 ‰Significantly enriched in deuterium, providing strong evidence of biodegradation.
Caption: Hypothetical δ²H values for chloroethane illustrating the application in environmental source tracking and degradation assessment.

Conclusion

The natural abundance of deuterium in chloroethane is a dynamic and informative property. It serves as a molecular-level recorder of the compound's synthesis and its subsequent journey through the environment. Driven by the kinetic isotope effect, processes like biodegradation leave a distinct isotopic footprint that can be precisely deciphered using advanced analytical techniques like GC-C-IRMS and quantitative ²H-NMR. For researchers in environmental science, drug development, and chemical forensics, the analysis of stable isotopes is an indispensable tool, transforming a simple molecule into a rich source of information about its origin and fate.

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An In-depth Technical Guide to the Core Differences Between Chloroethane and Chloroethane-d5

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts subtle yet profound changes to the physicochemical properties and reactivity of a molecule. This guide provides an in-depth technical examination of the key distinctions between Chloroethane (C₂H₅Cl) and its deuterated isotopologue, Chloroethane-d5 (C₂D₅Cl). We will explore the foundational differences in their physical properties, spectroscopic signatures, and reaction kinetics. For researchers, scientists, and drug development professionals, understanding these differences is paramount for applications ranging from mechanistic studies and quantitative analysis to the strategic design of metabolically robust pharmaceuticals.

Introduction: The Significance of Isotopic Substitution

Isotopologues are molecules that differ only in their isotopic composition. This compound is an isotopologue of Chloroethane where all five hydrogen atoms (protium, ¹H) have been replaced by deuterium (²H or D). While chemically identical in terms of the types of reactions they undergo, the doubling of the isotope's mass introduces significant physical and quantitative differences. These differences are primarily rooted in the greater mass of deuterium, which influences vibrational frequencies of chemical bonds and, consequently, their bond energies. This guide will dissect these differences and their practical implications in research and development.

Part 1: Fundamental Physicochemical and Spectroscopic Divergence

The most immediate distinctions between Chloroethane and this compound arise from the mass difference. This manifests in altered physical properties and, more critically for analytical applications, distinct spectroscopic fingerprints.

Comparative Physicochemical Properties

The substitution of five hydrogen atoms with deuterium results in a noticeable increase in molecular weight and density. While properties like boiling and flash points are similar, these subtle shifts are important for high-precision applications.

PropertyChloroethane (C₂H₅Cl)This compound (C₂D₅Cl)Causality of Difference
Molecular Formula CH₃CH₂ClCD₃CD₂ClIsotopic Substitution
Molecular Weight ~64.51 g/mol [1]~69.55 g/mol [2]5 Deuterium atoms vs. 5 Hydrogen atoms.
Boiling Point 12.3 °C12.7 °C[3]Increased mass leads to stronger intermolecular van der Waals forces.
Density 0.921 g/cm³ (liquid)0.953 g/cm³ (liquid)[3]Direct consequence of increased molecular mass in the same volume.
Flash Point -50 °C-56.7 °C[3]Minimal difference, as electronic structure is largely unchanged.
Spectroscopic Signatures: A Tale of Two Isotopes

The primary utility of this compound in research stems from its unique spectroscopic properties compared to its non-deuterated counterpart.

1. Mass Spectrometry (MS): In MS, the five-dalton mass shift is the most apparent difference. The molecular ion (M⁺) peak for Chloroethane appears at m/z 64 (for ³⁵Cl) and 66 (for ³⁷Cl) in an approximate 3:1 ratio, reflecting the natural abundance of chlorine isotopes.[4][5][6][7] For this compound, these molecular ion peaks are shifted to m/z 69 and 71, respectively. This clear mass separation is the cornerstone of its use as an internal standard in quantitative mass spectrometry, allowing for precise differentiation between the analyte (Chloroethane) and the standard (this compound).

  • Chloroethane [M]⁺: m/z 64/66

  • This compound [M]⁺: m/z 69/71

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The differences in NMR are stark.

  • ¹H NMR: Chloroethane exhibits a characteristic ¹H NMR spectrum with two main signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to spin-spin coupling.[8][9][10][11] In contrast, a highly pure sample of this compound (e.g., 98 atom % D) will show virtually no signals in the ¹H NMR spectrum, as deuterium is not detected in this experiment. Any small residual peaks would correspond to the tiny fraction of non-deuterated isotopologues.[12][13]

  • ²H NMR (Deuterium NMR): this compound would produce signals in a deuterium NMR experiment.

  • ¹³C NMR: In the ¹³C NMR spectrum of Chloroethane, the signals for the two carbon atoms are singlets. For this compound, these signals are split into multiplets due to coupling with the attached deuterium atoms (which have a nuclear spin of 1).[14]

This "NMR silence" in the proton channel is a powerful tool, allowing this compound to be used as a non-interfering component in complex mixtures analyzed by ¹H NMR.

Part 2: The Kinetic Isotope Effect (KIE)

Perhaps the most significant consequence of deuterium substitution in a chemical and biological context is the Kinetic Isotope Effect (KIE).

Theoretical Basis

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond.[15][16][17] This is because the heavier deuterium atom results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond.[18][19] Consequently, more energy is required to break a C-D bond than a C-H bond.[20][21]

If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down.[18][19][22] This phenomenon is the deuterium KIE and is expressed as the ratio of the rate constants (kH/kD). For primary KIEs, where the bond is broken in the rate-limiting step, this ratio is typically greater than 1, often in the range of 2-8.[18]

KIE_Concept cluster_CH C-H Bond Cleavage cluster_CD C-D Bond Cleavage CH_React R-CH₂-X CH_TS [Transition State H] CH_React->CH_TS kH (Faster) CH_Prod Product CH_TS->CH_Prod CD_React R-CD₂-X CD_TS [Transition State D] CD_React->CD_TS kD (Slower) CD_Prod Product CD_TS->CD_Prod caption Fig 1. KIE slows C-D bond cleavage. GCMS_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with known amount of this compound (IS) Sample->Spike Extract Sample Preparation (e.g., LLE, SPE) Spike->Extract Inject GC Injection Extract->Inject Separate Chromatographic Separation (Co-elution) Inject->Separate Detect Mass Spectrometry (Detect m/z 64 & 69) Separate->Detect Quantify Quantification (Ratio of Analyte/IS) Detect->Quantify caption Fig 2. Workflow for quantification using a SIL-IS.

Sources

Chloroethane-d5: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterium in Chloroethane

Chloroethane-d5 (C₂D₅Cl), a deuterated isotopologue of chloroethane, serves as a valuable tool in a multitude of scientific disciplines, including as a standard in environmental analysis and as a tracer in metabolic studies. The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, imparts a greater mass and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle alteration can significantly influence the compound's physicochemical properties and metabolic fate, a phenomenon known as the kinetic isotope effect.[1][][3] Understanding the stability and appropriate storage conditions of this compound is paramount to ensuring its isotopic and chemical purity, thereby guaranteeing the integrity and reproducibility of experimental results.

This guide provides an in-depth exploration of the stability of this compound, potential degradation pathways, and scientifically grounded protocols for its optimal storage and handling.

I. Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is the bedrock of its proper management. Below is a summary of its key physicochemical characteristics.

PropertyValueReferences
Chemical Formula C₂D₅Cl (or CD₃CD₂Cl)[4][5][6]
CAS Number 19199-91-8[4][5][6]
Molecular Weight 69.55 g/mol [5][6]
Physical State Gas at standard temperature and pressure[4]
Appearance Colorless gas or liquid[4][7]
Odor Ethereal, pungent[4][7]
Boiling Point 12.3 °C (54.1 °F)[4]
Melting Point -139 °C (-218 °F)[4]
Flash Point -50 °C (-58 °F)[4]
Auto-ignition Temperature 519 °C (966 °F)[4]
Isotopic Purity Typically ≥98 atom % D[6]

II. Chemical Stability and Degradation Pathways

This compound is a stable compound when stored under the recommended conditions.[4][5][8] However, like its non-deuterated counterpart, it is susceptible to degradation under specific environmental stresses. The primary factors influencing its stability are temperature, light, moisture, and the presence of incompatible materials.

Inherent Stability

The C-D bond is inherently stronger and has a lower vibrational frequency than the C-H bond, making it more resistant to chemical and enzymatic cleavage.[1][] This increased stability is a key advantage in many of its applications, particularly in metabolic studies where it can slow down metabolic processes.[3][9] Deuterated compounds, in general, are considered to have a long shelf life and do not expire in the traditional sense, provided they are stored correctly to prevent contamination.[10]

Potential Degradation Pathways
  • Thermal Decomposition: At elevated temperatures, particularly under fire conditions, this compound will decompose to produce hazardous byproducts, including carbon oxides (CO, CO₂) and deuterium chloride (DCl) gas.[4] The unlabeled analogue, chloroethane, is thermally stable up to 400 °C, above which it can split to yield ethylene and hydrogen chloride.[7]

  • Hydrolysis: Chloroethane is known to hydrolyze in the presence of water and alkalis.[7] Therefore, it is crucial to protect this compound from moisture to prevent the formation of deuterated ethanol (C₂D₅OD) and deuterium chloride. This reaction is generally slow under neutral conditions but can be accelerated by basic or acidic environments.

  • Photodegradation: Similar to other halogenated alkanes, this compound may be sensitive to ultraviolet (UV) light.[11] Prolonged exposure to light can induce the formation of free radicals, initiating a cascade of degradation reactions.

  • Reaction with Incompatible Materials: this compound reacts violently with strong oxidizing agents, alkali metals (sodium, potassium), calcium, magnesium, and powdered aluminum and zinc.[4][7][12] Contact with these materials must be strictly avoided.

The following diagram illustrates the potential degradation pathways of this compound.

Potential Degradation Pathways of this compound C2D5Cl This compound Heat High Temperature / Fire C2D5Cl->Heat Moisture Moisture (D₂O/H₂O) / Alkalis C2D5Cl->Moisture Light UV Light C2D5Cl->Light Incompatible Incompatible Materials (e.g., Strong Oxidizers, Active Metals) C2D5Cl->Incompatible Decomposition Decomposition Products (Carbon Oxides, DCl) Heat->Decomposition Hydrolysis Hydrolysis Products (C₂D₅OD, DCl) Moisture->Hydrolysis Radical Radical Formation & Subsequent Reactions Light->Radical Violent Violent Reaction Incompatible->Violent

Caption: Potential degradation pathways for this compound.

III. Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is critical for preserving the integrity of this compound.

Storage Conditions
ParameterRecommendationRationaleReferences
Temperature Store at room temperature.Supplier recommendations indicate stability at ambient temperatures.[4][5][6]
For long-term storage or after opening, consider refrigeration (<4°C).Refrigeration minimizes volatilization and slows potential degradation, a common practice for similar deuterated solvents.[11][13][14]
Atmosphere Store under an inert and dry atmosphere (e.g., argon or dry nitrogen).Prevents contamination from atmospheric moisture and oxygen.[11][13]
Light Protect from light by storing in an amber vial or in a dark location.Minimizes the risk of photodegradation.[6][11][13]
Container Store in the original, tightly sealed container.Containers are often specially designed (e.g., septum-sealed vials, lecture bottles) to maintain integrity.[5][11]
Ventilation Store in a well-ventilated area.As a flammable gas, proper ventilation is a crucial safety measure.[4][15]
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources.This compound is extremely flammable.[4][15]
Handling Procedures

Given that this compound is a gas at room temperature and is often supplied as a liquefied compressed gas, specific handling procedures are necessary.

Protocol for Handling this compound:

  • Preparation:

    • Work in a well-ventilated fume hood or glove box.

    • Ensure all glassware (syringes, NMR tubes, reaction vessels) is thoroughly dried, for instance, in an oven at 150 °C for several hours, and cooled in a desiccator before use.[13][16]

    • Have appropriate personal protective equipment (PPE) available, including safety glasses, flame-retardant lab coat, and cryogenic gloves if handling the liquid form.[4][15]

  • Dispensing from a Lecture Bottle:

    • It is recommended to use a vacuum line to transfer the product from the cylinder.[5]

    • Use a regulator appropriate for corrosive gases if DCl formation is a possibility.

    • Use non-sparking tools when making connections.[15]

  • Dispensing from a Septum-Sealed Vial:

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.[11]

    • Use a dry syringe pre-flushed with an inert gas (argon or dry nitrogen) to withdraw the required amount of liquid.[13]

    • Maintain a positive pressure of inert gas in the vial during withdrawal to prevent air from entering.

  • Post-Handling:

    • Immediately and securely reseal the container.

    • Dispose of any contaminated materials in accordance with institutional and local regulations.[4]

The following workflow diagram illustrates the recommended handling procedure for this compound.

Recommended Handling Workflow for this compound start Start prep Prepare Workspace (Fume Hood/Glove Box, Dry Glassware, PPE) start->prep container Select Container Type prep->container lecture Dispense from Lecture Bottle (Use Vacuum Line, Appropriate Regulator) container->lecture Lecture Bottle septum Dispense from Septum-Sealed Vial (Warm to RT, Use Dry Syringe, Inert Gas) container->septum Septum Vial transfer Transfer to Reaction Vessel or NMR Tube lecture->transfer septum->transfer seal Securely Reseal Original Container transfer->seal cleanup Clean Workspace and Dispose of Waste Properly seal->cleanup end End cleanup->end

Caption: Recommended handling workflow for this compound.

IV. Quality Control and Purity Assessment

Regular assessment of the chemical and isotopic purity of this compound is essential, particularly for lots that have been stored for an extended period. Some suppliers recommend re-analysis after three years.[5][8]

Analytical Techniques

Several analytical methods can be employed to verify the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for assessing chemical purity. It can separate volatile impurities and provide mass spectral data for their identification.[14][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the level of residual protonated species and thus confirm the isotopic enrichment. ¹³C NMR can also provide structural information.

  • Karl Fischer Titration: This is the standard method for quantifying water content, a critical parameter given the hygroscopic nature of many deuterated solvents and their susceptibility to hydrolysis.[11][14]

V. Conclusion

This compound is a chemically stable compound that is invaluable in various research and development applications. Its stability is, however, contingent upon strict adherence to appropriate storage and handling protocols. By controlling key environmental factors—temperature, light, and moisture—and by preventing contact with incompatible substances, researchers can ensure the long-term integrity of this important deuterated compound. The implementation of the guidelines presented in this technical guide will serve to safeguard the quality of this compound, thereby underpinning the validity and reliability of the scientific endeavors in which it is employed.

References

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Methodological & Application

Application Note: Chloroethane-d5 as a High-Fidelity Internal Standard for GC/MS Analysis of Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the theory, application, and execution of methods utilizing Chloroethane-d5 (Ethyl chloride-d5) as an internal standard (IS) for the quantitative analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC/MS). We delve into the fundamental principles justifying the use of stable isotope-labeled standards, present detailed, field-proven protocols for method implementation, and offer expert insights to ensure data integrity and reproducibility. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in environmental monitoring, pharmaceutical development, and chemical manufacturing who require precise and accurate quantification of highly volatile analytes.

The Rationale for a Stable Isotope-Labeled Internal Standard

Quantitative chromatographic analysis operates on the principle that a compound's measured response is directly proportional to its concentration.[1] However, the analytical process, from sample preparation to injection and detection, is susceptible to variations that can compromise accuracy and precision.[2] The internal standard method is a powerful technique designed to correct for these unavoidable fluctuations.[3][4]

An ideal internal standard is a compound added at a constant, known concentration to all samples, calibration standards, and quality controls before any significant sample preparation steps.[5] This compound should be chemically similar to the analyte(s) of interest but not naturally present in the samples.[1] By using the ratio of the analyte's response to the internal standard's response for quantification, one can effectively normalize for variations in injection volume, extraction efficiency, and instrument drift.[3][6]

1.1. The Superiority of Deuterated Standards

For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard.[7][8] A SIL IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[9] this compound (CD₃CD₂Cl) is the deuterated isotopologue of Chloroethane (CH₃CH₂Cl).

The key advantages of using a SIL IS like this compound are:

  • Near-Identical Physicochemical Properties: this compound has virtually the same polarity, volatility, boiling point (12.7 °C), and solubility as its non-labeled counterpart.[10] This ensures it behaves almost identically during all stages of sample preparation (e.g., purge-and-trap extraction) and chromatographic separation, co-eluting with the analyte.[7]

  • Mitigation of Matrix Effects: Matrix effects—the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix—are a significant challenge in GC/MS.[11][12] Because a SIL IS co-elutes with the analyte and has the same chemical properties, it experiences the same matrix effects. The response ratio effectively cancels out this interference, leading to more accurate quantification.[13][14]

  • Unambiguous Detection: Despite their chemical similarity, this compound is easily distinguished from Chloroethane by the mass spectrometer due to its higher mass (a mass shift of M+5).[15] This allows for selective and interference-free detection of both the analyte and the internal standard.

1.2. Primary Applications for this compound

Given its high volatility, this compound is an ideal internal standard for the GC/MS analysis of:

  • Chloroethane (Ethyl Chloride): The most direct application, providing the highest possible accuracy for its quantification.

  • Vinyl Chloride: A carcinogenic monomer with high volatility, its analysis is critical in environmental and food packaging safety.[9][16] this compound serves as an excellent IS due to its similar properties.

  • Other Gaseous VOCs: Suitable for other highly volatile compounds such as chloromethane, bromomethane, and other short-chain haloalkanes often analyzed in air, water, or soil samples via headspace or purge-and-trap techniques.[17][18]

Experimental Design and Protocols

This section provides detailed, step-by-step methodologies for the use of this compound as an internal standard. The following protocol is adapted from established EPA methods for VOC analysis and is suitable for high-throughput applications.[13][19]

2.1. Materials and Reagents

Reagent/MaterialGrade/SpecificationRecommended Supplier
This compound (CD₃CD₂Cl)≥98 atom % DSigma-Aldrich, C/D/N Isotopes Inc.
Chloroethane (Analyte)>99% PuritySigma-Aldrich, Restek
MethanolPurge-and-Trap GradeFisher Scientific, Honeywell
Reagent WaterType I, Organic-FreeMillipore Milli-Q or equivalent
Helium / HydrogenUltra High Purity (99.999%)Airgas, Praxair
Headspace or Purge Vials20 mL, with PTFE/Silicone SeptaAgilent, Thermo Fisher Scientific

2.2. Preparation of Standard Solutions

Safety Precaution: Chloroethane and its deuterated form are highly volatile and flammable. All standard preparations must be performed in a well-ventilated fume hood.

  • Primary Stock Solutions (200 µg/mL):

    • Allow certified ampoules of this compound and the target analyte(s) to equilibrate to room temperature (~20-25°C).

    • Add approximately 9.8 mL of methanol to a 10-mL volumetric flask.

    • Using a gas-tight syringe, withdraw 20 µL of the pure standard and inject it below the surface of the methanol.

    • Immediately stopper the flask, mix by inverting three times, and allow it to stand for 10 minutes before diluting to the mark with methanol.

    • Rationale: Injecting the volatile liquid below the solvent surface minimizes evaporative losses.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the this compound primary stock solution 1:20 with methanol. For example, transfer 500 µL of the 200 µg/mL stock into a 10-mL volumetric flask and dilute to the mark with methanol. This solution will be added to all samples and standards.

  • Analyte Working Standard Solution (10 µg/mL):

    • Similarly, dilute the primary stock solution of the target analyte(s) 1:20 with methanol.

  • Calibration Standards (0.5 - 100 ng/mL):

    • Prepare a series of calibration standards by spiking appropriate volumes of the analyte working standard solution into 10 mL of reagent water in headspace vials.

    • To each calibration vial, add a constant amount (e.g., 10 µL) of the Internal Standard Spiking Solution (10 µg/mL) to achieve a final IS concentration of 10 ng/mL.

    • Seal the vials immediately. An example dilution series is provided below.

Calibration LevelAnalyte Working Std. (10 µg/mL) Volume (µL)Final Analyte Conc. (ng/mL)IS Spiking Std. (10 µg/mL) Volume (µL)Final IS Conc. (ng/mL)
10.50.51010
21.01.01010
35.05.01010
410.010.01010
525.025.01010
650.050.01010
7100.0100.01010

2.3. Sample Preparation Protocol (Aqueous Matrix)

This protocol utilizes a purge-and-trap system, a standard technique for extracting volatile compounds from water.[17]

  • Collect 10 mL of the aqueous sample in a 20-mL purge-and-trap vial.

  • Spike the sample with 10 µL of the Internal Standard Spiking Solution (10 µg/mL) to achieve a final IS concentration of 10 ng/mL.

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Place the vial in the purge-and-trap autosampler.

  • The volatile compounds, including the analyte and this compound, are purged from the sample with an inert gas (helium or nitrogen) and concentrated on a sorbent trap.

  • The trap is then rapidly heated, and the analytes are desorbed and transferred to the GC/MS system for analysis.

GC/MS Instrumentation and Data Analysis

3.1. Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument and application.

ParameterSettingRationale
GC System
ColumnDB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film)624-phase is ideal for separating volatile halogenated compounds.
Inlet Temperature200 °CEnsures rapid volatilization without thermal degradation.
Carrier GasHelium or Hydrogen
Flow Rate1.2 mL/min (Constant Flow)Provides good chromatographic resolution.
Oven Program35°C (hold 5 min), ramp 10°C/min to 180°C (hold 2 min)Initial low temperature retains highly volatile analytes; ramp separates components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for VOCs, provides reproducible fragmentation.
Source Temperature230 °CStandard temperature for EI sources.
Quadrupole Temp.150 °CStandard temperature for quadrupoles.
Acquisition ModeSelected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring only specific ions.

3.2. Selected Ion Monitoring (SIM) Parameters

Monitoring specific mass fragments is crucial for quantification. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), chlorine-containing fragments will appear as doublets, two mass units apart, with a ~3:1 intensity ratio.[20][21]

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Rationale
Chloroethane64 ([CH₃CH₂³⁵Cl]⁺)29 ([C₂H₅]⁺), 66 ([CH₃CH₂³⁷Cl]⁺)The molecular ion is abundant and specific.[20]
This compound (IS) 69 ([CD₃CD₂³⁵Cl]⁺) 34 ([C₂D₅]⁺), 71 ([CD₃CD₂³⁷Cl]⁺) M+5 shift from the native compound. Fragment ions are also shifted.
Vinyl Chloride62 ([C₂H₃³⁵Cl]⁺)64 ([C₂H₃³⁷Cl]⁺), 27 ([C₂H₃]⁺)Molecular ion is the base peak and provides high sensitivity.

3.3. Data Analysis and Quantification Workflow

The quantification process follows a systematic workflow to ensure accuracy and validate the results.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Spike IS into Calibrators & Samples B Purge & Trap Extraction A->B C GC Separation (Co-elution) B->C D MS Detection (SIM Mode) C->D E Integrate Peak Areas (Analyte & IS) D->E F Calculate Response Factor (RF) RF = (Area_Analyte / Area_IS) E->F G Generate Calibration Curve (RF vs. Concentration) F->G H Quantify Unknowns using Curve G->H

Caption: GC/MS quantification workflow using an internal standard.

  • Calculate Response Factor (RF): For each calibration standard, calculate the RF using the formula: RF = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Generate Calibration Curve: Plot the RF (y-axis) against the known concentration of the analyte (x-axis). Perform a linear regression to obtain the calibration curve and ensure the correlation coefficient (r²) is ≥ 0.995.

  • Quantify Samples: For each unknown sample, calculate the RF from the measured peak areas. Use the linear regression equation from the calibration curve to determine the concentration of the analyte in the sample.

System Validation and Trustworthiness

A robust analytical method is a self-validating system. The performance of the internal standard is a key diagnostic tool.

4.1. Internal Standard Response Monitoring

The absolute peak area of this compound should be monitored across an analytical batch. While the ratio is used for quantification, a significant deviation in the absolute IS response for a particular sample compared to the calibrators and quality controls can indicate a problem.

  • Low IS Response: May indicate severe matrix suppression, poor extraction recovery for that specific sample, or an injection error.[22]

  • High IS Response: May indicate matrix enhancement, where other components in the sample matrix improve the ionization efficiency of the IS (and likely the analyte).

Actionable Insight: Establish acceptance criteria for the IS peak area during method validation (e.g., 50-150% of the average area in the calibration standards). Samples falling outside this window should be flagged for review, and potentially diluted and re-analyzed.[19]

4.2. Quality Control

Incorporate Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. These QCs are prepared independently and analyzed alongside the unknown samples. The calculated concentrations of the QCs must fall within a predefined acceptance range (e.g., ±15% of the nominal value) for the analytical run to be considered valid. This practice provides ongoing verification of the method's accuracy and precision.[8][12]

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of chloroethane, vinyl chloride, and other highly volatile organic compounds by GC/MS. Its properties as a stable isotope-labeled analogue allow it to effectively compensate for a wide range of analytical variabilities, most notably matrix effects and variations in sample preparation and injection. By implementing the detailed protocols and quality control measures outlined in this guide, analytical laboratories can achieve high-fidelity data that meets the stringent requirements of regulatory bodies and internal quality standards, thereby ensuring confidence in the final reported results.

References

  • Desert Research Institute. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS. (URL: [Link])

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  • Dolan, J. (n.d.). Internal Standards: How Does It Work?. Chromatography Online. (URL: [Link])

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (URL: [Link])

  • Schug, K. A. (2017). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. LCGC North America. (URL: [Link])

  • De Ruyck, H., et al. (2018). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Food Additives & Contaminants: Part A. (URL: [Link])

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of chloroethane. (URL: [Link])

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  • Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. (URL: [Link])

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  • Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. (URL: [Link])

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Application Note: High-Throughput Analysis of Volatile Organic Compounds in Environmental Samples Using Chloroethane-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the use of Chloroethane-d5 as an internal standard for the quantification of volatile organic compounds (VOCs) in environmental matrices, such as water and soil. The protocol detailed herein is principally based on the tenets of U.S. Environmental Protection Agency (EPA) methods, including 524.2 and 8260, which are foundational for environmental analysis.[1][2][3][4] We will explore the rationale behind the selection of a stable isotope-labeled internal standard, provide a detailed protocol for sample preparation and analysis using Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS), and discuss data interpretation.

Introduction: The Critical Role of Internal Standards in VOC Analysis

Accurate quantification of VOCs in complex environmental matrices is a significant analytical challenge.[5] Sample preparation, chromatographic separation, and mass spectrometric detection are all potential sources of variability.[6] The use of stable isotope-labeled (SIL) internal standards is a robust strategy to mitigate these variables and enhance the accuracy and precision of analytical measurements.[7]

A SIL internal standard is a form of an analyte of interest where one or more atoms have been replaced with a heavier, stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][8] In this application, we focus on this compound (CD₃CD₂Cl), the deuterated analog of Chloroethane (CH₃CH₂Cl).[9]

Why this compound?

The ideal internal standard co-elutes with the target analyte and exhibits similar behavior during extraction and ionization, but is distinguishable by the mass spectrometer.[6] this compound is an excellent choice for monitoring chloroethane and other volatile compounds for several key reasons:

  • Chemical Equivalence: Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during the purge and trap extraction and chromatographic separation.[8]

  • Mass Difference: The five deuterium atoms provide a significant mass shift (M+5), preventing spectral overlap with the native analyte.

  • Co-elution: Due to its similar volatility and polarity, this compound co-elutes with Chloroethane, ensuring that any matrix effects or instrument variability are experienced by both compounds simultaneously, allowing for accurate correction.[6]

Physicochemical Properties of Chloroethane and this compound

A fundamental understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

PropertyChloroethane (C₂H₅Cl)This compound (C₂D₅Cl)
CAS Number 75-00-3[9]19199-91-8[9]
Molecular Formula C₂H₅Cl[10]CD₃CD₂Cl[9]
Molecular Weight 64.51 g/mol [10]69.54 g/mol
Boiling Point 12.3 °C12.7 °C[11]
Vapor Pressure HighHigh[11]

Experimental Protocol: P&T-GC/MS Analysis of VOCs in Water

This protocol is a generalized representation based on EPA methodologies. Analysts should always refer to the specific requirements of the regulatory method being followed.

Reagents and Standards
  • Reagent Water: Purified water demonstrated to be free of any detectable VOCs.[12]

  • Methanol: Purge-and-trap grade, free of analytes.[12]

  • Standard Stock Solutions: Certified standard solutions of target VOCs and this compound.

  • Internal Standard Spiking Solution: Prepare a solution of this compound in methanol at a concentration that will result in a final concentration of 5-10 µg/L in the sample.

Sample Preparation and Handling
  • Sample Collection: Collect water samples in 40 mL VOA vials with septa, ensuring no headspace.

  • Preservation: If required, preserve samples according to the specific EPA method (e.g., with HCl to pH <2).

  • Internal Standard Spiking: Using a microliter syringe, add a known volume of the this compound spiking solution to each sample, blank, and calibration standard. For a 5 mL sample, 5 µL of a 5 µg/mL spiking solution will yield a concentration of 5 µg/L.[2]

Instrumental Analysis: P&T-GC/MS

The following is a typical workflow for the analysis of VOCs using a purge and trap system coupled with a GC/MS.

workflow cluster_prep Sample Preparation cluster_pt Purge and Trap System cluster_gcms GC/MS Analysis cluster_data Data Processing Sample Water Sample (5 mL) Spike Spike with This compound Sample->Spike Autosampler Load into Autosampler Spike->Autosampler Purge Purge with He/N2 Autosampler->Purge Trap Trap on Sorbent Purge->Trap Desorb Thermally Desorb Trap->Desorb GC GC Separation Desorb->GC MS Mass Spectrometry (Scan or SIM) GC->MS Data Data Acquisition MS->Data Quant Quantification using Response Factor Data->Quant Report Generate Report Quant->Report

Figure 1: A generalized workflow for the analysis of VOCs in water using P&T-GC/MS with an internal standard.

Recommended Instrumental Conditions
ParameterRecommended Setting
Purge and Trap
Purge GasHelium or Nitrogen
Purge Flow40 mL/min
Purge Time11 min
Desorb Time2-4 min
Desorb Temperature250 °C
Bake Temperature270 °C
Gas Chromatograph
ColumnDB-624 or equivalent (30 m x 0.25 mm ID x 1.4 µm)
Carrier GasHelium
Oven ProgramInitial 35 °C for 5 min, ramp to 220 °C at 10 °C/min, hold for 3 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35-300 amu (Full Scan)
Source Temperature230 °C
Quadrupole Temp.150 °C

Data Analysis and Quantification

Quantification is achieved by calculating the relative response factor (RRF) for each analyte relative to the this compound internal standard.

Response Factor (RF) Calculation:

RF = (Aₓ * Cᵢₛ) / (Aᵢₛ * Cₓ)

Where:

  • Aₓ = Peak area of the analyte

  • Aᵢₛ = Peak area of the internal standard (this compound)

  • Cₓ = Concentration of the analyte

  • Cᵢₛ = Concentration of the internal standard (this compound)

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for a series of standards. The concentration of the analyte in a sample is then calculated using the response factor from the calibration curve.

Mass Spectra and Quantitation Ions

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The following table lists the characteristic ions for Chloroethane and this compound.

CompoundMolecular Ion (M⁺) (m/z)Quantitation Ion (m/z)Secondary Ions (m/z)
Chloroethane 64/666428, 49
This compound 69/716932, 52

Note: The presence of chlorine results in characteristic isotopic patterns (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to M⁺ and M+2 peaks.[13]

Quality Control and Method Validation

To ensure the trustworthiness of the results, a robust quality control (QC) protocol is essential.

  • Blanks: Analyze a reagent water blank with each batch to check for contamination.

  • Calibration Verification: A mid-level calibration standard should be analyzed periodically to verify the stability of the calibration.

  • Matrix Spikes: A sample is spiked with a known concentration of the analytes to assess matrix effects and recovery.

  • Internal Standard Response: The absolute area of the this compound peak should be monitored. A significant deviation (e.g., > 30%) from the average area in the calibration standards may indicate a problem with the sample injection or instrument performance.[6]

Conclusion

The use of this compound as an internal standard in the analysis of volatile organic compounds by P&T-GC/MS provides a reliable and accurate method for environmental monitoring. Its chemical similarity to many common VOCs and distinct mass spectrometric signature make it an ideal choice for correcting for variations in sample preparation and instrument response. By following the protocols outlined in this application note, researchers and analytical chemists can achieve high-quality, defensible data in their analysis of environmental samples.

References

  • Stable Isotope Labeled Internal Standards: Selection and Proper Use.
  • Stable Isotope-labeled Standards - Amerigo Scientific.
  • Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS) - EPA.
  • Chloroethane (D₅, 98%)
  • VOC and SVOC Analysis for Air, W
  • Volatile Organic Compound Analysis Using Purge and Trap Success with VOC analysis using the Agilent 5975C Mass Selective Detector.
  • EPA Method 524.
  • The Use of Stable-Isotope-Labeled (SIL)
  • VOC analysis of soil, solids & biota - ALS Global.
  • This compound D 98
  • C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes.
  • Volatile Organic Compounds (VOCs)
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS - Amazon S3.
  • 19199-91-8 this compound C2H5Cl, Formula,NMR,Boiling Point,Density,Flash Point.
  • Chloroethane | CH3CH2Cl | CID 6337 - PubChem - NIH.

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Chloroethane-d5 for isotopic labeling in metabolic studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chloroethane-d5 for Isotopic Labeling in Metabolic Studies

Authored by: A Senior Application Scientist

Introduction: The Role of Stable Isotopes in Unraveling Metabolic Complexity

Metabolic research is foundational to understanding cellular function, disease progression, and the mechanism of action of novel therapeutics. Stable isotope labeling is a powerful technique that allows researchers to trace the fate of atoms through complex biochemical networks.[1][2][3] Unlike radioisotopes, stable isotopes are non-radioactive, making them safer for a wider range of in vivo and in vitro applications.[1] By introducing molecules enriched with heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), scientists can differentiate labeled compounds from their endogenous counterparts using mass spectrometry (MS).[4][5]

This compound (CD₃CD₂Cl) is a deuterated analog of chloroethane where all five hydrogen atoms have been replaced with deuterium.[6] This compound serves as an efficient tracer for introducing a stable, five-dalton heavier ethyl group (-C₂D₅) onto various metabolites. This labeling strategy is particularly valuable for studying ethylation reactions, tracking the metabolic fate of ethyl-containing xenobiotics, and for use as an internal standard in quantitative metabolomics.[7][8] The substitution of hydrogen with deuterium can also introduce a kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow metabolic processes involving C-H bond cleavage, offering unique advantages in studying drug metabolism and improving pharmacokinetic profiles.[9][10][11]

This guide provides a comprehensive overview of the application of this compound in metabolic studies, detailing its properties, safety considerations, experimental protocols, and data analysis workflows for researchers in drug discovery and life sciences.

Section 1: this compound - Physicochemical Properties and Safety

A thorough understanding of the tracer's properties and safe handling procedures is paramount for successful and safe experimentation.

Key Properties

The essential physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₂D₅Cl (or CD₃CD₂Cl)[6][12]
Molecular Weight ~69.54 g/mol [6][13]
CAS Number 19199-91-8[6][12]
Isotopic Purity Typically ≥98 atom % D
Mass Shift M+5
Physical State Gas (at room temperature)[12]
Boiling Point 12.3 °C (54.1 °F)[12]
Flash Point -50 °C (-58 °F)[12]
Odor Ethereal[12]
Critical Safety and Handling Protocols

This compound, like its non-deuterated counterpart, requires careful handling due to its flammability and potential health hazards.[12][13]

  • Hazard Overview : this compound is an extremely flammable gas and is suspected of causing cancer.[6][12][13] It is harmful to aquatic life with long-lasting effects.[6][13]

  • Personal Protective Equipment (PPE) : Always work in a well-ventilated area, preferably a certified chemical fume hood.[12][14] Wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling : Avoid all contact with skin, eyes, and inhalation of the gas.[12] Keep the compound away from all sources of ignition, including heat, sparks, and open flames.[12] All equipment used for handling should be properly grounded to prevent static discharge.

  • Storage : Store cylinders and lecture bottles at room temperature in a cool, dry, and well-ventilated area designated for flammable gases.[9][12] Protect from heat and ignition sources.[12]

  • Disposal : Deuterated waste should be treated as hazardous chemical waste.[9] Segregate chlorinated waste into clearly labeled containers for disposal according to institutional and local regulations.[9] Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[9]

Section 2: Experimental Design and Core Principles

The success of any labeling study hinges on a robust experimental design. The primary application of this compound is to act as a donor of a deuterated ethyl group, allowing for the tracing of ethylation events.

Mechanism of Labeling

This compound can act as an ethylating agent, transferring its d5-ethyl group to nucleophilic sites on biomolecules (e.g., thiols, amines, hydroxyls). This reaction creates a covalent bond, incorporating the stable isotope label into the target metabolite. Mass spectrometry can then readily distinguish the labeled metabolite from its unlabeled version due to the +5 Da mass increase.

G M Metabolite (M) with Nucleophilic Site (Nu:) Labeled_M Labeled Metabolite (M-CD₂CD₃) M->Labeled_M Ethylation Reaction M->Labeled_M CE_d5 This compound (CD₃CD₂Cl) CE_d5:e->Labeled_M:w plus1 + HCl Deuterated HCl (DCl) or HCl plus2 +

General mechanism of metabolite ethylation using this compound.
Key Considerations for Study Design
  • Model System : The choice between in vitro (e.g., cell cultures, isolated enzymes) and in vivo (e.g., animal models) studies will dictate the method of administration and potential metabolic complexity.

  • Concentration and Duration : Titrate the concentration of this compound and the labeling duration to achieve sufficient isotopic enrichment without inducing cytotoxicity. Start with low concentrations and perform dose-response and time-course experiments.

  • Controls : Proper controls are essential for data interpretation.

    • Vehicle Control : A culture or animal treated with the delivery vehicle alone.

    • Unlabeled Control : A culture or animal treated with non-deuterated chloroethane to identify any biological effects of ethylation itself.

    • No-Treatment Control : A baseline biological sample.

  • Preventing Isotopic Dilution : Handle deuterated compounds under an inert atmosphere (e.g., nitrogen or argon) when possible to prevent H/D exchange with atmospheric moisture, which can compromise isotopic purity.[9][15]

Section 3: Detailed Experimental Protocols

The following protocols provide a framework for conducting labeling experiments. They should be adapted based on the specific cell line, animal model, and experimental goals.

Protocol 1: In Vitro Labeling of Adherent Cells

This protocol describes a method for introducing gaseous this compound into a sealed cell culture environment.

Materials:

  • Adherent cells cultured in appropriate vessels (e.g., T-75 flasks with vented caps).

  • Complete cell culture medium.

  • This compound lecture bottle with a regulator.

  • Gas-tight syringe with a needle.

  • Parafilm or a method to temporarily seal flask caps.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Metabolite extraction solvent (e.g., 80:20 Methanol:Water), ice-cold.

  • Cell scraper.

Methodology:

  • Cell Culture : Seed cells in T-75 flasks and grow to the desired confluency (typically 70-80%). Ensure flasks have vented caps to allow gas exchange during normal incubation.

  • Preparation : Move the flasks to a chemical fume hood. Prepare the this compound gas cylinder and regulator.

  • Gas Introduction :

    • Slightly loosen the cap of a flask.

    • Carefully flush the headspace of the flask with a predetermined volume of this compound gas using a gas-tight syringe. The exact volume must be calculated based on the desired final concentration in the medium and headspace, and should be optimized.

    • Immediately tighten the cap securely and seal with Parafilm to prevent gas leakage.

  • Incubation : Return the sealed flasks to the incubator for the desired labeling period (e.g., 2, 6, 12, or 24 hours).

  • Metabolism Quenching : After incubation, return flasks to the fume hood. Quickly unseal and remove the culture medium.

  • Cell Washing : Immediately wash the cell monolayer twice with ice-cold PBS to remove extracellular metabolites.

  • Metabolite Extraction :

    • Add a sufficient volume of ice-cold extraction solvent (e.g., 2 mL for a T-75 flask) to the cell monolayer.

    • Use a cell scraper to detach the cells into the solvent.

    • Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Sample Processing :

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., >13,000 x g) at 4°C for 15 minutes to pellet protein and cell debris.

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.

Protocol 2: Sample Preparation for Mass Spectrometry

Clean samples are critical for high-quality MS data.[16][17]

Materials:

  • Metabolite extract from Protocol 1.

  • Centrifugal evaporator (e.g., SpeedVac).

  • MS-grade solvents (e.g., water, methanol, acetonitrile).

  • Autosampler vials with pre-slit septa.

Methodology:

  • Solvent Evaporation : Dry the metabolite extract completely using a centrifugal evaporator. This concentrates the sample and removes the original extraction solvent.

  • Reconstitution : Reconstitute the dried pellet in a small, precise volume of a solvent compatible with the analytical method (e.g., 100 µL of 50:50 Acetonitrile:Water). The reconstitution volume determines the final sample concentration.

  • Clarification : Centrifuge the reconstituted sample at >13,000 x g at 4°C for 10 minutes to pellet any remaining insoluble material.[16]

  • Transfer : Carefully transfer the supernatant to an autosampler vial. Avoid disturbing the pellet.

  • Storage : Store samples at -80°C until ready for analysis to ensure metabolite stability.

Section 4: Analytical Workflow and Data Interpretation

Mass spectrometry is the analytical tool of choice for detecting and quantifying isotopically labeled compounds due to its high sensitivity and selectivity.[2][4]

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used to separate complex metabolite mixtures before detection.

G Sample Prepared Sample (in Vial) LC Liquid Chromatography (Separation) Sample->LC Injection IonSource Ion Source (e.g., ESI) LC->IonSource Elution MS1 Mass Analyzer 1 (Precursor Scan) IonSource->MS1 Ionization Collision Collision Cell (Fragmentation) MS1->Collision Isolation MS2 Mass Analyzer 2 (Product Scan) Collision->MS2 Fragmentation Detector Detector MS2->Detector Data Data Acquisition & Analysis Detector->Data

A typical workflow for LC-MS/MS based metabolomics.
ParameterTypical SettingRationale
Chromatography Reversed-Phase (e.g., C18) or HILICSeparates metabolites based on polarity. HILIC is better for very polar compounds.
Ionization Mode Electrospray (ESI), Positive/NegativeESI is a soft ionization technique suitable for metabolites. Run in both modes to maximize coverage.
Scan Type Full Scan (MS1) and Data-Dependent MS/MS (ddMS2)Full scan detects all ions within a mass range. ddMS2 fragments the most intense ions to aid identification.
Mass Range 70 - 1000 m/zCovers the mass range of most small-molecule metabolites.
Resolution High Resolution (>10,000)Essential for accurate mass measurement to determine elemental composition and resolve isotopic peaks.
Data Analysis
  • Feature Detection : Use software to detect metabolic features (defined by m/z, retention time, and intensity) across all samples.

  • Identification of Labeled Metabolites : Search for pairs of features where one mass is exactly 5.0314 Da (the mass difference between -C₂D₅ and -C₂H₅) greater than the other, and both elute at the same retention time.

  • Confirmation : The presence of the M+5 peak confirms ethylation. The identity of the metabolite can be confirmed by comparing its MS/MS fragmentation pattern to that of an authentic standard or a spectral library. The fragments of the labeled metabolite should show a corresponding +5 Da shift if the ethyl group is retained.

  • Quantification : The relative abundance of a labeled metabolite can be determined by comparing the peak area of the labeled ion (M+5) to that of its unlabeled counterpart (M).

Section 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Labeling Efficiency Insufficient this compound concentration or incubation time.Optimize concentration and time. Perform a time-course experiment.
Poor delivery of the gas to the cells.Ensure the culture vessel is properly sealed after gas introduction. Check the gas-tight syringe for leaks.
High Cytotoxicity This compound concentration is too high.Perform a dose-response experiment to find the maximum non-toxic concentration.
Poor MS Signal / Ion Suppression Sample is too concentrated or contains non-volatile salts.Dilute the sample. Ensure samples are properly desalted during preparation.[16][18]
Inefficient ionization of the target metabolite.Try a different ionization source (e.g., APCI) or switch polarity (positive/negative ESI).
Isotopic Pattern is Unclear Low isotopic purity of the tracer.Verify the atom % D of the this compound from the supplier's certificate of analysis.
H/D back-exchange.Minimize sample exposure to non-deuterated protic solvents and moisture.[15]

References

  • Steinhauser, D. C., et al. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. PMC - NIH. [Link]

  • Li, L., et al. (2021). Hydrogen/Deuterium Exchange Aiding Metabolite Identification in Single-Cell Nanospray High-Resolution Mass Spectrometry Analysis. Analytical Chemistry - ACS Publications. [Link]

  • National Center for Biotechnology Information. Ethane-d5, chloro-. PubChem. [Link]

  • Synergy Recycling. Disposal of deuterium (D₂). [Link]

  • ResolveMass. Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). [Link]

  • Gocke, E., et al. (1992). Genotoxicity studies with chloroethane. PubMed. [Link]

  • Abe, J., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Guitart, M., et al. (2010). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

  • ResearchGate. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. [Link]

  • Guitart, M., et al. (2010). Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

  • Baillie, T. A. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology - ACS Publications. [Link]

  • ZEOCHEM. Deuterium Labeled Compounds. [Link]

  • Fan, T. W-M., et al. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. [Link]

  • Wang, L., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. ResearchGate. [Link]

  • Doc Brown's Chemistry. Mass spectrum of chloroethane. [Link]

  • International Agency for Research on Cancer. (1999). Chloroethane. NCBI Bookshelf. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PMC - PubMed Central. [Link]

  • Bodor, C., & Piel, W. H. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed. [Link]

  • Pharmaffiliates. (2024). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

  • University of Missouri. Sample Preparation Guidelines - Analytical Instrumentation Center. [Link]

  • Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. PubMed. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

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Application Note: High-Throughput Quantification of Volatile Organic Compounds Using Chloroethane-d5 as an Internal Standard by Purge and Trap GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise and accurate quantification of volatile organic compounds (VOCs) is critical in environmental monitoring, industrial hygiene, and drug development. Methodologies such as gas chromatography-mass spectrometry (GC-MS) are the gold standard for VOC analysis, providing high sensitivity and selectivity.[1][2][3] However, sample matrix complexity, extraction efficiency, and instrument variability can introduce significant analytical errors. The use of a stable isotope-labeled internal standard (SIL-IS) is a robust strategy to correct for these variations.[4][5][6] This application note provides a detailed protocol for the quantification of VOCs in aqueous matrices using Chloroethane-d5 as an internal standard coupled with a purge and trap (P&T) concentration system and GC-MS analysis. We will detail the rationale for experimental choices, provide a step-by-step workflow, and discuss data analysis procedures based on established principles, such as those outlined in U.S. EPA methodologies.[7][8][9]

Introduction: The Imperative for an Ideal Internal Standard

Volatile organic compounds are a broad class of chemicals that can have significant impacts on environmental and human health.[10] Regulatory bodies worldwide mandate the monitoring of VOCs in water, air, and soil.[8][11] The internal standard method is a cornerstone of quantitative analytical chemistry, designed to improve the precision and accuracy of measurements. An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the detector.[12][13]

Stable isotope-labeled compounds, particularly deuterated analogues, are considered the "gold standard" for internal standards in mass spectrometry.[4][14] They exhibit nearly identical physicochemical properties—such as boiling point, polarity, and purge efficiency—to their non-labeled counterparts.[5] This ensures they behave similarly during every stage of the analytical process, from sample extraction and concentration to chromatographic separation and ionization.[4][15] By adding a known concentration of the SIL-IS to every sample, standard, and blank, variations in sample volume, matrix effects (ion suppression or enhancement), and instrument drift can be effectively normalized.[6][14]

This compound (ethyl chloride-d5) is an excellent internal standard for the analysis of early-eluting, highly volatile VOCs like chloroethane, vinyl chloride, and other chlorinated ethanes. Its volatility and chromatographic behavior closely mirror these target compounds, ensuring reliable correction and accurate quantification.

Physicochemical Properties: this compound vs. Chloroethane

The efficacy of this compound as an internal standard is rooted in its similarity to native Chloroethane. The primary difference is the mass, which allows the mass spectrometer to easily distinguish between the analyte and the standard.

PropertyChloroethane (C₂H₅Cl)This compound (C₂D₅Cl)Rationale for Use as Internal Standard
Molecular Formula C₂H₅Cl[16][17]C₂D₅Cl (CD₃CD₂Cl)Identical chemical structure ensures similar chemical reactivity and physical behavior.
Molecular Weight 64.51 g/mol [16][17][18]69.54 g/mol [19][20]The +5 mass unit shift provides a clear, interference-free signal in the mass spectrometer.
Boiling Point 12.3 °C[16]12.7 °C[21]Nearly identical boiling points lead to similar purging efficiencies and chromatographic retention times.
Water Solubility Limited solubility (~0.2 g/100 mL)[22]Assumed to be very similar to ChloroethaneSimilar solubility ensures comparable behavior in aqueous samples during the purging process.
Vapor Pressure ~1000 mm Hg at 20°C~1170 mm Hg at 25°C (Predicted)[21]High and similar vapor pressures are ideal for efficient purge and trap extraction from water.[7][23]

Experimental Workflow and Protocol

Required Instrumentation and Consumables
  • Gas Chromatograph/Mass Spectrometer (GC/MS): Equipped with an electron ionization (EI) source.

  • Purge and Trap (P&T) System: Capable of handling 5-25 mL sample volumes (e.g., Teledyne Tekmar Atomx XYZ, OI Analytical 4760).[8][24]

  • GC Column: A column suitable for VOC analysis, such as a 30 m x 0.25 mm ID, 1.4 µm film thickness TC-VMS or equivalent.[25]

  • Reagents:

    • Methanol (Purge and Trap grade)

    • Reagent-grade water (VOC-free)

    • This compound standard solution (e.g., 50 µg/mL in Methanol)

    • VOC calibration standard mix (containing target analytes)

    • 40 mL VOA vials with PTFE-lined septa

  • Gases: Helium (99.999% purity) for GC carrier gas and P&T purge gas.

Workflow Diagram

The following diagram outlines the complete analytical process from sample preparation to final quantification.

VOC_Analysis_Workflow Figure 1: VOC Quantification Workflow using this compound cluster_prep Sample & Standard Preparation cluster_pt Purge and Trap Concentration cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification Sample Aqueous Sample (5 mL) Spike Spike with this compound (Internal Standard) Sample->Spike Purge Purge with He gas Spike->Purge Trap Adsorb VOCs on Trap Purge->Trap Desorb Thermal Desorption Trap->Desorb Inject Inject into GC Desorb->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (Scan/SIM) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Areas (Analyte & IS) Acquire->Integrate Calculate Calculate RRF & Concentration Integrate->Calculate Result Final Quantified Result Calculate->Result

Caption: VOC Quantification Workflow using this compound.

Protocol: Step-by-Step Methodology

Step 1: Preparation of Standards

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 25 µg/mL in methanol. This concentration may be adjusted based on instrument sensitivity and the expected analyte concentration range.

  • Calibration Standards: Prepare a series of calibration standards from a certified VOC stock solution. A typical calibration range for environmental analysis is 0.5 µg/L to 100 µg/L.[7]

  • For each calibration level, add a precise volume of the VOC stock solution to a 40 mL VOA vial containing 5 mL of reagent water.

  • Spike each calibration standard and blank with a consistent amount of the this compound working solution to achieve a final concentration of 5 µg/L. For example, add 1 µL of the 25 µg/mL IS solution to the 5 mL sample.

Step 2: Sample Preparation

  • Collect aqueous samples in 40 mL VOA vials, ensuring no headspace.

  • Just prior to analysis, open the vial, add 1 µL of the 25 µg/mL this compound working solution, and immediately seal the vial.

  • Gently invert the vial three times to mix. Avoid vigorous shaking to prevent loss of volatile compounds.

Step 3: Purge and Trap GC-MS Analysis

  • System Configuration: Set up the P&T and GC-MS system according to the parameters in the table below. These are typical starting conditions and should be optimized for your specific instrumentation and target analyte list, guided by methods like U.S. EPA 524.2 or 8260.[7][9][10]

ParameterRecommended SettingRationale
Purge and Trap
Sample Volume5 mLA smaller volume can improve purging efficiency for highly volatile compounds.[24]
Purge GasHeliumInert gas for efficient stripping of VOCs from the aqueous matrix.
Purge Flow40 mL/minStandard flow rate for effective purging without causing excessive foaming.
Purge Time11 minutesEnsures complete transfer of VOCs from the sample to the trap.[24]
Desorb Time2 minutesSufficient time to transfer analytes from the trap to the GC inlet.[25]
Desorb Temperature225-250 °CEnsures complete volatilization of trapped analytes for injection.
Gas Chromatograph
Injection Port Temp200 °CPrevents condensation of analytes at the head of the column.
Carrier GasHelium, constant flow (~1.2 mL/min)Provides stable retention times and optimal separation.
Oven Program35°C (hold 2 min), ramp to 180°C at 10°C/min, hold 2 minA typical temperature program to separate a wide range of VOCs.
Mass Spectrometer
Ion Source Temp230 °CStandard temperature for robust EI ionization.
ModeFull Scan (e.g., 35-300 amu)Allows for the identification and quantification of a broad range of compounds.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
  • Analytical Sequence: Analyze a reagent blank, followed by the calibration standards from lowest to highest concentration. Then, analyze the unknown samples. A continuing calibration verification (CCV) standard should be analyzed every 10-12 samples to ensure system stability.

Data Analysis and Quantification

The quantification relies on the internal standard method, which uses a Relative Response Factor (RRF) to relate the response of a target analyte to the response of the internal standard.[13][26]

Step 1: Calculate the Relative Response Factor (RRF) For each analyte in each calibration standard, calculate the RRF using the following formula: RRF = (Aₓ * Cᵢₛ) / (Aᵢₛ * Cₓ) Where:

  • Aₓ = Peak area of the target analyte

  • Aᵢₛ = Peak area of the internal standard (this compound)

  • Cᵢₛ = Concentration of the internal standard

  • Cₓ = Concentration of the target analyte

Step 2: Establish the Calibration Curve

  • Calculate the average RRF for each analyte across all calibration levels.

  • Calculate the percent relative standard deviation (%RSD) of the RRFs for each analyte. %RSD = (Standard Deviation of RRFs / Average RRF) * 100

  • Acceptance Criteria: For a valid calibration, the %RSD for each target analyte should typically be ≤ 20%.[8][26]

Step 3: Calculate Analyte Concentration in Samples Use the average RRF from the initial calibration to calculate the concentration of each target analyte in the unknown samples: Concentrationₓ = (Aₓ * Cᵢₛ) / (Aᵢₛ * Average RRF)

Sample Data Table The table below illustrates a typical 5-point calibration for Chloroethane using this compound as the internal standard.

LevelConc. (µg/L)Analyte Area (Aₓ)IS Area (Aᵢₛ)RRF
10.525,100510,5000.983
22.098,800505,2000.978
310.0501,200515,1000.973
450.02,550,000520,0000.981
5100.05,015,000511,0000.981
Avg RRF 0.979
%RSD 0.38%

Note: IS Concentration (Cᵢₛ) = 5.0 µg/L

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of VOCs by Purge and Trap GC-MS. Its chemical and physical similarity to early-eluting VOCs ensures that it effectively corrects for variations in sample preparation, injection, and instrument response. This protocol, grounded in established analytical principles, enables laboratories to achieve high-quality, reproducible data that meets stringent regulatory and research requirements. The implementation of deuterated internal standards is a critical step toward ensuring the integrity and defensibility of analytical results in the field of trace organic analysis.

References

  • Šestáková, I., & Škeříková, V. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology.
  • Šestáková, I., & Škeříková, V. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards. BenchChem.
  • Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Thermo Fisher Scientific.
  • Spectroscopy Online. (2024). Identifying Volatile Organic Compounds (VOCs) Originating from Breath with TD-GC–MS. Spectroscopy Online.
  • ResearchGate. (2025). Analysis of volatile organic compounds using gas chromatography. ResearchGate.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Shimadzu. (n.d.). Analysis of Volatile Organic Compound (VOC) in Tap Water (1) - Purge & Trap GC/MS. Shimadzu.
  • Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap. Agilent Technologies.
  • Thermo Fisher Scientific. (n.d.). Analysis of volatile organic compounds in water using purge and trap coupled to single quadrupole GC-MS. Thermo Fisher Scientific.
  • GL Sciences. (n.d.). Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. GL Sciences.
  • MDPI. (n.d.). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. MDPI.
  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio.
  • Environmental Standard Solutions. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Environmental Standard Solutions.
  • National Center for Biotechnology Information. (n.d.). Ethane-d5, chloro-. PubChem.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc..
  • Desert Research Institute. (2008). Analysis of Semi-Volatile Organic Compound by GC/MS. Desert Research Institute.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc..
  • PerkinElmer. (n.d.). Measuring Environmental Volatile Organic Compounds by U.S. EPA Method 8260B with Headspace Trap GC/MS. PerkinElmer.
  • Thermo Fisher Scientific. (n.d.). Analysis of VOCs According to EPA Method 8260. Thermo Fisher Scientific.
  • Solubility of Things. (n.d.). Chloroethane. Solubility of Things.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Chloroethane (ethyl chloride). DCCEEW.
  • National Center for Biotechnology Information. (n.d.). Chloroethane. PubChem.
  • National Institute of Standards and Technology. (n.d.). Ethyl Chloride. NIST WebBook.
  • Reddit. (2021). GC MS - finding a gas phase internal standard. r/chemistry.
  • The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. The Science for Population Protection.
  • National Center for Biotechnology Information. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. NIH.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • ResearchGate. (n.d.). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. ResearchGate.
  • OI Analytical. (n.d.). Analysis of Volatile Organic Compounds(VOCs) in Drinking Water by USEPA Method 524.2. OI Analytical.
  • Ingenieria Analitica Sl. (n.d.). Analysis of Volatile Organic Compounds (VOCs) by Proposed U.S. EPA Method 524.3. Ingenieria Analitica Sl.
  • National Institute of Standards and Technology. (n.d.). Ethyl Chloride. NIST WebBook.
  • Restek. (n.d.). Rapid Determination of TO-15 Volatile Organic Compounds (VOCs) in Air. Restek.
  • U.S. Environmental Protection Agency. (2019). Method TO-15A: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS). EPA.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8260C (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA.
  • U.S. Environmental Protection Agency. (2019). Exhibit D - Trace Concentrations of Volatile Organic Compounds Analysis. EPA.

Sources

Chloroethane-d5: A High-Fidelity Surrogate Standard for EPA Volatile Organic Compound (VOC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Accuracy in Volatile Organic Compound (VOC) Analysis

The U.S. Environmental Protection Agency (EPA) has established rigorous methods for the detection and quantification of volatile organic compounds (VOCs) in various environmental matrices to protect public health and the environment. Methods such as EPA SW-846 8260 for solid waste and EPA Method 524.2 for drinking water are cornerstones of environmental analysis, providing a framework for identifying and measuring VOCs.[1][2] A critical component of ensuring the accuracy and reliability of these methods is the use of surrogate standards. These are compounds that are chemically similar to the target analytes but are not expected to be present in the samples. By introducing a known amount of a surrogate into a sample at the beginning of the analytical process, laboratories can monitor and correct for variations in sample preparation, extraction efficiency, and instrument performance.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Chloroethane-d5 as a surrogate standard in EPA methods for the analysis of its non-deuterated counterpart, chloroethane, and other similar volatile organic compounds.

The Rationale for this compound as a Surrogate Standard

Chloroethane is a volatile organic compound that is used as a chemical intermediate, in solvents, and was historically used in the production of tetraethyl lead.[3] Due to its volatility and potential for environmental contamination, its presence is monitored in various sample types. An analytical report for EPA Method 8260D, for instance, shows that chloroethane recovery is a parameter of interest, highlighting its relevance as a target analyte.[1]

The ideal surrogate standard should mimic the chemical and physical properties of the target analyte as closely as possible. This is where isotopically labeled compounds, such as this compound, offer a significant advantage. In this compound, the five hydrogen atoms have been replaced with their heavier isotope, deuterium. This substitution results in a compound that is chemically almost identical to chloroethane but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.

The key benefits of using this compound include:

  • Similar Chemical and Physical Properties: this compound exhibits nearly identical boiling point, polarity, and solubility to chloroethane, ensuring it behaves similarly during purging, trapping, and chromatographic separation.

  • Co-elution with the Analyte: Ideally, the deuterated standard co-elutes with the native analyte, meaning they experience the same chromatographic conditions and potential matrix effects.

  • Mass Spectrometric Distinction: The mass difference allows for separate quantification of the analyte and the surrogate, enabling accurate correction for any losses during sample workup.

Core Principles: Isotopic Dilution and Surrogate Recovery

The use of this compound as a surrogate standard is an application of the isotopic dilution principle. A known quantity of the deuterated standard is added to the sample before any processing. The underlying assumption is that any loss of the target analyte during the analytical procedure will be mirrored by a proportional loss of the deuterated surrogate. By measuring the final amount of the surrogate, a recovery percentage can be calculated. This recovery percentage is then used to correct the measured concentration of the native analyte, providing a more accurate result.

EPA methods typically establish acceptance criteria for surrogate recovery, often in the range of 70-130%, to ensure the analytical system is performing correctly.[4] Recoveries outside this range may indicate a problem with the sample matrix or the analytical procedure, necessitating further investigation.

Experimental Workflow and Protocols

The following is a generalized protocol for the use of this compound as a surrogate standard in the analysis of volatile organic compounds by purge and trap gas chromatography-mass spectrometry (GC/MS), consistent with the principles of EPA Methods 8260 and 524.2.

Diagram of the Experimental Workflow

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Water/Soil) Spike Spike with this compound Surrogate Solution Sample->Spike PurgeTrap Purge and Trap Spike->PurgeTrap Cal_Stds Prepare Calibration Standards (with surrogate) Cal_Stds->PurgeTrap GC Gas Chromatography (Separation) PurgeTrap->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Data_Acq Data Acquisition MS->Data_Acq Calc Calculate Surrogate Recovery & Analyte Concentration Data_Acq->Calc Report Final Report Calc->Report

Sources

Analytical methods for detecting Chloroethane-d5 in water

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of Chloroethane-d5 in Aqueous Matrices via Isotope Dilution Purge and Trap GC-MS

Senior Application Scientist: Dr. Gemini

Abstract

This document provides a comprehensive guide for the quantitative analysis of this compound in water samples. This compound, a deuterated stable isotope of chloroethane, is primarily utilized as an internal standard or surrogate for the analysis of volatile organic compounds (VOCs). The methodology detailed herein is grounded in the principles of isotope dilution mass spectrometry (IDMS), leveraging a purge and trap (P&T) sample introduction system coupled with gas chromatography-mass spectrometry (GC-MS). This approach, largely based on the framework of U.S. EPA Method 524.2, ensures high accuracy, precision, and robustness by effectively correcting for sample matrix effects and variations in analytical recovery.[1][2] This guide is intended for researchers, environmental scientists, and analytical chemists requiring a reliable method for the trace-level determination of deuterated VOCs in various aqueous matrices.

Introduction & Scientific Principle

Volatile organic compounds (VOCs) are a significant class of environmental contaminants in water sources. Accurate quantification is crucial for regulatory compliance and risk assessment. Chloroethane, a member of this class, is often monitored in drinking, ground, and surface water.[3] The use of stable isotope-labeled internal standards, such as this compound, is the cornerstone of modern, high-precision analytical chemistry for these compounds.

The Principle of Isotope Dilution Mass Spectrometry (IDMS): IDMS is a premier analytical technique for achieving the highest level of accuracy in quantification.[4] The method involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the analyte of interest (in this context, if one were measuring native chloroethane).[5] Because the deuterated standard is chemically almost identical to its non-deuterated analog, it experiences the same behavior during every step of the analytical process—extraction, derivatization (if any), and chromatographic separation.[6] However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the native analyte to the stable isotope-labeled standard, one can precisely calculate the analyte's concentration, effectively nullifying any losses during sample preparation or variations in instrument response.[7][8] When analyzing for this compound itself, this same principle applies by using a different internal standard or by employing external calibration with rigorous quality control.

The Role of Purge and Trap (P&T): For volatile compounds with low water solubility, such as chloroethane and its deuterated analog, Purge and Trap is the most effective and widely used extraction and concentration technique.[9][10] The process involves bubbling an inert gas (the purge gas) through the water sample.[1] This transfers the volatile compounds from the aqueous phase to the gas phase. The gas stream is then passed through a trap containing sorbent materials, which adsorb the VOCs. Finally, the trap is rapidly heated and backflushed with carrier gas, desorbing the concentrated analytes directly into the gas chromatograph for separation and analysis.[11] This technique provides excellent sensitivity, achieving low detection limits required for environmental monitoring.[12]

This application note details the complete workflow, from sample handling to data interpretation, providing a self-validating system for trustworthy results.

Apparatus, Reagents, and Standards

Apparatus
  • Gas Chromatograph/Mass Spectrometer (GC/MS): Equipped with a capillary column suitable for VOC analysis (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent). The MS should be capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan acquisition.

  • Purge and Trap (P&T) System: A commercial P&T concentrator and autosampler compatible with the GC/MS system.[13]

  • Sample Vials: 40-mL screw-cap vials with PTFE-lined silicone septa.

  • Microsyringes: Various sizes (5 µL, 10 µL, 25 µL, 100 µL) for preparing and injecting standards.

  • Volumetric Flasks: Class A, various sizes for standard preparation.

Reagents and Standards
  • This compound Standard: Certified solution in methanol.

  • Internal Standard/Surrogate Solutions: If this compound is the target analyte, other deuterated compounds not expected in the sample (e.g., 1,2-Dichloroethane-d4, Toluene-d8) should be used as surrogates and internal standards.[14][15]

  • Methanol: Purge and trap grade, demonstrated to be free of analytes.

  • Reagent Water: Purified water (e.g., Milli-Q®) demonstrated to be free of analytes.

  • Hydrochloric Acid (HCl): 1:1 (v/v) solution in reagent water for sample preservation.

  • Ascorbic Acid/Sodium Thiosulfate: (Optional) For dechlorination of samples.

  • Purge and Carrier Gas: Helium (99.999% purity).

Experimental Workflows & Protocols

The logical flow of the analytical process is critical for ensuring data integrity. The diagram below illustrates the key stages from sample collection to final analysis.

PurgeAndTrapWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect Water Sample (40-mL Vial) Preserve 2. Preserve Sample (Dechlorinate & Acidify to pH<2) Sample->Preserve Spike 3. Spike with Internal Standards & Surrogates Preserve->Spike Purge 4. Purge Analytes (Inert Gas) Spike->Purge Trap 5. Adsorb on Trap Purge->Trap Desorb 6. Thermally Desorb Analytes Trap->Desorb GC 7. Separate by GC Desorb->GC MS 8. Detect by MS GC->MS Quant 9. Quantify using Isotope Dilution MS->Quant Report 10. Report Results Quant->Report

Caption: Workflow for this compound analysis by P&T GC-MS.

Protocol 1: Sample Collection and Preservation

Causality: Proper sample collection and preservation are paramount to prevent the loss of volatile analytes and inhibit microbial degradation.[16] Acidification to a pH < 2 is critical to minimize dehydrohalogenation of certain chlorinated compounds.[11]

  • Dechlorination (if applicable): If the water sample contains residual chlorine, add ~25 mg of ascorbic acid to the 40-mL vial before sample collection.

  • Sample Collection: Open the tap and allow the system to flush for several minutes. Reduce the flow to minimize turbulence and slowly fill the vial to overflowing. There should be no headspace (air bubbles) in the vial.

  • Acidification: Add 2-3 drops of 1:1 HCl to the vial to achieve a pH < 2.[17]

  • Capping and Storage: Immediately cap the vial, ensuring the PTFE liner is in contact with the sample. Invert and tap to confirm no air bubbles are present. Store samples at ≤4°C and analyze within 14 days.[17]

Protocol 2: Instrument Calibration

Causality: A multi-point calibration is essential to establish the linear response range of the instrument and to calculate Relative Response Factors (RRFs) for accurate quantification.

  • Prepare Stock Standard: Prepare a stock solution of this compound in methanol.

  • Prepare Calibration Standards (CAL): Create a series of at least five calibration standards by diluting the stock standard in methanol. The concentration range should bracket the expected sample concentrations (e.g., 0.5 µg/L to 40 µg/L).[11]

  • Fortify Standards: Spike a known volume of reagent water (e.g., 5 mL) with a precise volume of each CAL solution and the internal standard/surrogate solution in the purging vessel.

  • Analyze Standards: Analyze each calibration standard using the optimized P&T GC-MS conditions (see Table 1).

  • Generate Calibration Curve: For each compound, calculate the Relative Response Factor (RRF) relative to the internal standard. The average RRF should be used for quantification, and the percent relative standard deviation (%RSD) of the RRFs across the calibration levels must be ≤15%.

Protocol 3: Sample Analysis
  • System Blank: Before analyzing samples, analyze a laboratory reagent blank (LRB) consisting of analyte-free water to ensure the system is free from contamination.[1]

  • Sample Preparation: Allow samples to reach room temperature.

  • Spiking: Add a known amount of the internal standard/surrogate solution directly into the purge tube containing the sample or reagent water.

  • Purging and Analysis: Using the autosampler, introduce a standard volume of the sample (e.g., 5 mL or 25 mL) into the purging device.[12] Initiate the P&T GC-MS sequence according to the optimized parameters.

  • Quality Control: Analyze a laboratory control sample and a laboratory reagent blank every 12 hours to verify system stability and accuracy.

Instrument Parameters and Data

Recommended P&T GC-MS Conditions

Causality: The parameters below are based on U.S. EPA Method 524.2 and are optimized for the efficient purging of volatile compounds, sharp chromatographic peaks, and sensitive mass spectrometric detection.[1][12]

Parameter Condition Rationale
Purge and Trap
Sample Volume5-25 mLLarger volumes can increase sensitivity, but 5 mL often provides better purging efficiency for some compounds.[11]
Purge GasHeliumInert gas for efficient transfer of VOCs.
Purge Flow/Time40 mL/min for 11 minStandardized conditions to ensure complete purging of target analytes.[12]
Desorb Time/Temp4 min at 250°CEnsures rapid and complete transfer of analytes from the trap to the GC column.
Trap TypeVocarb 3000 (or equivalent)Multi-bed sorbent trap effective for a wide range of VOCs.
Gas Chromatograph
ColumnDB-624, 60m x 0.25mm, 1.4µmColumn chemistry provides good separation for halogenated and aromatic VOCs.
Carrier GasHelium, Constant Flow ~1.2 mL/minProvides stable retention times and optimal separation efficiency.
Oven Program35°C (hold 5 min), ramp to 200°C at 10°C/minTemperature program separates a wide range of VOCs by boiling point.
Injector Temp200°CEnsures rapid volatilization of desorbed analytes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization method that produces repeatable fragmentation patterns.
Acquisition ModeFull Scan (45-300 amu) or SIMFull scan for identification; SIM for enhanced sensitivity and quantitation.
Quantitation Ions (m/z)This compound: 69 (primary), 52, 32Ions selected based on mass spectrum for specificity and abundance.
Internal Standard Ionse.g., 1,2-Dichloroethane-d4: 66, 102Specific ions for the chosen internal standard.
Data Analysis & Quantification

The concentration of this compound is calculated using the internal standard technique, which relies on the relative response factor.

IDMS_Principle cluster_0 Sample cluster_1 Spike Addition cluster_2 Homogenization & Analysis cluster_3 Calculation Analyte Analyte (A_x) Unknown Amount (N_x) Mix Sample + Spike (N_x + N_y) Analyte->Mix Spike Isotopic Standard (A_y) Known Amount (N_y) Spike->Mix MS Mass Spectrometer Measures Isotope Ratio (R = I_x / I_y) Mix->MS Extraction & GC Separation Result Calculate Unknown Amount (N_x) N_x = N_y * (R / K) K = Response Factor MS->Result

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

The concentration is calculated as follows:

Concentration (µg/L) = (Ax * Cis) / (Ais * RRF * Vs)

Where:

  • Ax = Peak area of the quantitation ion for this compound.

  • Ais = Peak area of the quantitation ion for the internal standard.

  • Cis = Concentration of the internal standard spiked into the sample (µg).

  • RRF = Mean Relative Response Factor from the initial calibration.

  • Vs = Volume of the sample purged (L).

Alternative Method: Headspace Solid-Phase Microextraction (HS-SPME)

For labs without a P&T system or for rapid screening, HS-SPME offers a viable, solvent-free alternative.[18][19]

Principle: An SPME fiber coated with an appropriate stationary phase (e.g., Carboxen/PDMS) is exposed to the headspace above the water sample.[18][20] Volatile analytes partition from the aqueous phase into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis.[21]

Brief Protocol:

  • Place a known volume of the water sample into a headspace vial.

  • Add salt (e.g., NaCl) to increase the ionic strength and promote partitioning of VOCs into the headspace.

  • Spike with the internal standard.

  • Seal the vial and place it in a heated autosampler tray (e.g., 50°C for 20 min) with agitation.

  • Expose the SPME fiber to the headspace for a defined period to allow for equilibrium.

  • Retract the fiber and immediately introduce it into the hot GC injector for desorption and analysis.

SPME is fast and requires minimal sample volume but can be more susceptible to matrix interferences and may require more method development to optimize extraction parameters compared to the standardized P&T methods.[22]

Conclusion

The Purge and Trap GC-MS method, integrated with the principles of isotope dilution, provides a highly reliable, sensitive, and robust system for the quantitative analysis of this compound in water. Adherence to established protocols, such as those derived from U.S. EPA Method 524.2, along with stringent quality control practices, ensures the generation of scientifically sound and defensible data. This application note serves as a detailed guide for laboratory professionals to successfully implement this methodology for environmental monitoring and research applications.

References

  • U.S. EPA. (1995). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. National Exposure Research Laboratory, Office of Research and Development, U.S. Environmental Protection Agency. [Link]

  • U.S. EPA. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • U.S. EPA. Validated Test Method 5030C: Purge-and-Trap for Aqueous Samples. [Link]

  • Paragon Laboratories. Drinking Water Analysis by EPA 524.2. [Link]

  • National Environmental Methods Index. EPA-NERL: 524.2: VOCs in Water Using GCMS. [Link]

  • Teledyne LABS. EPA Method 524.2: Water Analysis. [Link]

  • U.S. EPA. (1996). Method 5030B: Purge-and-Trap for Aqueous Samples. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • OI Analytical. Analysis of Volatile Organic Compounds(VOCs) in Drinking Water by USEPA Method 524.2. [Link]

  • Zweigenbaum, J. et al. (2003). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology. [Link]

  • EST Analytical. EPA Drinking Water by Purge and Trap. [Link]

  • Agilent Technologies. (2004). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Agilent Application Note. [Link]

  • Essex, R. M. et al. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous solution. International Journal of Mass Spectrometry. [Link]

  • Cirtular, D. et al. (2009). High accuracy and precision isotope dilution mass spectrometry: an application to the determination of Mo in seawater. Journal of Analytical Atomic Spectrometry. [Link]

  • Gorecki, T. & Namiesnik, J. (2002). Application of Headspace Solid-Phase Microextraction for Determination of Chloro-Organic Compounds in Sewage Samples. Polish Journal of Environmental Studies. [Link]

  • Higashi, T. & Shibayama, Y. (2016). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. [Link]

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. [Link]

  • Berman, E. S. F. et al. (2018). On-line in situ determination of deuterium content in water via FTIR spectroscopy. RSC Advances. [Link]

  • Mercolini, L. & Mandrioli, R. (2016). Recent Applications of Solid Phase Microextraction Coupled to Liquid Chromatography. Molecules. [Link]

  • Van De Wiele, T. et al. Development and validation of an analytical method for the detection of estrogens in water. Ghent University. [Link]

  • Medeiros, D. M. et al. (2017). Validation of the doubly labeled water method using off-axis integrated cavity output spectroscopy and isotope ratio mass spectrometry. Journal of Applied Physiology. [Link]

  • Walczak, K. & Polkowska, Z. (2015). Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD. Analytical and Bioanalytical Chemistry. [Link]

  • U.S. EPA. (1988). Methods for the Determination of Organic Compounds in Drinking Water. Environmental Monitoring Systems Laboratory. [Link]

  • Hinshaw, J. (2007). Solid-Phase Microextraction (SPME): A Discussion. LCGC International. [Link]

  • Ministry of the Environment, Japan. Analytical Methods. [Link]

  • Lord, H. & Pawliszyn, J. (2000). Solid-phase microextraction: a promising technique for sample preparation in environmental analysis. Trends in Analytical Chemistry. [Link]

  • ResearchGate. Compound-specific hydrogen isotope analysis of 1,2-dichloroethane. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Chloroethane. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 52. [Link]

  • Alzweiri, M. et al. (2012). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia. [Link]

  • Drewes, J. E. et al. Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. Southern California Coastal Water Research Project. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for 1,1-Dichloroethane. [Link]

  • Chromatography Forum. (2017). Question on MS/MS techniques. [Link]

Sources

Chloroethane-d5 in Pharmaceutical Research: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical research, the pursuit of precision and accuracy is paramount. The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical challenges. Among the specialized tools that empower researchers to navigate these complexities, stable isotope-labeled compounds have become indispensable. This guide focuses on a particularly valuable molecule: Chloroethane-d5 (C2D5Cl).

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple listing of applications to provide in-depth, field-proven insights into the strategic use of this compound. We will explore the fundamental principles that make this deuterated compound a superior choice for specific applications and provide detailed, step-by-step protocols to ensure experimental success and data integrity.

The Foundational Advantage of Deuterium Labeling

The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, is a subtle yet powerful modification. While the physicochemical properties of a deuterated molecule like this compound are nearly identical to its unlabeled counterpart, the mass difference is the key to its analytical utility.[1] This mass shift allows it to be distinguished by mass-sensitive detectors, forming the basis for its primary applications in pharmaceutical research.[]

The core benefits of using deuterated compounds such as this compound include:

  • Enhanced Analytical Accuracy: They provide a means to correct for variability during sample preparation and analysis.[3]

  • Improved Sensitivity in Mass Spectrometry: Deuterated standards help to minimize background noise and interference from complex biological matrices.[]

  • Insights into Metabolic Pathways: They are invaluable for tracing the metabolic fate of drugs and identifying metabolites.[4]

Core Application: The Internal Standard in Quantitative Bioanalysis by LC-MS/MS

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and reproducible results.[1] An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from extraction to detection.[1] this compound serves as an excellent internal standard for the quantification of chloroethane or structurally similar volatile and semi-volatile compounds.

The Rationale:

The primary value of a stable isotope-labeled internal standard like this compound is its ability to compensate for variations that can occur at multiple stages of the analytical workflow.[5] These variations can include:

  • Sample Extraction and Recovery: Losses during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will affect both the analyte and the internal standard equally.

  • Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[6] Since the deuterated standard has nearly identical chromatographic retention time and ionization characteristics, it experiences the same matrix effects as the unlabeled analyte.[7]

  • Instrumental Variability: Minor fluctuations in injection volume or instrument sensitivity are corrected for by comparing the analyte's signal response to that of the internal standard.[6]

Protocol: Quantification of a Volatile Analyte in Plasma using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of a volatile compound (e.g., a metabolite or a small molecule drug) in a biological matrix using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

Materials:

  • This compound solution (certified concentration in a suitable solvent like methanol)

  • Analyte of interest

  • Control biological matrix (e.g., drug-free human plasma)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether (MTBE))

  • Vials for sample preparation and GC-MS analysis

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a stock solution of the analyte in a suitable solvent.

    • Spike the control biological matrix with known concentrations of the analyte to create a series of calibration standards (e.g., 8-10 non-zero concentrations).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of each calibration standard, QC, and unknown sample, add 10 µL of the this compound internal standard solution (at a fixed, known concentration).

    • Vortex briefly to mix.

    • Add 500 µL of cold MTBE.

    • Vortex vigorously for 2 minutes to extract the analyte and internal standard.

    • Centrifuge at 4°C for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the organic (upper) layer to a clean GC-MS vial.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1-2 µL) of the extract onto the GC-MS system.

    • Use an appropriate GC column and temperature program to achieve chromatographic separation of the analyte and internal standard from other matrix components.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect specific ions for the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and this compound.

    • Calculate the peak area ratio (analyte area / internal standard area) for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Example Mass Spectrometry Parameters

CompoundMolecular FormulaMolecular WeightMonitored Ion (m/z)
Chloroethane (Analyte)C₂H₅Cl64.5164
This compound (IS)C₂D₅Cl69.5469

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (100 µL) Add_IS Add this compound IS (10 µL) Sample->Add_IS Add_Solvent Add MTBE (500 µL) Add_IS->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Extract Transfer Organic Layer Vortex_Centrifuge->Extract GCMS GC-MS Injection Extract->GCMS Integration Peak Area Integration GCMS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Plot Ratio->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: Workflow for bioanalytical sample quantification.

Application in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterium-labeled compounds are powerful tools for investigating the absorption, distribution, metabolism, and excretion (ADME) of drugs.[8] While this compound itself is not a therapeutic agent, the principles of its use can be applied to studies involving drugs that are structurally related or are expected to undergo similar metabolic pathways.

Chloroethane is known to be metabolized in the body through two primary pathways: oxidation by cytochrome P-450 (CYP450) enzymes and conjugation with glutathione (GSH).[9]

Metabolic Fate Tracing:

By administering a mixture of a deuterated and non-deuterated drug (a "cassette" dose), researchers can use mass spectrometry to distinguish between the parent drug and its metabolites. The mass shift introduced by the deuterium label allows for the clear identification of metabolic products. For instance, if a drug candidate contains a chloroethane moiety, using a deuterated version would help in identifying metabolites where this part of the molecule has been modified.

Kinetic Isotope Effect (KIE):

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[10] This can lead to a phenomenon known as the Kinetic Isotope Effect, where the cleavage of a C-D bond during metabolism is slower than that of a C-H bond.[10] While not the primary use of this compound as an internal standard, this principle is fundamental to the development of "deuterated drugs," where strategic deuterium placement can slow down metabolism, potentially improving a drug's pharmacokinetic profile.[10]

Conceptual Protocol: In Vitro Metabolic Stability Assay

This protocol describes a conceptual experiment to assess the metabolic stability of a hypothetical chloroethane-containing drug using liver microsomes, with this compound used to generate analytical standards.

Objective: To determine the rate of metabolism of "Drug X" (containing a chloroethane group) in the presence of liver enzymes.

Materials:

  • Drug X

  • This compound (for analytical reference)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

Procedure:

  • Incubation:

    • Pre-warm a solution of HLMs in phosphate buffer at 37°C.

    • Add Drug X to the microsome solution.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing cold acetonitrile to stop the enzymatic reaction.

    • Add a fixed concentration of a suitable internal standard (which could be a deuterated version of Drug X, if available).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of Drug X at each time point.

    • In parallel, analyze samples using a full scan or precursor ion scan mode to identify potential metabolites, using the mass shift expected from modifications to the chloroethane moiety as a guide.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Drug X remaining versus time.

    • The slope of the line will give the rate of metabolism, from which the in vitro half-life can be calculated.

Metabolic Pathway Diagram

G CE Chloroethane CYP450 CYP450 (Oxidation) CE->CYP450 Pathway 1 GST Glutathione-S-transferase (Conjugation) CE->GST Pathway 2 Acetaldehyde Acetaldehyde CYP450->Acetaldehyde GSH_Adduct Glutathione Conjugate GST->GSH_Adduct

Caption: Major metabolic pathways of chloroethane.[9]

Application in Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity or concentration of a substance.[11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12]

For qNMR, a certified internal standard of known purity and concentration is added to a sample containing the analyte.[13] this compound, being a simple molecule with a well-defined structure, can potentially be used as an internal standard in ¹H NMR for the quantification of other compounds, provided its signals do not overlap with those of the analyte. However, its high volatility may present challenges in sample preparation and handling. More commonly, deuterated solvents are used to dissolve the sample and standard.[14]

Conclusion and Best Practices

This compound is a versatile tool in the pharmaceutical scientist's arsenal. Its primary and most robust application is as an internal standard for quantitative mass spectrometry, where it significantly enhances the accuracy and reliability of bioanalytical methods.[3][15] Its utility also extends to supporting DMPK studies by helping to elucidate metabolic pathways.

Best Practices for Use:

  • Purity is Paramount: Always use a well-characterized, high-purity (both chemical and isotopic) this compound standard.[3]

  • Avoid Isotopic Crosstalk: Ensure the mass difference between the analyte and the deuterated standard is sufficient to prevent interference from the natural isotopic distribution of the analyte.[7]

  • Co-elution is Key: For LC-MS applications, verify that the deuterated standard co-elutes with the unlabeled analyte to ensure it experiences the same matrix effects.[7]

  • Handling Volatility: Due to its low boiling point, care must be taken when preparing standards and samples containing this compound to prevent evaporative losses.

By understanding the principles behind its application and adhering to rigorous experimental protocols, researchers can effectively leverage this compound to generate high-quality, reproducible data, thereby accelerating the drug development pipeline.[4]

References

  • Armin, A. et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • D'Souza, R. W., & Francis, W. R. (1989). Physiologically based pharmacokinetic modeling of chloroethane disposition in mice, rats, and women. PubMed. Available at: [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Available at: [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]

  • Adesis, Inc. (2024). Future of Stable Isotope Labeling Services. Available at: [Link]

  • Alsachim. (n.d.). Isotope-labeled Pharmaceutical Standards. Available at: [Link]

  • Black, R. M., & Read, R. W. (1995). Biological fate of sulphur mustard, 1,1'-thiobis(2-chloroethane): isolation and identification of urinary metabolites following intraperitoneal administration to rat. PubMed. Available at: [Link]

  • Casciola, L. A., & Ivanetich, K. M. (1984). Metabolism of chloroethanes by rat liver nuclear cytochrome P-450. PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. Available at: [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. Available at: [Link]

  • Westwood, S. et al. (2012). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. ResearchGate. Available at: [Link]

  • Dekant, W. et al. (1996). Metabolism of 1,2-dichloro-1-fluoroethane and 1-fluoro-1,2,2-trichloroethane: electronic factors govern the regioselectivity of cytochrome P450-dependent oxidation. PubMed. Available at: [Link]

  • Billault, I., Robins, R., & Akoka, S. (2001). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Chloroethane. Available at: [Link]

  • Lenntech. (n.d.). Chloroethane. Available at: [Link]

  • Department of Climate Change, Energy, the Environment and Water, Australia. (2022). Chloroethane (ethyl chloride). Available at: [Link]

  • Thomas, L. et al. (1989). Comparison of metabolic effects of carbon tetrachloride and 1,2-dichloroethane added in vitro to slices of rat liver. Sci-Hub. Available at: [Link]

  • Gothwal, A. et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Available at: [Link]

  • Singh, B. et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Available at: [Link]

  • Yuan, M. et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. Available at: [Link]

Sources

Application Note: Preparation of High-Purity Chloroethane-d5 Standard Solutions for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation of accurate and precise chloroethane-d5 standard solutions. This compound is an essential internal standard for the quantification of volatile organic compounds (VOCs) in environmental and toxicological analyses, frequently employed in methodologies such as U.S. Environmental Protection Agency (EPA) Method 8260.[1][2][3] Given the high volatility and gaseous state of this compound at room temperature, meticulous handling and preparation techniques are paramount to ensure the integrity and accuracy of the resulting standard solutions. This guide details the necessary safety precautions, materials, and a step-by-step methodology for the gravimetric preparation of a primary stock solution and subsequent volumetric preparation of serial dilutions.

Introduction: The Critical Role of Deuterated Internal Standards

In chromatographic analysis, particularly gas chromatography-mass spectrometry (GC-MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest degree of accuracy and precision. This compound (C2D5Cl), a deuterated analog of chloroethane, is an ideal internal standard for the analysis of volatile organic compounds.[4][5] Its chemical and physical properties closely mirror those of the native analyte, ensuring that it behaves similarly during sample extraction, concentration, and chromatographic separation. However, its mass difference allows it to be distinguished by a mass spectrometer, enabling reliable correction for analyte losses during sample preparation and variations in instrument response.

The inherent volatility of this compound presents significant challenges in the preparation of standard solutions. Its low boiling point (12.73 °C at 760 mmHg) necessitates specialized handling to prevent evaporative losses, which would compromise the concentration and, consequently, the accuracy of the entire analytical method.[6] This protocol is designed to mitigate these challenges through a combination of controlled temperature, appropriate solvent selection, and precise gravimetric and volumetric techniques.

Safety Precautions and Handling

Chloroethane is an extremely flammable gas and is suspected of causing cancer.[7][8][9][10] this compound shares these hazardous properties.[4][5][7][11] Strict adherence to safety protocols is mandatory.

  • Work Area: All handling of this compound and its solutions must be performed within a certified laboratory fume hood with adequate ventilation to prevent inhalation of vapors.[7]

  • Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a flame-retardant lab coat, and cryogenic gloves for handling the cold compound are required.[12][13]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, sparks, and hot surfaces. Use of explosion-proof electrical equipment is highly recommended.[9][12][13]

  • Electrostatic Discharge: Prevent the build-up of electrostatic charges by grounding all equipment.[12][13]

  • Storage: this compound should be stored at room temperature in a well-ventilated area, away from heat and ignition sources.[7] Prepared standard solutions should be stored in a refrigerator or freezer in tightly sealed vials.

  • Disposal: Dispose of all chloroethane-containing waste in accordance with local, state, and federal regulations for hazardous chemical waste.[1][5][8]

Materials and Equipment

Reagents and Consumables
  • This compound (gas), ≥98% isotopic purity

  • Methanol (Purge and Trap Grade or equivalent), stored in a tightly sealed container

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)[2][14][15][16]

  • Gas-tight syringes (10 µL, 25 µL, 50 µL, 100 µL, 250 µL, 500 µL, 1000 µL)[17]

  • 2 mL amber glass autosampler vials with PTFE-lined screw caps

  • Analytical balance (readable to 0.0001 g)

  • Cryogenic gloves

Equipment
  • Certified laboratory fume hood

  • Ice bath or cold block

  • Vortex mixer

  • Pipette bulbs or fillers

Experimental Protocols

Protocol 1: Preparation of a Primary this compound Stock Solution (Gravimetric Method)

The high volatility of this compound necessitates a gravimetric approach for the preparation of the primary stock solution to ensure the highest accuracy. This method involves directly adding the gaseous this compound to a pre-weighed volume of cold solvent and determining the final concentration by mass.

Step-by-Step Procedure:

  • Solvent Preparation: Place a 10 mL Class A volumetric flask containing approximately 9 mL of purge and trap grade methanol on an analytical balance and tare the weight.[15]

  • Chilling: Pre-chill the methanol in the volumetric flask in an ice bath for at least 15 minutes to minimize solvent and analyte evaporation upon addition of this compound.[17]

  • Analyte Addition: Using a gas-tight syringe, carefully withdraw a known volume of this compound gas from its cylinder.

  • Dispensing: Submerge the tip of the syringe needle into the chilled methanol in the tared volumetric flask and slowly dispense the this compound gas. The cold methanol will trap the gas.

  • Reweighing: Immediately cap the volumetric flask and reweigh it on the analytical balance. The difference in weight is the mass of this compound added.

  • Dilution to Volume: Remove the flask from the balance and allow it to slowly come to room temperature. Once at room temperature, carefully add methanol to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.[17]

  • Calculation of Concentration: Calculate the concentration of the primary stock solution in µg/µL using the following formula:

    Concentration (µg/µL) = (Mass of this compound (g) / Volume of Volumetric Flask (mL)) * 1,000,000 (µg/g) / 1000 (µL/mL)

  • Storage: Transfer the primary stock solution to amber glass vials with PTFE-lined screw caps and store in a freezer at -20°C.

Protocol 2: Preparation of Working Standard Solutions (Serial Dilution)

Working standard solutions are prepared by serially diluting the primary stock solution. This process should be performed efficiently to minimize evaporative losses.

Step-by-Step Procedure:

  • Solvent Dispensing: Using a calibrated pipette, dispense the required volume of purge and trap grade methanol into a Class A volumetric flask.

  • Analyte Transfer: Using a gas-tight syringe, withdraw the calculated volume of the primary stock solution (or a preceding working standard) and dispense it into the methanol in the volumetric flask.

  • Dilution to Volume: Add methanol to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure thorough mixing.

  • Storage: Transfer the working standard solution to amber glass vials with PTFE-lined screw caps and store in a refrigerator at 4°C.

Example Serial Dilution Scheme:

Standard LevelVolume of Stock (µL)Stock Concentration (µg/µL)Final Volume (mL)Final Concentration (µg/mL)
Working Std 110010.010100
Working Std 2100 (of WS1)100 (µg/mL)1010
Working Std 3100 (of WS2)10 (µg/mL)101
Working Std 4100 (of WS3)1 (µg/mL)100.1

Data Presentation and Visualization

Physical and Chemical Properties of this compound
PropertyValueReference
Chemical FormulaC2D5Cl[7]
Molecular Weight69.55 g/mol [4]
Boiling Point12.73 °C[6]
Isotopic Purity≥98%[5]
AppearanceColorless Gas[18]
Experimental Workflow Diagram

G cluster_prep Primary Stock Preparation (Gravimetric) cluster_dilution Working Standard Preparation (Volumetric) tare Tare 10 mL Volumetric Flask with ~9 mL Methanol chill Chill Flask in Ice Bath tare->chill add_gas Add this compound Gas with Gas-Tight Syringe chill->add_gas reweigh Reweigh Capped Flask to Determine Mass add_gas->reweigh dilute_to_vol Bring to Room Temp & Dilute to Volume reweigh->dilute_to_vol mix_stock Homogenize Primary Stock dilute_to_vol->mix_stock calc_stock Calculate Concentration mix_stock->calc_stock store_stock Store at -20°C calc_stock->store_stock add_stock Add Aliquot of Stock with Gas-Tight Syringe store_stock->add_stock Use Primary Stock add_solvent Dispense Methanol into Volumetric Flask add_solvent->add_stock dilute_working Dilute to Volume add_stock->dilute_working mix_working Homogenize Working Standard dilute_working->mix_working store_working Store at 4°C mix_working->store_working

Caption: Workflow for preparing this compound standards.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by the integration of several key principles:

  • Gravimetric Preparation of Primary Standard: By measuring the mass of the highly volatile this compound directly, the uncertainty associated with volumetric measurement of a gas is eliminated, providing a highly accurate starting concentration.[19][20][21][22][23]

  • Use of Class A Volumetric Glassware: The use of Class A volumetric flasks, which are manufactured to the highest standards of precision, ensures the accuracy of serial dilutions.[14][15][16]

  • Temperature Control: Chilling the solvent prior to the addition of this compound significantly reduces evaporative losses of both the analyte and the solvent, which is a critical source of error.[17]

  • Appropriate Solvent Choice: Methanol is a common and effective solvent for the preparation of VOC standards for purge and trap GC-MS analysis, as it is miscible with water and purges efficiently.[6]

Conclusion

The accurate preparation of this compound standard solutions is a foundational requirement for reliable quantitative analysis of volatile organic compounds. The protocols detailed in this application note provide a systematic and scientifically sound approach to this critical laboratory task. By adhering to the described safety precautions, handling techniques, and experimental procedures, researchers, scientists, and drug development professionals can confidently prepare this compound standards of high accuracy and integrity, thereby enhancing the quality and reliability of their analytical data.

References

  • U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • U.S. Environmental Protection Agency. EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). [Link]

  • Restek. Best Practices for Handling and Using Volatile Analytical Standards. [Link]

  • International Labour Organization and World Health Organization. (2021). ICSC 0132 - 1-CHLOROETHANE. [Link]

  • U.S. Environmental Protection Agency. Method 8260B: Volatile Organic Compounds by Gas Chromatogra. [Link]

  • GHC. Ethyl chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazards identificati. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Chloroethane (ethyl chloride). [Link]

  • Glassco Laboratory Equipments Pvt. Ltd. Volumetric Flask. [Link]

  • DWK Life Sciences. Volumetric Glassware. [Link]

  • U.S. Environmental Protection Agency. Method 5000: Sample Preparation for Volatile Organic Compounds. [Link]

  • Agilent Technologies. (2014). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. [Link]

  • Chromatography Forum. (2006). Can internal standard method be used in headspace study?. [Link]

  • Milton, M. J. T., Vargha, G. M., & Brown, A. S. (2011). Gravimetric methods for the preparation of standard gas mixtures. Metrologia, 48(5), R1–R9. [Link]

  • ASTM International. (2015). D3792 Standard Test Method for Water Content of Coatings by Direct Injection Into a Gas Chromatograph. [Link]

  • ASTM International. (2022). D3792 Standard Test Method for Water Content of Coatings by Direct Injection Into a Gas Chromatograph. [Link]

  • ResearchGate. Guidance Document Analytical Methods for Determining Volatile Organic Compound Concentration and Other Parameters for the VOC R. [Link]

  • ResearchGate. Gravimetric methods for the preparation of standard gas mixtures. [Link]

  • Centers for Disease Control and Prevention. Gravimetric Preparation of Primary Standard Gas Mixtures in the Parts Per Trillion Range. [Link]

Sources

Mass spectrometry fragmentation pattern of Chloroethane-d5

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometry Fragmentation of Chloroethane-d5 for Advanced Analytical Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (CD₃CD₂Cl). As a deuterated isotopologue, this compound is a critical internal standard for quantitative mass spectrometry in environmental analysis, metabolic research, and drug development.[1][2] A thorough understanding of its fragmentation behavior is paramount for accurate compound identification and quantification. This document elucidates the primary fragmentation pathways, predicts the resultant mass spectrum, and offers a detailed protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices and data interpretation is emphasized to provide researchers with field-proven insights.

Introduction: The Analytical Significance of Isotopic Labeling

Stable isotope-labeled compounds are indispensable tools in modern analytical chemistry. This compound, with its five hydrogen atoms replaced by deuterium, provides a distinct mass shift of +5 atomic mass units compared to its unlabeled counterpart.[3] This property makes it an ideal internal standard, as its mass spectral signal is clearly resolved from the endogenous or target analyte, eliminating matrix interference and improving quantitative accuracy. Electron Ionization (EI) is the technique of choice for this analysis, as its high-energy process induces reproducible and characteristic fragmentation, generating a stable "fingerprint" for definitive identification.[4][5]

Foundational Principles: Isotopic Composition and Its Spectral Signature

To accurately interpret the mass spectrum of this compound, two key isotopic factors must be considered:

  • Deuterium Labeling: The five deuterium atoms (²H or D) increase the mass of the ethyl group significantly. The molecular weight of this compound is approximately 69.55 g/mol .[1][6]

  • Natural Abundance of Chlorine: Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1 (75.77% ³⁵Cl to 24.23% ³⁷Cl).[7][8] Consequently, any fragment containing a chlorine atom will appear in the mass spectrum as a pair of peaks (a doublet) separated by two m/z units, with a corresponding intensity ratio of roughly 3:1. This isotopic signature is a powerful diagnostic tool for identifying chlorine-containing species.[9]

The Fragmentation Cascade: A Mechanistic Examination

Upon entering the ion source of a mass spectrometer, this compound undergoes ionization, typically via a 70 eV electron beam, to form an energetically unstable molecular ion ([M]•⁺).[7] This ion rapidly undergoes fragmentation to produce smaller, more stable charged particles that are subsequently detected. The fragmentation is governed by the relative strengths of the chemical bonds within the molecule.

The Molecular Ion ([M]•⁺)

The initial ionization event produces two primary molecular ions corresponding to the two chlorine isotopes:

  • [CD₃CD₂³⁵Cl]•⁺ at m/z 69

  • [CD₃CD₂³⁷Cl]•⁺ at m/z 71

These two peaks, collectively representing the molecular ion, will appear in the spectrum with a characteristic ~3:1 intensity ratio.

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion is dominated by the cleavage of the weakest bonds to form the most stable carbocations.

  • Pathway A: C-Cl Bond Cleavage (α-Cleavage) The carbon-chlorine bond is the weakest in the molecule, making its cleavage a highly favorable process.[7] This results in the loss of a chlorine radical and the formation of the pentadeuterioethyl cation ([C₂D₅]⁺), which is a very stable species.

    [CD₃CD₂Cl]•⁺ → [CD₃CD₂]⁺ + Cl•

    This [C₂D₅]⁺ cation at m/z 34 is often the most abundant fragment, making it the base peak of the spectrum.

  • Pathway B: Loss of a Deuterium Radical (D•) Cleavage of a C-D bond can lead to the formation of a [C₂D₄Cl]⁺ ion. This fragment retains the chlorine atom and will therefore exhibit the 3:1 isotopic pattern.

    [CD₃CD₂Cl]•⁺ → [C₂D₄Cl]⁺ + D•

    • [C₂D₄³⁵Cl]⁺ at m/z 67

    • [C₂D₄³⁷Cl]⁺ at m/z 69

  • Pathway C: Elimination of Deuterium Chloride (DCl) A rearrangement process can lead to the elimination of a neutral DCl molecule, producing a deuterated ethene radical cation.

    [CD₃CD₂Cl]•⁺ → [C₂D₄]•⁺ + DCl

    This [C₂D₄]•⁺ radical cation appears at m/z 32 .

The overall fragmentation process is visualized in the diagram below.

G M Molecular Ion [CD₃CD₂Cl]•⁺ m/z 69, 71 (3:1 ratio) F1 Pentadeuterioethyl Cation [C₂D₅]⁺ m/z 34 (Base Peak) M->F1 - Cl• (α-Cleavage) F2 [C₂D₄Cl]⁺ Ion m/z 67, 69 (3:1 ratio) M->F2 - D• F3 Deuterated Ethene Cation [C₂D₄]•⁺ m/z 32 M->F3 - DCl

Caption: Predicted EI fragmentation pathway of this compound.

Summary of Predicted Mass Fragments

The table below summarizes the key ions expected in the mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Ion FormulaFragmentation OriginNoteworthy Characteristics
69, 71[CD₃CD₂Cl]•⁺Molecular IonIsotopic doublet with a ~3:1 intensity ratio.
67, 69[C₂D₄Cl]⁺Loss of D• from molecular ionIsotopic doublet with a ~3:1 intensity ratio.
34[C₂D₅]⁺Loss of Cl• from molecular ionExpected base peak due to stable carbocation formation.
32[C₂D₄]•⁺Loss of DCl from molecular ionRepresents elimination rearrangement.

Protocol: GC-MS Analysis of this compound

This section provides a standardized protocol for the acquisition of an EI mass spectrum for this compound. The use of Gas Chromatography (GC) is essential for separating the volatile analyte from the solvent and any potential impurities prior to its introduction into the mass spectrometer.

Objective

To acquire a clean, reproducible, and full-scan electron ionization mass spectrum of this compound for qualitative identification and fragmentation pattern analysis.

Materials and Reagents
  • This compound standard (≥98% isotopic purity)

  • High-purity volatile solvent (e.g., Methanol, Hexane, or Dichloromethane, HPLC or GC grade)

  • Gas-tight syringe for sample injection

  • GC-MS system equipped with an EI source

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a dilute stock solution of this compound (e.g., 1000 ppm) in the chosen solvent.

    • From the stock solution, create a working solution of 10-50 ppm. The goal is to provide sufficient signal without overloading the detector.

    • Causality Note: Dilution is critical to ensure sharp chromatographic peaks and to operate within the linear dynamic range of the mass spectrometer detector.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless Inlet. Operate in split mode with a high split ratio (e.g., 50:1 or 100:1) to handle the volatile nature of the analyte and prevent column saturation.

    • Injector Temperature: 200 °C

    • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 10 °C/min to 150 °C.

      • Causality Note: The initial low temperature ensures good trapping of the volatile analyte at the head of the column, leading to better peak shape. The ramp ensures elution in a reasonable time.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Causality Note: 70 eV is the industry standard for EI-MS because it provides sufficient energy to generate complex and highly reproducible fragmentation patterns, allowing for library matching and structural elucidation.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 30-100. This range covers all expected primary fragments and the molecular ion cluster.

    • Scan Speed: A minimum of 2 scans/second to ensure sufficient data points across the eluting chromatographic peak.

Protocol Validation and Data Interpretation

The validity of the acquired spectrum can be confirmed by observing the following hallmarks:

  • The M/M+2 Pattern: The presence of ion pairs at m/z 69/71 and 67/69 with an approximate 3:1 intensity ratio is a definitive confirmation of chlorine-containing fragments.

  • The Base Peak: The peak at m/z 34 should be the most intense signal in the spectrum.

  • Chromatographic Peak Shape: A sharp, symmetrical GC peak indicates good chromatographic performance and a clean introduction of the analyte into the MS.

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrum of this compound under electron ionization is characterized by a distinct and predictable fragmentation pattern. The key features include the molecular ion cluster at m/z 69/71, a dominant base peak at m/z 34 resulting from C-Cl bond cleavage, and other significant fragments at m/z 67/69 and 32. The unmistakable 3:1 isotopic signature of chlorine serves as a self-validating feature in spectral interpretation. By following the detailed GC-MS protocol provided, researchers can reliably obtain high-quality mass spectra, enabling confident identification and leveraging the full potential of this compound as a robust internal standard in quantitative studies.

References

  • Title: Interpreting the fragmentation pattern of the mass spectrum of chloroethane Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

  • Title: A short mass spec tutorial looking at chloroethane and it's molecular ion peaks Source: YouTube URL: [Link]

  • Title: Ethane-d5, chloro- Source: PubChem, National Institutes of Health URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

  • Title: mass spectrum of 1,2-dichloroethane Source: Doc Brown's Chemistry URL: [Link]

Sources

Probing Reaction Mechanisms: A Detailed Guide to Kinetic Isotope Effect Studies Using Chloroethane-d5

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Reaction Pathways with Isotopic Precision

In the intricate world of chemical kinetics, elucidating the precise sequence of bond-breaking and bond-forming events that constitute a reaction mechanism is a paramount objective. The Kinetic Isotope Effect (KIE) stands as a powerful and nuanced tool in the chemist's arsenal, offering profound insights into the transition state of a reaction. By substituting an atom with one of its heavier, stable isotopes, we can subtly perturb the reaction rate, and the magnitude of this perturbation provides a wealth of information about the bonding environment at the rate-determining step.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of chloroethane-d5 in KIE studies, with a focus on gas-phase elimination reactions.

The foundation of the KIE lies in the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes.[2] A bond to a heavier isotope has a lower zero-point energy, making it stronger and requiring more energy to break. Consequently, reactions where a bond to the isotopically substituted atom is cleaved in the rate-determining step will proceed more slowly for the heavier isotopologue. This is known as a primary kinetic isotope effect . Conversely, secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond cleavage, but where changes in hybridization or steric environment in the transition state alter the vibrational frequencies of bonds to the isotope.

Chloroethane (C2H5Cl), a simple haloalkane, and its deuterated isotopologue, this compound (C2D5Cl), serve as an excellent model system for exploring reaction mechanisms, particularly elimination and substitution reactions. The complete deuteration of the ethyl group allows for the investigation of both primary and secondary KIEs, providing a more complete picture of the transition state.

Why this compound? A Versatile Probe for Mechanistic Studies

The choice of this compound as a substrate for KIE studies is underpinned by several key factors:

  • Significant Mass Difference: The substitution of five hydrogen atoms with deuterium results in a substantial relative mass change, leading to a more pronounced and readily measurable KIE.

  • Probing C-H Bond Cleavage: In many reactions of chloroethane, such as dehydrochlorination, a C-H bond is broken. Deuterating the ethyl group allows for the direct interrogation of the role of this bond cleavage in the reaction mechanism.

  • Simplicity and Well-Defined System: Chloroethane is a relatively simple molecule, which simplifies the interpretation of experimental results and facilitates computational modeling of the transition state.

  • Relevance to Industrial Processes: Halogenated hydrocarbons are important in various industrial processes, and understanding their reaction mechanisms is of practical significance.

Physicochemical Properties of Chloroethane and this compound

A thorough understanding of the physical properties of the isotopologues is crucial for designing and interpreting KIE experiments.

PropertyChloroethane (C2H5Cl)This compound (C2D5Cl)Reference(s)
Molecular Weight ( g/mol ) 64.5169.55[3][4]
Boiling Point (°C) 12.312.7 (predicted)[3][5]
Density (g/cm³) 0.8970 (at 20°C)0.953[3][5]
Vapor Pressure (mmHg at 25°C) ~10001169.9 (predicted)[5]
Flash Point (°C) -50-56.7 (predicted)[5]

These data are essential for calculating concentrations in the gas phase and for setting up appropriate experimental conditions.

Experimental Workflow for a Competitive KIE Study

A competitive KIE experiment, where a mixture of the light and heavy isotopologues is reacted simultaneously, is often preferred as it minimizes experimental errors. The following workflow outlines a general approach for studying the gas-phase elimination of HCl from chloroethane.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare a mixture of Chloroethane and this compound prep2 Introduce the mixture into a pre-evacuated reaction vessel prep1->prep2 react1 Heat the vessel to the desired reaction temperature prep2->react1 react2 Monitor the reaction progress (e.g., pressure change) react1->react2 react3 Quench the reaction at various time points react2->react3 analysis1 Analyze the isotopic composition of the remaining reactant mixture react3->analysis1 analysis2 Use GC-MS or NMR for isotopic analysis analysis1->analysis2 data1 Calculate the KIE from the change in isotopic ratio over time analysis2->data1 data2 Relate the KIE to the reaction mechanism data1->data2

Figure 1: A generalized workflow for a competitive kinetic isotope effect study of the gas-phase elimination reaction of chloroethane.

Detailed Experimental Protocols

The following protocols provide a starting point for conducting a KIE study on the gas-phase dehydrochlorination of chloroethane. Researchers should adapt these protocols to their specific equipment and experimental goals.

Protocol 1: Gas-Phase Reaction Setup and Execution

This protocol describes a static system for studying the gas-phase kinetics of chloroethane elimination.

Materials and Equipment:

  • High-vacuum line

  • Pyrex reaction vessel of known volume

  • Furnace with temperature controller

  • Pressure transducer

  • Gas handling manifold

  • Lecture bottles of high-purity chloroethane and this compound

  • Liquid nitrogen traps

Procedure:

  • System Preparation: Evacuate the entire vacuum line, including the reaction vessel and gas handling manifold, to a pressure below 10⁻⁴ torr.

  • Sample Preparation: Prepare a mixture of chloroethane and this compound in a known molar ratio (e.g., 1:1) in a separate, evacuated bulb. This can be achieved by sequential addition of the gases, monitoring the pressure with a manometer.

  • Reaction Initiation:

    • Heat the reaction vessel to the desired, stable temperature (e.g., 400-500 °C).

    • Isolate the reaction vessel from the vacuum pump.

    • Introduce the prepared gas mixture into the reaction vessel to a desired initial pressure (e.g., 50-100 torr).

    • Immediately start monitoring the total pressure in the reaction vessel as a function of time. The dehydrochlorination reaction (C2H5Cl → C2H4 + HCl) results in an increase in the number of moles of gas, leading to a pressure rise.

  • Reaction Quenching and Sampling:

    • At predetermined time points (representing different extents of reaction), rapidly quench the reaction by expanding the gas mixture from the reaction vessel into a sample collection bulb cooled with liquid nitrogen. This condenses the unreacted chloroethane and this compound, as well as the ethylene product.

    • For analysis of the remaining reactants, it is crucial to separate them from the products. This can be achieved by carefully warming the collection bulb to a temperature where ethylene (boiling point -103.7 °C) will vaporize while chloroethane (boiling point 12.3 °C) remains condensed. The ethylene can then be pumped away.

Causality Behind Experimental Choices:

  • High Vacuum: The use of a high-vacuum line is essential to remove any atmospheric gases that could interfere with the reaction or the analysis.

  • Static System: A static system allows for precise control over the initial concentrations and temperature of the reactants.

  • Pressure Monitoring: Monitoring the total pressure provides a simple and continuous method for following the overall reaction progress.

  • Cryogenic Quenching: Rapidly cooling the reaction mixture effectively stops the reaction, allowing for the analysis of the composition at a specific time point.

Protocol 2: Analysis of Isotopic Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the components of a mixture and determining their isotopic composition.

Instrumentation and Conditions:

  • Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).

  • Capillary column suitable for separating light hydrocarbons (e.g., PLOT column).

  • Helium carrier gas.

  • Temperature program: Start at a low temperature (e.g., 35°C) to ensure good separation of chloroethane from any residual ethylene, then ramp to a higher temperature to elute the chloroethanes.

  • Mass spectrometer settings: Electron ionization (EI) at 70 eV. Scan a mass range that includes the molecular ions of chloroethane (m/z 64 and 66 for the ³⁵Cl and ³⁷Cl isotopes) and this compound (m/z 69 and 71).

Procedure:

  • Sample Introduction: Inject a small volume of the vapor from the warmed sample collection bulb (containing the unreacted chloroethanes) into the GC-MS.

  • Data Acquisition: Acquire the chromatogram and the mass spectrum for the chloroethane peak.

  • Data Analysis:

    • Identify the retention time for chloroethane.

    • Extract the mass spectrum corresponding to this peak.

    • Determine the relative abundances of the molecular ion peaks for chloroethane (m/z 64) and this compound (m/z 69).

    • Calculate the ratio of this compound to chloroethane at each time point.

Causality Behind Experimental Choices:

  • Gas Chromatography: GC provides the necessary separation of the reactants from any potential byproducts, ensuring that the mass spectrometric analysis is performed on a pure compound.

  • Mass Spectrometry: MS allows for the direct detection and quantification of molecules based on their mass-to-charge ratio, making it ideal for distinguishing between isotopologues.

  • Molecular Ion Monitoring: Focusing on the molecular ions provides the most direct measure of the relative amounts of the undeuterated and deuterated species.

Protocol 3: Data Analysis for Competitive KIE

The KIE can be determined from the change in the isotopic ratio of the unreacted starting material as the reaction progresses.

Calculation:

The kinetic isotope effect (kH/kD) can be calculated using the following equation, derived from the principles of competitive kinetics:

kH / kD = ln(1 - f) / ln(1 - f * (Rt / R₀))

where:

  • f is the fraction of the reaction completion at a given time.

  • R₀ is the initial molar ratio of the deuterated to the non-deuterated reactant ([C2D5Cl]₀ / [C2H5Cl]₀).

  • Rt is the molar ratio of the deuterated to the non-deuterated reactant at time t ([C2D5Cl]t / [C2H5Cl]t).

The fraction of reaction completion (f) can be determined from the pressure increase in the reaction vessel.

Self-Validation:

A key aspect of a robust KIE determination is to measure the isotopic ratio at several different reaction conversions. A consistent kH/kD value across a range of conversions provides confidence in the accuracy of the measurement.

Interpreting the Results: From Numbers to Mechanistic Insight

The magnitude of the measured KIE provides crucial clues about the transition state of the reaction.

  • Primary KIE (kH/kD > 1): A significant primary KIE (typically in the range of 3-8 for C-H/C-D bonds at room temperature) indicates that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction. For the dehydrochlorination of chloroethane, this would support a mechanism where the removal of a proton is concerted with the departure of the chloride ion (an E2-like mechanism).

  • Secondary KIE (kH/kD ≠ 1): A smaller KIE (either normal, >1, or inverse, <1) when the C-H bond is not broken in the rate-determining step can provide information about changes in hybridization at the carbon atom bearing the deuterium.

G cluster_gs Ground State (sp3) cluster_ts Transition State cluster_p Product (sp2) gs H | C-Cl | H ts [...H...C...Cl...] gs->ts Rate-determining step p C=C + HCl ts->p

Figure 2: A simplified representation of the transition state in an E2 elimination reaction of chloroethane.

Conclusion: A Powerful Tool for Mechanistic Elucidation

The use of this compound in kinetic isotope effect studies offers a robust and insightful method for probing the mechanisms of chemical reactions. By carefully designing and executing experiments, and by thoughtfully interpreting the resulting KIE values, researchers can gain a deeper understanding of the intricate dance of atoms and electrons that governs chemical transformations. This knowledge is not only of fundamental scientific importance but also has practical implications in fields ranging from catalysis to drug design.

References

  • Berti, P. J. (n.d.). Kinetic Isotope Effects. McMaster University. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]

  • Glad, S. S., & Jensen, F. (1997). Kinetic Isotope Effects and Transition State Geometries. A Theoretical Investigation of E2 Model Systems. The Journal of Organic Chemistry, 62(2), 253–260. [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Princeton University. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Chloroethane (ethyl chloride). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Chloroethane. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, October 22). Isotopes in Reaction Kinetics by Transition State Theory. Retrieved from [Link]

  • RSC Publishing. (n.d.). Kinetic parameters for gas-phase reactions: Experimental and theoretical challenges. Retrieved from [Link]

  • AIP Publishing. (2007, August 20). Moving bed reactor setup to study complex gas-solid reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. Retrieved from [Link]

  • Murkin, A. S., et al. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society, 134(51), 20444–20447. [Link]

  • ResearchGate. (2025, August 9). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. Retrieved from [Link]

  • Marsh, E. N. G., & Michenfelder, M. (2016). Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(11), 1629–1636. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Google Patents. (n.d.). CN104230651A - Preparation method of high-purity chloroethane.
  • Google Patents. (n.d.). CN104311382A - Method for preparing chloroethane from chlorination by-product hydrogen chloride.
  • R Discovery. (2006, December 29). Measurements of the 12C/13C Kinetic Isotope Effects in the Gas-Phase Reactions of Light Alkanes with Chlorine Atoms. Retrieved from [Link]

  • National Institutes of Health. (2025, April 14). Unraveling the Kinetics and Mechanism of Ethane Chlorination in the Gas Phase. Retrieved from [Link]

  • ResearchGate. (2025, August 4). The hydrogen kinetic isotope effects of the reactions of n-alkanes with chlorine atoms in the gas phase. Retrieved from [Link]

  • TUprints. (2023, April 25). Isotopic evidence (δ13C, δ37Cl, δ2H) for distinct transformation mechanisms of chloroform. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chlorine kinetic isotope effects. Application of the transition state model to thermolysis of secondary and tertiary alkyl chlorides. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Chloroethane-d5 Peak Shape in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered during the analysis of Chloroethane-d5. By understanding the underlying causes of poor peak shape, you can implement effective troubleshooting strategies to ensure data accuracy and robustness.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is often indicative of active sites within the gas chromatography (GC) system. These are locations where the analyte can undergo undesirable secondary interactions, most commonly through adsorption. Key areas to investigate include the injector liner, the initial part of the analytical column, and any fittings or connections in the sample flow path. The polarity of this compound can make it susceptible to interaction with exposed silanol groups on glass surfaces or metal oxides.

Q2: My this compound peak is fronting. What does this suggest?

Peak fronting is typically a sign of column overload. This can happen if the sample concentration is too high or the injection volume is too large for the column's capacity. It can also be an indication of a mismatch between the sample solvent and the stationary phase.

Q3: I'm observing a split peak for this compound. What could be the cause?

Split peaks can arise from several factors, including a poorly cut column, improper column installation in the injector, or issues with the injection technique itself. For instance, a slow or inconsistent injection can cause the sample to be introduced as a broad band, leading to a distorted peak.

Q4: Does the deuterium labeling in this compound affect its chromatography?

Yes, the "deuterium isotope effect" can lead to slight differences in retention time compared to its non-deuterated counterpart. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can subtly alter the molecule's interaction with the stationary phase. In many cases, deuterated compounds elute slightly earlier than their non-deuterated analogs. While this doesn't inherently cause poor peak shape, it's a factor to be aware of when developing methods or comparing chromatograms.

In-Depth Troubleshooting Guide

Symptom: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a drawn-out trailing edge. This can compromise accurate integration and reduce resolution from nearby peaks.

Potential Cause 1: Active Sites in the Injector

  • Causality: The injector is the first high-temperature environment the sample encounters. Active sites, such as silanol groups on a glass liner or metal surfaces, can interact with this compound, causing some molecules to be retained longer than the bulk of the sample, resulting in a tailing peak.[1][2] Contamination from previous injections or septum particles can also create active sites.[3]

  • Troubleshooting Protocol:

    • Replace the Injector Liner: The liner is a common source of activity. Replace it with a new, deactivated liner. For halogenated compounds, a liner with a taper can help focus the sample onto the column and minimize contact with the hot metal inlet seal.[4]

    • Replace the Septum: A cored or degraded septum can shed particles into the liner, creating active sites.

    • Clean the Injector Port: If liner and septum replacement do not resolve the issue, the injector port itself may be contaminated and require cleaning according to the manufacturer's instructions.

Potential Cause 2: Column Contamination or Degradation

  • Causality: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites that interact with the analyte.[2][5] Over time, the stationary phase itself can degrade, exposing active silanol groups on the fused silica tubing.

  • Troubleshooting Protocol:

    • Trim the Column: Remove the first 15-20 cm of the column from the injector side. This will remove the most contaminated section.

    • Bake Out the Column: Condition the column at a temperature slightly above the final oven temperature of your method (do not exceed the column's maximum temperature limit) for a few hours to remove less volatile contaminants.

    • Column Replacement: If the above steps do not improve the peak shape, the column may be irreversibly damaged and require replacement.

Potential Cause 3: Inappropriate GC Method Parameters

  • Causality: An injector temperature that is too low can lead to incomplete or slow vaporization of the sample, causing a broader, tailing peak. Similarly, a suboptimal carrier gas flow rate can affect the efficiency of the separation.

  • Troubleshooting Protocol:

    • Optimize Injector Temperature: For volatile halogenated hydrocarbons like Chloroethane, an injector temperature in the range of 200-250°C is typically recommended.[6][7]

    • Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is set to the optimal linear velocity for the carrier gas being used (e.g., Helium or Hydrogen).

    • Consider Injection Mode: For trace analysis, a splitless injection is often used to maximize sensitivity.[8][9][10] However, the longer residence time in the hot injector can exacerbate issues with thermally labile compounds or active sites.[7][11] A split injection, with its higher flow rate through the injector, can sometimes improve the peak shape of early eluting compounds.[12]

Symptom: Peak Fronting

Peak fronting presents as a leading edge that is less steep than the trailing edge.

Potential Cause: Column Overload

  • Causality: Injecting a sample that is too concentrated overwhelms the stationary phase's ability to effectively retain the analyte molecules. This leads to some molecules traveling through the column at a faster rate, resulting in a fronting peak.

  • Troubleshooting Protocol:

    • Dilute the Sample: Prepare a more dilute sample and reinject.

    • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

    • Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.

Recommended GC Parameters for this compound

The following table provides a starting point for method development. Optimization will be necessary for your specific instrument and application.

ParameterRecommended SettingRationale
Injector Type Split/SplitlessOffers flexibility for varying sample concentrations.
Injector Temperature 200 - 250 °CEnsures rapid and complete vaporization of this compound.[6][7]
Liner Deactivated, Tapered Glass LinerMinimizes active sites and focuses the sample onto the column.[4]
Injection Mode Splitless (for trace analysis) or Split (10:1 to 50:1)Splitless for maximum sensitivity, split for higher concentrations and potentially sharper peaks.[8][9][10][12]
Column Stationary Phase Mid-polarity (e.g., 5% Phenyl Polysiloxane like DB-5ms, or 6% Cyanopropylphenyl like DB-624)Provides good selectivity for halogenated hydrocarbons.[2][6]
Column Dimensions 30 m x 0.25 mm ID x 0.25 - 1.0 µm film thicknessA standard dimension offering a good balance of resolution and analysis time. A thicker film can improve retention of volatile compounds.[12]
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 180°CA typical starting point; adjust as needed to achieve desired separation.[5][6]
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)MS provides mass information for confirmation, while ECD is highly sensitive to halogenated compounds.
Detector Temperature 250 °CPrevents condensation of the analyte in the detector.[6]

Visual Troubleshooting Workflow

Troubleshooting_Chloroethane_d5 cluster_symptom Symptom cluster_diagnosis Diagnosis cluster_cause Potential Cause cluster_solution Solution PoorPeakShape Poor Peak Shape for this compound Tailing Tailing Peak PoorPeakShape->Tailing Fronting Fronting Peak PoorPeakShape->Fronting Split Split Peak PoorPeakShape->Split ActiveSites Active Sites (Injector/Column) Tailing->ActiveSites Contamination Contamination Tailing->Contamination BadMethod Suboptimal Method Tailing->BadMethod Overload Column Overload Fronting->Overload BadColumn Poor Column Cut/ Installation Split->BadColumn BadInjection Injection Technique Split->BadInjection ReplaceConsumables Replace Liner/Septum ActiveSites->ReplaceConsumables TrimColumn Trim/Replace Column Contamination->TrimColumn OptimizeMethod Optimize Temp/Flow BadMethod->OptimizeMethod DiluteSample Dilute Sample/ Reduce Volume Overload->DiluteSample ReinstallColumn Recut/Reinstall Column BadColumn->ReinstallColumn ImproveInjection Improve Injection Technique BadInjection->ImproveInjection

Caption: Troubleshooting workflow for this compound peak shape issues.

References

  • The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. LCGC North America.
  • Technical Support Center: Troubleshooting Chromatographic Shifts of Deuter
  • Method for determining chloromethane and chloroethane in chitosamine hydrochloride.
  • GC Column Troubleshooting Guide - Phenomenex. Phenomenex.
  • GC Troubleshooting: Common Issues & How to Fix Them. Technology Networks.
  • Inlet Activity - Separation Science.
  • GC Troubleshooting - Sigma-Aldrich. Sigma-Aldrich.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc.
  • minimizing thermal decomposition of 1,1,1-Trichloroethane during analysis - Benchchem. BenchChem.
  • GC Injection Techniques for Accurate Chrom
  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source - SciSpace. SciSpace.
  • Method for the determination of 1,2-dichloroethane in workplace air using gas chrom
  • Split/Splitless Injector Gas Chromatography - SCION Instruments. SCION Instruments.
  • Split vs.
  • Split vs Splitless Injection - Restek Resource Hub. Restek.
  • Split vs. Splitless Injection - YouTube. YouTube.
  • Fixing GC Peak Tailing for Cleaner Results | Separation Science.
  • GC Tech Tip: Peak Shape Problems - Tailing Peaks - Phenomenex. Phenomenex.
  • Considerations for Instrumentation and Column Selection GC Method Development - Obrnuta faza. Obrnuta faza.
  • Technical Tip: Early Eluting Peak Shape - SCIENCE UNFILTERED - Phenomenex Blog. Phenomenex Blog.
  • Technical Support Center: Overcoming Peak Tailing in GC Analysis - Benchchem. BenchChem.
  • Practical Steps in GC Method Development | Agilent. Agilent.
  • GC Method Development GUide - Phenomenex. Phenomenex.

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Chloroethane-d5 Analysis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Chloroethane-d5 analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this deuterated internal standard. Here, we move beyond generic advice to provide in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.

Section 1: Isotopic Purity and Stability - The Foundation of Accurate Quantification

The primary function of this compound as an internal standard relies on its isotopic purity and stability. Any compromise in these aspects can lead to significant quantification errors.

FAQ 1: I'm observing a lower-than-expected response for my this compound standard, and my calibration curve is non-linear. What could be the cause?

This is a classic symptom of compromised isotopic purity or in-source instability of your this compound standard. Several factors can be at play:

  • Hydrogen-Deuterium (H/D) Exchange: This is a phenomenon where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment. This can occur in the sample matrix, during sample preparation, or within the GC-MS system itself. The result is a decrease in the signal of the fully deuterated molecule and an increase in the signal of partially deuterated or non-deuterated chloroethane, leading to inaccurate quantification.

  • In-source Back Exchange: The high temperatures and active surfaces within the GC inlet and MS ion source can promote H/D exchange. This is particularly problematic if there are sources of active hydrogen, such as residual moisture in the carrier gas or contamination in the inlet liner.

Troubleshooting Protocol: Verifying Isotopic Stability

This protocol will help you systematically investigate and mitigate H/D exchange.

Step 1: Assess the Purity of the Neat Standard

  • Prepare a fresh dilution of your this compound standard in a non-protic, high-purity solvent (e.g., anhydrous hexane or dichloromethane).

  • Acquire a full-scan mass spectrum of the standard.

  • Examine the mass spectrum for the presence of ions corresponding to Chloroethane-d4, -d3, etc., as well as the non-deuterated Chloroethane (m/z 64 and 66). The presence of significant peaks for these lower deuterated species in a fresh standard may indicate degradation of the stock material.

Step 2: Evaluate the Impact of the Sample Matrix

  • Spike a known amount of this compound into a blank matrix (a sample of the same type as your unknowns but without the analyte or standard).

  • Analyze the spiked sample immediately and then again after a set period (e.g., 4, 8, and 24 hours) under your typical sample storage and preparation conditions.

  • Monitor the ratio of the this compound peak area to that of a stable surrogate or another internal standard. A significant decrease in this ratio over time suggests matrix-induced H/D exchange.

Step 3: Investigate In-System H/D Exchange

  • Perform several replicate injections of a fresh this compound standard.

  • Observe the peak area response of the molecular ion cluster. A gradual decrease in the response with each injection can point towards active sites in the GC inlet or a contaminated ion source.

  • Corrective Actions:

    • Inlet Maintenance: Replace the inlet liner and septum. Use ultra-inert liners to minimize surface activity.

    • Carrier Gas Purity: Ensure high-purity carrier gas (Helium or Hydrogen) and install or replace moisture and oxygen traps.

    • Ion Source Cleaning: If the problem persists, the MS ion source may require cleaning to remove active surface contamination.

Section 2: Chromatographic Interferences - The Challenge of Co-elution

Gas chromatography is designed to separate compounds, but co-elution can still occur, leading to inaccurate peak integration and quantification.

FAQ 2: I'm seeing a broad or tailing peak for this compound, or its peak shape is inconsistent across my sample batch. What's happening?

Poor peak shape is often a sign of chromatographic interference or issues with the GC system. For this compound, a volatile and relatively non-polar compound, common culprits include:

  • Co-elution with a Matrix Component: In complex matrices, other volatile organic compounds (VOCs) can have similar retention times to this compound.

  • System Contamination: "Ghost peaks" from previous injections or septum bleed can co-elute with your standard.

  • Active Sites in the GC System: Adsorption of the analyte onto active sites in the inlet liner or the front of the GC column can cause peak tailing.

Identifying Potential Co-eluting Compounds

Under typical conditions for volatile organic compound analysis using a mid-polar column like a DB-624, several compounds have the potential to co-elute with or elute very close to chloroethane.

CompoundTypical Retention Time Relative to ChloroethanePotential for Interference
PropaneSlightly earlierHigh, especially in environmental samples.
Dichlorodifluoromethane (Freon 12)Very closeHigh, a common refrigerant and propellant.
ChloromethaneSlightly laterModerate, can be a degradation product or impurity.
Vinyl ChlorideSlightly laterHigh, a common industrial chemical and environmental pollutant.
BromomethaneSlightly laterModerate, used as a fumigant.

Note: Relative retention times can vary based on the specific GC column, temperature program, and carrier gas flow rate.

Troubleshooting Protocol: Resolving Co-elution

This workflow will guide you through diagnosing and resolving co-elution issues.

Step 1: Confirm Co-elution with Mass Spectrometry

  • Acquire a full-scan mass spectrum across the entire peak of interest.

  • Examine the mass spectra at the leading edge, apex, and tailing edge of the peak.

  • If the mass spectrum is not consistent across the peak, it is a strong indication of a co-eluting compound. Look for characteristic ions of suspected interferences.

Step 2: Optimize Chromatographic Conditions

  • Modify the Temperature Program:

    • Lower the initial oven temperature to improve the separation of very volatile compounds.

    • Decrease the ramp rate to increase the separation between closely eluting peaks.

  • Adjust Carrier Gas Flow Rate: Operate the column at its optimal flow rate (refer to the column manufacturer's guidelines) to maximize efficiency.

Step 3: Employ a Confirmation Column

  • If co-elution persists, analyze the sample on a GC column with a different stationary phase (e.g., a non-polar DB-1 or a more polar WAX column).

  • The change in stationary phase chemistry will alter the elution order and should resolve the co-elution.

Section 3: Mass Spectrometry Interferences - Deciphering the Spectra

The mass spectrometer is a powerful tool for identification, but interferences can still arise from overlapping mass spectra.

FAQ 3: My mass spectrum for this compound shows unexpected ions, or the isotopic ratios are incorrect. What should I look for?

This issue can stem from several sources:

  • Isobaric Interferences: Other compounds in your sample may have fragment ions with the same nominal mass-to-charge ratio (m/z) as the characteristic ions of this compound.

  • In-source Fragmentation of Co-eluting Compounds: A co-eluting compound can fragment in the ion source, producing ions that interfere with the quantification of this compound.

  • Background Contamination: Contaminants in the MS source or from the GC system can contribute to the background signal and interfere with your analyte.

Mass Spectral Data for Chloroethane and Potential Interferences

Understanding the mass spectra of this compound and potential interferences is crucial for troubleshooting.

CompoundMolecular Ion (M+)Key Fragment Ions (m/z)
This compound 71 (for 35Cl), 73 (for 37Cl) 51, 33, 32
Chloroethane64 (for 35Cl), 66 (for 37Cl)[1][2]49, 29, 28, 27[1][2]
1,1-Dichloroethane98, 100, 10283, 85, 63, 65[3]
1,2-Dichloroethane98, 100, 10262, 64[4]
1,1,1-TrichloroethaneNot typically observed97, 99, 101, 61, 63[5]
Troubleshooting Protocol: Diagnosing Mass Spectral Interferences

This step-by-step guide will help you identify and resolve mass spectral interferences.

Step 1: Perform a System Blank Analysis

  • Inject a vial of your sample solvent (the same solvent used to prepare your standards and samples).

  • Analyze the blank run for any background peaks that may be interfering with your this compound analysis. Common background contaminants include siloxanes from column bleed and plasticizers from lab equipment.

Step 2: Utilize Extracted Ion Chromatograms (EICs)

  • Instead of relying solely on the total ion chromatogram (TIC), examine the EICs for the characteristic ions of this compound (e.g., m/z 71 and 73).

  • Also, examine the EICs for the characteristic ions of suspected interfering compounds. This can help to confirm the presence of a co-eluting interference.

Step 3: Refine Your Quantitation Method

  • If a minor, consistent interference is present, consider using a different, interference-free fragment ion for quantification.

  • Ensure that your integration parameters are set correctly to avoid integrating background noise or small interfering peaks.

Visualizing Troubleshooting Workflows

To further aid in your troubleshooting efforts, the following diagrams illustrate key concepts and workflows.

Isotopic_Stability_Troubleshooting start Low this compound Response / Non-linear Curve check_neat Analyze Neat Standard start->check_neat matrix_effect Spike into Blank Matrix check_neat->matrix_effect Purity OK end_degraded Source New Standard check_neat->end_degraded Purity Compromised system_stability Replicate Injections matrix_effect->system_stability Matrix Stable end_matrix Optimize Sample Prep / Storage matrix_effect->end_matrix Matrix Unstable end_ok Investigate Other Causes system_stability->end_ok System Stable end_system Perform Inlet/Source Maintenance system_stability->end_system System Unstable

Caption: Troubleshooting workflow for isotopic stability issues.

Coelution_Resolution start Poor Peak Shape / Suspected Co-elution confirm_ms Confirm with Mass Spectra Across Peak start->confirm_ms optimize_gc Optimize GC Method (Temp Program / Flow Rate) confirm_ms->optimize_gc Co-elution Confirmed confirm_column Analyze on a Confirmation Column (Different Phase) optimize_gc->confirm_column Resolution Still Poor resolved Co-elution Resolved optimize_gc->resolved Resolution Improved confirm_column->resolved

Caption: A systematic approach to resolving co-elution.

References

  • Mass spectrum of chloroethane fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • Mass spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. Available at: [Link]

  • Mass spectrum of 1,1-dichloroethane. Doc Brown's Chemistry. Available at: [Link]

  • Mass spectrum of 1,1,1-trichloroethane. Doc Brown's Chemistry. Available at: [Link]

  • Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Agilent. Available at: [Link]

  • Guidelines for Trouble Shooting and Maintenance of ICP-MS Systems. Agilent. Available at: [Link]

  • Solved (b) Mass spectrum of chloroethane (EI). Chegg.com. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Volatile Organic Compound Analysis Using Purge and Trap. Agilent. Available at: [Link]

  • Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. GL Sciences. Available at: [Link]

  • Method for measuring chloromethane and chloroethane in dexmedetomidine hydrochloride. Google Patents.
  • Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry. EPA. Available at: [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Understanding Internal standards and how to choose them. Reddit. Available at: [Link]

  • EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. SCION Instruments. Available at: [Link]

  • Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste. Shimadzu. Available at: [Link]

  • Agilent J&W DB-624 UI Ultra Inert GC Capillary Column for Challenging Industrial Applications. Agilent. Available at: [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]

  • Data Sheet: Solvent Retention Data For DB-624, DB-1, and DB-WAX Columns. Scribd. Available at: [Link]

  • Low-level Determination of Chloromethane impurity in Atomoxetine Hydrochloride by GCMS using Electron Ionization. ResearchGate. Available at: [Link]

  • Method for determining chloromethane and chloroethane in chitosamine hydrochloride. Google Patents.
  • Solvent Retention Data. Axial Scientific. Available at: [Link]

  • METHOD 8260D: VOLATILE ORGANIC COMPOUNDS BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY. EPA. Available at: [Link]

  • GC Column Solvent Retention Table. Agilent. Available at: [Link]

  • Solvent-Retention-Data. Agilent. Available at: [Link]

  • Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. Sci-Hub. Available at: [Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Available at: [Link]

  • Drug effects in clinical chemistry. Part 2. Guidelines for evaluation of analytical interference. National Library of Medicine. Available at: [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. Available at: [Link]

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Technical Support Center: Troubleshooting Chloroethane-d5 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center dedicated to addressing a critical challenge in quantitative mass spectrometry: signal suppression of the internal standard, Chloroethane-d5. As a deuterated internal standard (IS), this compound is chosen to mimic the analytical behavior of its non-labeled counterparts, providing a stable reference for accurate quantification.[1][2] However, its signal is not immune to interferences. A sudden or consistent drop in the this compound signal can compromise the integrity of your entire analytical batch, leading to inaccurate results and costly re-analyses.

This guide is structured to provide researchers, scientists, and drug development professionals with a clear, logical framework for diagnosing and resolving signal suppression issues. We will move from common, easily addressed problems to more complex investigations, grounding each step in the fundamental principles of mass spectrometry.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial observations and questions that arise when this compound signal instability is detected.

Q1: My this compound signal is suddenly low or erratic across an entire batch. What's the most likely cause?

A sudden, widespread drop in the internal standard signal often points to a systemic issue rather than a problem with individual samples. The most common culprits are:

  • Ion Source Contamination: The ion source is the gateway to the mass spectrometer, and it is highly susceptible to contamination from non-volatile components in the sample matrix, such as salts, polymers, and phospholipids.[3][4] This buildup can physically block or electrostatically interfere with the efficient ionization and transmission of ions, including this compound.

  • System Suitability Failure: Before suspecting sample-specific issues, always verify that the instrument itself is performing correctly. This could involve a dirty or failing electron multiplier, incorrect gas pressures, or unstable source voltages.

  • Preparation Error: A simple but common error is the incorrect preparation of the internal standard spiking solution or a mistake in adding it to the samples.[5]

Q2: What is the "matrix effect," and how does it specifically impact a deuterated internal standard like this compound?

The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, soil extract).[4][6] It can manifest as either ion suppression (most common) or enhancement.

Even though deuterated standards like this compound are considered the 'gold standard' for correcting matrix effects, they are not immune.[7][8] The underlying principle is competition within the ion source.[9][10] When a high concentration of matrix components co-elutes with this compound, they compete for the available charge or for access to the droplet surface during the electrospray ionization (ESI) process.[11] This can reduce the number of this compound ions that are successfully generated and detected, leading to signal suppression. While the IS is meant to track this suppression, severe or differential matrix effects between samples can still lead to inaccurate quantification.[12]

Q3: Could my Headspace GC-MS sample preparation be the source of the problem?

Absolutely. For a volatile compound like this compound, headspace analysis is common.[13][14] Signal suppression or variability can originate from several factors in this stage:

  • Inconsistent Equilibration: If samples are not given adequate time at a consistent temperature to reach vapor pressure equilibrium, the amount of this compound in the headspace will vary from vial to vial, leading to erratic signals.[15][16]

  • Matrix Viscosity and Composition: Changes in the sample matrix (e.g., high salt content, different solvents) can alter the partitioning of this compound between the liquid/solid phase and the headspace, affecting the concentration available for injection.[16]

  • Vial Sealing Issues: Poorly crimped or faulty septa can lead to the loss of volatile internal standard before analysis, resulting in a systematically decreasing signal over the course of a run.

Section 2: Deep-Dive Troubleshooting Guides

If the initial checks in the FAQ section do not resolve the issue, a more systematic investigation is required. Follow these in-depth guides to pinpoint and rectify the root cause.

Guide 1: Diagnosing and Mitigating Matrix Effects

The presence of matrix effects is one of the most challenging aspects of mass spectrometry. This guide provides a workflow to confirm and address it.

Step-by-Step Protocol: Post-Extraction Spike Analysis

This experiment is a definitive way to quantify the extent of ion suppression or enhancement caused by your sample matrix.[6]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the this compound internal standard into a clean solvent (e.g., mobile phase or reconstitution solvent) at the concentration used in your assay.

    • Set B (Blank Matrix Post-Spike): Process at least six different sources of your blank biological matrix (e.g., six different lots of human plasma) through your entire sample preparation procedure. After the final extraction step, spike the resulting clean extract with the same concentration of this compound as in Set A.

    • Set C (Pre-Spike Matrix - For Recovery): Spike the blank matrix with this compound before the extraction process. This set is used to evaluate extraction recovery, not the matrix effect directly.

  • Analyze and Calculate:

    • Inject and analyze all samples from Set A and Set B.

    • Calculate the Matrix Effect using the following formula for each blank matrix source: Matrix Effect (%) = (Peak Area in Set B / Average Peak Area in Set A) * 100

  • Interpret the Results:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Result Interpretation Next Steps
80-120% Minimal to no matrix effect. The issue likely lies elsewhere (See Guides 2 & 3).Proceed to Ion Source or Chromatography checks.
< 80% or > 120% Significant matrix effect is present.Implement mitigation strategies.
High Variability (>15% RSD) The matrix effect is inconsistent between different lots of matrix.Improve sample cleanup or chromatographic separation.

Mitigation Strategies for Matrix Effects:

  • Improve Sample Cleanup: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering matrix components.[4]

  • Chromatographic Separation: Modify your GC or LC gradient to better separate this compound from the co-eluting interferences. Even a small shift in retention time can move the IS out of a zone of high suppression.[11]

  • Dilute the Sample: A simple and effective method is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components, though it may compromise the limit of quantitation.[17]

Troubleshooting Logic for Matrix Effects

start Low or Variable This compound Signal matrix_check Perform Post-Extraction Spike Experiment start->matrix_check result Calculate Matrix Effect: (Area_PostSpike / Area_Neat) * 100 matrix_check->result no_effect Result ~100% No Significant Matrix Effect result->no_effect [No] suppression Result < 80% Ion Suppression Confirmed result->suppression [Yes] variability High RSD between lots Variable Matrix Effect result->variability [Variable] other_guides Investigate Ion Source or Chromatography no_effect->other_guides Proceed to Guides 2 & 3 improve_cleanup Improve Sample Cleanup (e.g., use SPE) suppression->improve_cleanup optimize_chrom Optimize Chromatography (Separate IS from interference) suppression->optimize_chrom dilute Dilute Sample Extract suppression->dilute variability->improve_cleanup variability->optimize_chrom re_evaluate Re-evaluate Matrix Effect improve_cleanup->re_evaluate optimize_chrom->re_evaluate dilute->re_evaluate

Caption: Workflow for diagnosing and mitigating matrix effects.

Guide 2: Ion Source Contamination: Detection and Cleaning

A contaminated ion source is a frequent cause of declining sensitivity for all analytes, including the internal standard.

Step-by-Step Protocol: Ion Source Check and Cleaning

  • Initial Diagnosis (No Venting):

    • Infuse a clean solution of this compound directly into the mass spectrometer, bypassing the chromatograph.

    • Monitor the signal intensity. If the signal is low or unstable even with a direct infusion of a clean standard, the problem is almost certainly within the mass spectrometer itself, very likely the ion source.

  • Visual Inspection:

    • Following the manufacturer's instructions, safely vent the instrument and remove the ion source.

    • Visually inspect key components like the ESI probe needle, capillary entrance, skimmer cone, and lenses for discoloration, particulate buildup, or charring. Any visible residue is a clear sign of contamination.[18]

  • Standard Cleaning Procedure:

    • Disassemble: Carefully disassemble the ion source components according to the manufacturer's guide. Keep track of all screws and small parts.

    • Sonication: Place the metallic components in a beaker with a sequence of solvents. A common, effective protocol is:

      • 50:50 Methanol:Water (15 minutes sonication)

      • Methanol (15 minutes sonication)

      • Hexane (15 minutes sonication)

    • Drying: Thoroughly dry all components with a stream of high-purity nitrogen or by placing them in a low-temperature oven (~50°C). Ensure parts are completely dry to prevent issues upon re-pressurization.

    • Reassembly & Pump-down: Carefully reassemble the source, reinstall it, and pump down the system. Allow sufficient time for the vacuum to stabilize (often several hours or overnight).

  • Post-Cleaning Verification:

    • Repeat the direct infusion test from Step 1. A significant increase in signal intensity and stability confirms that source contamination was the root cause.

Observation Potential Cause Action
Visible residue on source components Buildup of non-volatile matrix components.Perform full cleaning protocol.
Low signal on direct infusion Contamination or failing detector.Clean source first. If problem persists, may require service for detector.
Signal improves after cleaning Source contamination was the primary issue.Resume analysis, consider improving sample cleanup to prevent recurrence.
Guide 3: Chromatographic and System-Level Troubleshooting

If the matrix effect is minimal and the ion source is clean, the problem may lie in the chromatographic system or the physical state of the standard.

Troubleshooting Workflow for Systemic Issues

start IS Signal Low After Source Clean & Matrix Check check_prep Prepare Fresh IS Stock and Working Solutions start->check_prep check_vials Inspect GC Vials (Septa, Crimping) start->check_vials check_rt Check Retention Time for IS Peak start->check_rt prep_ok Signal Restored? check_prep->prep_ok leaks Root Cause: System Leaks (GC) check_vials->leaks [Faults Found] rt_ok RT Stable? check_rt->rt_ok degradation Root Cause: IS Degradation/Evaporation prep_ok->degradation [No] solution_found Problem Resolved prep_ok->solution_found [Yes] column_issue Root Cause: Column Degradation/ Blockage rt_ok->column_issue [No, Drifting] degradation->solution_found leaks->solution_found column_issue->solution_found

Caption: Decision tree for chromatographic and system-level issues.

Key Areas to Investigate:

  • Internal Standard Integrity:

    • Action: Prepare a fresh stock and working solution of this compound from a certified reference material.[19] Chloroethane is highly volatile, and improper storage or repeated use of a stock solution can lead to concentration changes.[20]

    • Rationale: This eliminates the possibility that the issue stems from a degraded or evaporated standard, which is a common and easily fixed problem.

  • Chromatographic Peak Shape and Retention Time:

    • Action: Scrutinize the this compound peak. Is it broad, tailing, or splitting? Has the retention time shifted significantly?

    • Rationale: A change in peak shape or retention time often points to a problem with the GC column or LC column.[4] Deuterated standards can sometimes exhibit slight retention time shifts from their non-deuterated analogues, but this shift should be consistent.[21][22] A drifting retention time suggests column degradation, a leak in the GC system, or an inconsistent oven temperature profile.

  • System Leaks (Especially for GC-MS):

    • Action: Perform a system leak check according to your instrument manufacturer's protocol. Pay close attention to the injection port septum, column fittings, and vial seals.

    • Rationale: In a headspace GC-MS analysis, a leak in the flow path between the vial and the injector, or in the column connections, will cause a loss of sample and a non-reproducible signal. This is a critical check for volatile compound analysis.[23]

Section 3: Preventative Maintenance and Best Practices

  • Regular Ion Source Cleaning: Establish a routine cleaning schedule based on sample throughput and matrix complexity. A clean source is the foundation of reliable data.

  • Method Validation: During method development, rigorously evaluate matrix effects using at least 6-10 different lots of blank matrix to understand potential variability.[24][25][26]

  • System Suitability Tests (SSTs): Begin every analytical batch with injections of a known standard to verify that the system's sensitivity, peak shape, and retention time are within acceptable limits before analyzing valuable samples.

  • Proper IS Handling: Store this compound according to the manufacturer's recommendations. Prepare fresh working solutions frequently to avoid issues with evaporation.

By adopting a systematic troubleshooting approach grounded in the principles of mass spectrometry, you can efficiently diagnose and resolve this compound signal suppression, ensuring the accuracy and reliability of your quantitative data.

References

  • Sojo, L. E., Lum, G., & Chee, P. (2003). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. The Analyst, 128(1), 51–54.
  • Enke, C. G. (1997). A model for electrospray ionization. American Society for Mass Spectrometry.
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Retrieved from [Link]

  • WelchLab. (2025). Are You Using The Internal Standard Method In A Right Way?. Welch Materials, Inc. Retrieved from [Link]

  • van der Loo, G., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry.
  • Clinical and Laboratory Standards Institute. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org.
  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. Retrieved from [Link]

  • SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. SCION Instruments. Retrieved from [Link]

  • Liang, H. R., et al. (2015). Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples.
  • Sojo, L. E., Lum, G., & Chee, P. (2003). Effect of co-eluting internal standard on the response curve for fexofenadine using liquid chromatography electrospray mass spectrometry.
  • Chromatography Forum. (2009). Internal standard problem. Chromatography Forum. Retrieved from [Link]

  • Barbero, G. L., et al. (2017).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. BenchChem.
  • Han, X., & Gross, R. W. (2005).
  • Wang, M. (2025).
  • Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • Separation Science. (n.d.).
  • Chromatography Forum. (2006). Can internal standard method be used in headspace study?. Chromatography Forum. Retrieved from [Link]

  • Chemistry For Everyone. (2025).
  • Reddit. (2022). Exactly what contaminates the ion source and optics?. Reddit. Retrieved from [Link]

  • de Castro, A., et al. (2008). Validation of a Manual Headspace Gas Chromatography Method for Determining Volatile Compounds in Biological Fluids. Labmedicine.
  • Chromatography Forum. (2005). Ion source contamination, help please. Chromatography Forum. Retrieved from [Link]

  • Skyline. (2021).
  • Mahn, B. (n.d.).
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
  • Reddit. (2023). Headspace GCMS Issue. Reddit. Retrieved from [Link]

  • ResearchGate. (2013). Has anyone any experience with reproducibility problems in detecting Volatile Fatty Acids using the headspace method in a GC-MS?.
  • U.S. Food and Drug Administration. (2018).
  • gmp-compliance.org. (n.d.). Reviewer Guidance'. gmp-compliance.org.
  • Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry.
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
  • Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • Lab Manager. (n.d.).
  • Contract Pharma. (2019). Are We Embracing FDA's Messages?. Contract Pharma.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Bonfiglio, R., et al. (1999). Reduction of Signal Suppression Effects in ESI-MS Using a Nanosplitting Device. Analytical Chemistry.
  • National Institutes of Health. (n.d.). Chloroethane. PubChem. Retrieved from [Link]

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Technical Support Center: Safe Handling of Chloroethane-d5 Gas Cylinders

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling, storage, and use of Chloroethane-d5 gas cylinders. Adherence to these protocols is critical for ensuring personnel safety, experimental integrity, and regulatory compliance.

I. Understanding the Compound: this compound

This compound (C2D5Cl) is a deuterated analog of Chloroethane, where hydrogen atoms have been replaced with deuterium.[1][2] This isotopic labeling is a powerful tool in metabolic and pharmacokinetic studies due to the kinetic isotope effect.[1] While its chemical properties are similar to its non-deuterated counterpart, it is crucial to handle it with the appropriate precautions due to its physical and chemical hazards.

Key Properties of this compound:

PropertyValue
Chemical Formula C2D5Cl[2]
Molecular Weight 69.54 g/mol [3][4]
Physical State Gas[2]
Appearance Colorless gas[2]
Odor Ethereal[2]
Boiling Point 12.3 °C (54.1 °F)[2]
Flash Point -50 °C (-58 °F)[2][5]
Lower Explosion Limit 3.16 Vol%[2]
Upper Explosion Limit 15 Vol%[2]

Primary Hazards:

  • Flammability: this compound is an extremely flammable gas.[3][4] It can form explosive mixtures with air, and its vapor is heavier than air, which may cause it to accumulate in low-lying areas.[2]

  • Health Hazards: It is suspected of causing cancer.[3][4] Inhalation may be harmful and cause respiratory tract irritation.[2] It may also cause eye and skin irritation.[2]

  • Pressurized Gas: Cylinders contain gas under pressure and may explode if heated.[3][4]

II. Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound gas cylinders in a question-and-answer format.

Question/Issue Probable Cause(s) Solution(s)
Frost is forming on the cylinder or regulator. Rapid withdrawal of gas is causing adiabatic cooling (the Joule-Thomson effect).Reduce the gas withdrawal rate. Allow the cylinder and regulator to warm up to ambient temperature naturally. Do not apply direct heat.
The cylinder pressure is lower than expected. The cylinder may be nearly empty. The ambient temperature is low, causing a decrease in pressure. There might be a slow leak.Check the cylinder's weight to confirm the amount of remaining gas. Move the cylinder to a warmer (but not hot) location, not exceeding 50°C (122°F).[6] Perform a leak test using a soapy water solution on all connections.[7]
I can't get a stable flow rate. The regulator may be malfunctioning. The cylinder valve may not be fully open. There could be a blockage in the gas line.Ensure the cylinder valve is fully open. Check the regulator for any visible signs of damage or contamination. If a malfunction is suspected, replace the regulator.[8] Inspect the gas lines for any kinks or obstructions.
I smell an ethereal odor in the lab. There is a potential gas leak.IMMEDIATELY EVACUATE THE AREA. [9][10] If it is safe to do so without risking exposure, close the main cylinder valve.[11] From a safe location, notify your institution's Environmental Health and Safety (EHS) department or emergency services.[12] Do not re-enter the area until it has been declared safe by qualified personnel.

III. Frequently Asked Questions (FAQs)

Storage & Handling

  • Q: How should I store my this compound gas cylinders?

    • A: Store cylinders in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[1][2] The storage area should be separate from flammable liquids and combustible materials.[13] Cylinders must be stored in an upright position and securely fastened to a wall or a sturdy support to prevent them from falling.[13][14]

  • Q: What are the temperature restrictions for storing this compound cylinders?

    • A: Do not allow the storage temperature to exceed 50°C (122°F).[6] Protect cylinders from direct sunlight.[7]

  • Q: Can I store this compound cylinders with other gas cylinders?

    • A: Store flammable gases separately from non-flammable and oxidizing gases.[13] A minimum distance of 20 feet should be maintained between flammable gas cylinders and oxygen cylinders, or they should be separated by a firewall.[7]

Personal Protective Equipment (PPE)

  • Q: What PPE is required when handling this compound?

    • A: Always wear appropriate personal protective equipment. This includes:

      • Eye Protection: Chemical safety goggles are mandatory. A face shield may also be necessary for tasks with a higher risk of splashes.[15][16][17]

      • Skin Protection: Wear chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and closed-toe shoes.[16][18] For extensive handling, chemical-resistant clothing may be required.[17]

      • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[1] If there is a potential for exposure above the permissible limit, a NIOSH-approved respirator with the appropriate cartridge for chlorine-containing compounds should be used.[15]

Experimental Use

  • Q: How do I properly connect a regulator to the cylinder?

    • A: Before connecting, ensure the cylinder valve and regulator connections are clean and free of dirt, oil, and grease.[7] Use only a regulator approved for use with Chloroethane.[8] Never use adapters to connect a regulator to a cylinder.

  • Q: How do I check for leaks after connecting the cylinder?

    • A: After connecting the regulator and before opening the main valve, ensure all connections are tight. Once the main valve is opened, use a soapy water solution to check for leaks at all connection points. The formation of bubbles indicates a leak.[7] Never use a flame to test for leaks.[7]

Disposal

  • Q: How do I dispose of an empty or partially used this compound cylinder?

    • A: Do not attempt to dispose of the cylinder yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2] Empty cylinders should be clearly marked as "EMPTY" and returned to the gas supplier.[19] Never vent the remaining gas to the atmosphere.[20]

IV. Standard Operating Procedure: Setting Up an Experiment with this compound

  • Preparation and Safety Check:

    • Ensure the work area is clean and free of clutter.

    • Verify that the chemical fume hood is operational and has adequate airflow.

    • Don the required PPE: safety goggles, lab coat, and chemical-resistant gloves.

    • Locate the nearest emergency eyewash station and safety shower.

  • Cylinder Inspection and Transport:

    • Inspect the this compound cylinder for any signs of damage, such as dents or corrosion.

    • Ensure the cylinder is properly labeled with its contents and associated hazards.[7]

    • Transport the cylinder using a suitable hand truck or cart, with the cylinder securely fastened.[15]

  • Regulator and System Connection:

    • Secure the cylinder in an upright position in the designated area within the fume hood.

    • Select the correct regulator for this compound. Inspect the regulator for any damage or contamination.

    • With the cylinder valve closed, attach the regulator to the cylinder outlet. Tighten the connection using the appropriate wrench. Do not overtighten.

    • Connect the outlet of the regulator to your experimental apparatus using appropriate tubing and fittings rated for the pressure and chemical compatibility.

  • Leak Testing:

    • Close the outlet valve on the regulator.

    • Slowly open the main cylinder valve.

    • Apply a leak detection solution (e.g., soapy water) to all connections.

    • If bubbles form, close the main cylinder valve and retighten the leaking connection. Repeat the leak test. If the leak persists, do not use the cylinder and contact your gas supplier.

  • Initiating Gas Flow:

    • Once the system is confirmed to be leak-free, adjust the regulator to the desired delivery pressure.

    • Slowly open the outlet valve to introduce the this compound gas into your experiment.

  • Shutdown Procedure:

    • When the experiment is complete, close the main cylinder valve.

    • Vent the gas remaining in the regulator and the line into a proper scrubbing or trapping system.

    • Once the pressure on both gauges of the regulator reads zero, close the regulator outlet valve.

    • If the cylinder will not be used again soon, disconnect the regulator and replace the valve protection cap.

V. Visual Workflow: Emergency Response for a this compound Leak

Leak_Emergency_Response Leak_Detected Leak Detected (Odor, Alarm) Assess_Situation Assess Situation (Minor vs. Major Leak) Leak_Detected->Assess_Situation Minor_Leak Minor Leak Assess_Situation->Minor_Leak Small, Contained Major_Leak Major Leak Assess_Situation->Major_Leak Large, Uncontrolled Close_Cylinder_Valve If Safe, Close Cylinder Valve Minor_Leak->Close_Cylinder_Valve Evacuate_Immediate_Area Evacuate Immediate Area Major_Leak->Evacuate_Immediate_Area Activate_Alarm Activate Building Alarm Evacuate_Immediate_Area->Activate_Alarm Ventilate_Area Increase Ventilation (Fume Hood) Close_Cylinder_Valve->Ventilate_Area Notify_Supervisor Notify Lab Supervisor Ventilate_Area->Notify_Supervisor Do_Not_Reenter Do Not Re-enter Until Cleared by Emergency Personnel Notify_Supervisor->Do_Not_Reenter Evacuate_Building Evacuate Building Activate_Alarm->Evacuate_Building Isolate_Area Isolate the Area (Close Doors) Evacuate_Building->Isolate_Area Call_Emergency_Services Call Emergency Services & EHS Department Call_Emergency_Services->Do_Not_Reenter Isolate_Area->Call_Emergency_Services

Caption: Emergency response workflow for a this compound gas leak.

VI. References

  • BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Retrieved from

  • BenchChem. (n.d.). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. Retrieved from

  • C/D/N Isotopes Inc. (n.d.). Safety Data Sheet: this compound (gas). Retrieved from

  • ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds? Retrieved from

  • Sigma-Aldrich. (n.d.). This compound D 98atom. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Ethane-d5, chloro-. PubChem. Retrieved from

  • CK Special Gases Ltd. (2015, April 10). Deuterium - SAFETY DATA SHEET. Retrieved from

  • Chemistry For Everyone. (2025, June 16). Does Deuterium Have A Shelf Life? [Video]. YouTube. Retrieved from

  • Cambridge Isotope Laboratories, Inc. (n.d.). Chloroethane (D₅, 98%). Retrieved from

  • SURF. (n.d.). Leaks and Emergencies. Retrieved from

  • PT. (n.d.). Procedures in case of a hazardous material spill/leak. Retrieved from

  • ChemicalBook. (n.d.). This compound CAS#: 19199-91-8. Retrieved from

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from

  • Monash University. (n.d.). Chemical/Gas Leak - Emergency Procedures. Retrieved from

  • DENIOS Inc. (n.d.). Leak emergency plan in 10 steps. Retrieved from

  • BOC Gases. (n.d.). Gas cylinder safety. Retrieved from

  • Canadian Centre for Occupational Health and Safety. (n.d.). Chlorine. Retrieved from

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from

  • European Industrial Gases Association. (n.d.). Disposal of Gases. Retrieved from

  • British Compressed Gases Association. (n.d.). Cylinder Recovery and Disposal. Retrieved from

  • Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Retrieved from

  • 3M. (2010, September). Disposal of Cylinders and Canisters. Retrieved from

  • University of Illinois Urbana-Champaign. (n.d.). General Precautions for Handling Compressed Gases. Office of Research Safety. Retrieved from

  • Princeton University. (n.d.). Section 6C: Protective Equipment. Environmental Health and Safety. Retrieved from

  • Compressed Gas Association. (n.d.). 10 Tips For Cylinder Safety. Retrieved from

  • Veolia. (n.d.). Pressurised Cylinder Recycling & Recovery Service UK. Retrieved from

  • Stericycle. (n.d.). How to Dispose of Gas Canisters Correctly. Retrieved from

  • University of Saskatchewan College of Engineering. (n.d.). Compressed Gas Cylinder Safe Handling, Use and Storage. Retrieved from

  • La Trobe University. (n.d.). Gas leaks - Emergency information. Retrieved from

Sources

Technical Support Center: Chloroethane-d5 Purity and Contaminant Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Chloroethane-d5 (Ethyl chloride-d5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purity issues and potential contaminants encountered during its use. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound?

Impurities in this compound can originate from several stages of its lifecycle: synthesis, purification, handling, and storage. Understanding these sources is the first step in effective troubleshooting.

  • Synthesis: The common industrial synthesis of chloroethane involves the hydrochlorination of ethylene (C₂H₄ + HCl → C₂H₅Cl).[1] A deuterated equivalent would be a primary route for this compound. Potential impurities from this process include:

    • Residual Starting Materials: Unreacted ethylene-d4 and deuterium chloride (DCl).

    • Byproducts: Over-chlorination can lead to the formation of various deuterated dichloroethanes (e.g., 1,1-dichloroethane-d6, 1,2-dichloroethane-d4).

    • Isotopic Impurities: Incomplete deuteration results in the presence of Chloroethane-d1, -d2, -d3, and -d4. The isotopic purity is typically around 98 atom % D.[2]

  • Purification: While purification processes aim to remove these synthesis-related impurities, residual amounts may persist. The efficiency of distillation and other purification techniques for volatile chlorinated hydrocarbons determines the final purity.

  • Handling and Storage: this compound is a gas at room temperature and is typically supplied in cylinders or as a refrigerated liquid.[1] Improper handling can introduce atmospheric contaminants.

    • Atmospheric Moisture (H₂O): Exposure to air can introduce water, which is a common impurity in NMR solvents.[3]

    • Common Laboratory Solvents: Cross-contamination with other solvents used in the laboratory (e.g., acetone, methanol, dichloromethane) can occur through shared equipment or improper handling.[4][5]

    • Grease: Stopcock grease or pump oil can be introduced during sample preparation.[4][5]

  • Degradation: Although deuterated compounds can exhibit enhanced metabolic stability, degradation can still occur over time, especially with exposure to light, air, or reactive surfaces.[2][6][]

    • Dehydrochlorination: Elimination of DCl can lead to the formation of ethylene-d4.

    • Oxidation: While less common for chlorinated alkanes, oxidative degradation can occur under certain conditions.

Q2: I'm seeing unexpected peaks in my ¹H NMR spectrum when using this compound. How can I identify the contaminants?

Identifying unknown peaks in your NMR spectrum is a common challenge. A systematic approach is key.

Step 1: Consult NMR Impurity Tables. The first step is to compare the chemical shifts of the unknown peaks with established tables of common laboratory solvents and impurities. The work of Gottlieb, Kotlyar, and Nudelman, and its expansion by Fulmer et al., are invaluable resources.[4][5]

Common Contaminants and their Approximate ¹H NMR Chemical Shifts:

ContaminantChemical Shift (ppm) in CDCl₃ (for reference)MultiplicityNotes
Water~1.56sCan be broad; shift is concentration and temperature dependent.
Acetone~2.17s
Dichloromethane~5.30s
Diethyl ether~3.48 (q), ~1.21 (t)q, t
Ethanol~3.72 (q), ~1.25 (t), variable OHq, t, s (broad)
Hexane~1.28, ~0.89m, t
Toluene~7.2-7.4 (m), ~2.36 (s)m, s
Silicone Grease~0.07s (broad)

Note: Chemical shifts can vary slightly depending on the specific deuterated solvent and other sample components.

Step 2: Consider the Isotopic Purity. Since the isotopic purity of this compound is typically around 98 atom % D, you will observe residual proton signals from the less deuterated isotopologues. The ¹H NMR spectrum of non-deuterated chloroethane shows a quartet at ~3.5 ppm (-CH₂-) and a triplet at ~1.5 ppm (-CH₃-).[8][9] In this compound, you will see complex multiplets for the residual protons due to coupling with deuterium.

Step 3: Perform a Spiking Experiment. If you suspect a specific contaminant, you can add a small amount of the pure compound to your NMR tube and re-acquire the spectrum. An increase in the intensity of the unknown peak confirms its identity.

Step 4: Utilize 2D NMR Techniques. If the impurity is complex or overlaps with your analyte signals, 2D NMR experiments like COSY and HSQC can help to elucidate its structure.

Troubleshooting Guides

Issue 1: My sample shows poor solubility in this compound.

Causality: Chloroethane is a relatively nonpolar solvent.[1] Poor solubility is often due to a mismatch in polarity between your analyte and the solvent.

Troubleshooting Workflow:

Purification Cylinder This compound Cylinder Valve Needle Valve Cylinder->Valve Regulate flow Flask Collection Flask (-78 °C) Valve->Flask Condense this compound Vent Vent to Fume Hood Valve->Vent Remove highly volatile impurities

Sources

Technical Support Center: Optimizing Injection Parameters for Chloroethane-d5

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of Chloroethane-d5. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or analyte in their gas chromatography-mass spectrometry (GC-MS) workflows. As a deuterated volatile organic compound (VOC), this compound presents unique challenges and opportunities for precise and accurate quantification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is not just on what to do, but why you're doing it, empowering you to develop robust and reliable methods.

Part 1: Foundational Knowledge and Initial Parameter Setup

Before delving into troubleshooting, establishing a solid foundational understanding and a logical starting point for your method is crucial.

FAQ 1: Why is this compound a good internal standard for volatile analyte quantification?

This compound (CD₃CD₂Cl) is an excellent internal standard for the quantification of volatile compounds, particularly its non-deuterated analog, chloroethane, for several key reasons:

  • Chemical Similarity: It is chemically almost identical to chloroethane, meaning it behaves similarly during sample preparation, injection, and chromatography. This co-elution, or close elution, ensures that any variations in sample volume, injection efficiency, or matrix effects will affect both the analyte and the internal standard in the same way.[1]

  • Mass Shift: The five deuterium atoms give it a distinct mass-to-charge (m/z) ratio from the non-deuterated form, allowing for clear differentiation and quantification by a mass spectrometer without chromatographic interference. The molecular weight of this compound is approximately 69.54 g/mol , a +5 mass shift from chloroethane with ³⁵Cl.

  • Minimal Isotopic Interference: The high isotopic purity (typically >98%) ensures minimal contribution to the analyte's signal.

The use of a chemically similar internal standard is a powerful technique to improve the precision of results by accounting for random and systematic errors during analysis.[1]

FAQ 2: What are the recommended starting GC-MS parameters for this compound analysis?

While the optimal parameters will always be instrument and application-dependent, the following table provides a robust starting point for method development. These parameters are based on general principles for volatile organic compound analysis.

ParameterRecommended Starting ValueRationale
Injection Mode SplitlessIdeal for trace analysis where high sensitivity is required, as it directs the entire sample onto the column.[2][3]
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of inlet overload.
Injector Temperature 200 - 250 °CMust be high enough to ensure rapid and complete vaporization of the sample and solvent.[4]
Liner Type Deactivated, single taper with glass woolA deactivated liner is crucial to prevent analyte adsorption or degradation.[5] The taper helps to focus the sample onto the column, and the glass wool aids in vaporization and traps non-volatile residues.[5][6]
Splitless Hold Time 0.5 - 1.0 minutesThis allows for the complete transfer of the analyte from the liner to the column before the split vent is opened to purge the remaining solvent.
Purge Flow 50 mL/minA typical flow rate to efficiently clear the injector after the splitless hold time.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Column Flow Rate 1.0 - 1.5 mL/minA standard flow rate for many capillary columns, providing a good balance between analysis time and resolution.
Oven Program Initial: 35-45°C, hold for 1-2 min; Ramp: 10-25°C/min to 200°CThe initial low temperature helps to focus the volatile analytes at the head of the column. The ramp rate can be adjusted to optimize separation from other compounds.
MS Transfer Line Temp 250 °CShould be hot enough to prevent condensation of analytes as they transfer from the GC to the MS.
MS Ion Source Temp 230 °CA standard temperature for electron ionization (EI) sources.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that are comparable to library spectra.
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, SIM mode offers significantly higher sensitivity and selectivity compared to full scan mode by only monitoring specific ions of interest.

Part 2: Troubleshooting Common Issues

This section addresses specific problems you might encounter, providing a logical workflow for diagnosis and resolution.

Troubleshooting Workflow for Common GC-MS Issues

TroubleshootingWorkflow start Problem Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting broad_peaks Broad Peaks? start->broad_peaks no_peaks No Peaks / Low Signal? start->no_peaks reproducibility Poor Reproducibility? start->reproducibility solution_tailing Check for active sites (liner, column inlet). Check for dead volume (column installation). Increase injector temperature. peak_tailing->solution_tailing Yes solution_fronting Reduce sample concentration/injection volume. Check for column overload. Ensure solvent compatibility with phase. peak_fronting->solution_fronting Yes solution_broad Check for leaks. Increase carrier gas flow rate. Optimize oven starting temperature (too high?). Check splitless hold time. broad_peaks->solution_broad Yes solution_no_peaks Check syringe/autosampler. Verify gas flows. Check for major leaks. Confirm MS tune and detector status. no_peaks->solution_no_peaks Yes solution_reproducibility Check for leaks (especially septum). Ensure consistent injection volume. Check for sample volatility/degradation. reproducibility->solution_reproducibility Yes

Caption: A general troubleshooting workflow for common GC peak shape and performance issues.

Q1: My this compound peak is tailing. What are the likely causes and how do I fix it?

A1: Peak tailing for a volatile, relatively non-polar compound like this compound often points to issues within the injection port or the head of the GC column.

  • Cause 1: Active Sites in the Inlet. This is the most common culprit. Active sites are locations in the sample path (liner, column inlet) that can interact with your analyte, causing it to be temporarily adsorbed and then released slowly, resulting in a tailing peak.

    • Solution:

      • Replace the Inlet Liner: Even deactivated liners have a finite lifetime. Replace it with a fresh, high-quality deactivated liner.

      • Trim the Column: If the front of the column is contaminated with non-volatile sample residue, it can create active sites. Trim 5-10 cm from the inlet end of the column.

  • Cause 2: Improper Column Installation. A poor column cut or incorrect installation depth can create "dead volume" where the sample can swirl before entering the column, leading to band broadening and tailing.

    • Solution:

      • Re-cut the Column: Ensure a clean, square cut using a ceramic wafer or specialized tool.

      • Verify Installation Depth: Consult your GC manufacturer's instructions for the correct column insertion depth into the injector port.

  • Cause 3: Insufficient Injector Temperature. If the injector temperature is too low, the sample may not vaporize quickly and completely, leading to a slow transfer to the column.

    • Solution: Increase the injector temperature in 10-20°C increments. A good starting point is at least 20°C above the boiling point of the highest-boiling component in your sample matrix.

Q2: I'm observing peak fronting for this compound. What does this indicate?

A2: Peak fronting is less common than tailing but usually points to one of two issues:

  • Cause 1: Column Overload. You are injecting too much sample onto the column. The stationary phase becomes saturated, and the excess analyte travels through the column more quickly, resulting in a fronting peak.

    • Solution:

      • Dilute Your Sample: Reduce the concentration of your analyte.

      • Decrease Injection Volume: Inject a smaller volume (e.g., 0.5 µL instead of 1 µL).

      • Use a Split Injection: If sensitivity is not a concern, a split injection will reduce the amount of sample reaching the column.

  • Cause 2: Incompatible Solvent. If the sample solvent is not compatible with the column's stationary phase (e.g., a very non-polar solvent on a polar column), it can cause poor peak shape.

    • Solution: Ensure your solvent is of appropriate polarity for your GC column. For this compound, common solvents like methanol, dichloromethane, or hexane are generally compatible with standard non-polar or mid-polar columns (e.g., 5% phenyl-methylpolysiloxane).

Q3: My peaks are broad, and my resolution is poor. Where should I start looking?

A3: Broad peaks can be caused by a variety of factors, often related to the initial transfer of the analyte onto the column.

  • Cause 1: Low Carrier Gas Flow Rate. If the flow rate is too low, the analyte band will diffuse and broaden as it travels through the column.

    • Solution: Verify your carrier gas flow rate. For a 0.25 mm ID column, a flow rate of 1.0-1.5 mL/min is typical.

  • Cause 2: Initial Oven Temperature is Too High (in Splitless Injection). For splitless injections, the initial oven temperature should be low enough to allow for "solvent trapping" or "cryofocusing," where the analytes condense in a tight band at the head of the column. If the temperature is too high, the analytes will move into the column as a broad band.

    • Solution: Set the initial oven temperature at least 10-20°C below the boiling point of your sample solvent.

  • Cause 3: Incorrect Splitless Hold Time. If the hold time is too long, the analyte band can begin to diffuse in the injector before being transferred to the column. If it's too short, not all the analyte will be transferred.

    • Solution: Optimize the splitless hold time. Start at 0.75 minutes and adjust as needed to maximize the peak area without sacrificing peak shape.

Part 3: Mass Spectrometry and Data Interpretation

The mass spectrometer provides the selectivity and sensitivity for robust quantification. Understanding the fragmentation of this compound is key to setting up your acquisition method correctly.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is primarily dictated by the principles of alkyl halide fragmentation, with the added consideration of the deuterium mass shift and the isotopic abundance of chlorine.

Fragmentation parent_ion [CD₃CD₂³⁵Cl]⁺• m/z = 69 [CD₃CD₂³⁷Cl]⁺• m/z = 71 base_peak [CD₃CD₂]⁺ m/z = 34 (Base Peak) parent_ion->base_peak - •Cl loss_dcl [C₂D₄]⁺• m/z = 32 parent_ion->loss_dcl - DCl cl_ions [³⁵Cl]⁺ / [³⁷Cl]⁺ m/z = 35 / 37 parent_ion->cl_ions C-C cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

FAQ 4: What are the key ions to monitor for this compound in SIM mode?

A4: Based on the fragmentation of chloroethane and the +5 mass shift from the five deuterium atoms, the following ions are predicted to be the most significant:

Ion (m/z)IdentityRoleRationale
34 [C₂D₅]⁺Quantifier Ion This is the pentadeuterioethyl cation, formed by the loss of the chlorine radical (•Cl). This C-Cl bond is the weakest in the molecule, making this fragmentation pathway highly favorable. This ion is expected to be the base peak (most abundant).
69 [C₂D₅³⁵Cl]⁺•Qualifier Ion 1 This is the molecular ion containing the ³⁵Cl isotope. Its presence confirms the identity of the compound.
71 [C₂D₅³⁷Cl]⁺•Qualifier Ion 2 This is the molecular ion containing the ³⁷Cl isotope. The ratio of m/z 69 to m/z 71 should be approximately 3:1, reflecting the natural abundance of chlorine isotopes, providing a high degree of confidence in peak identification.
32 [C₂D₄]⁺•Qualifier Ion 3 Formed by the loss of deuterium chloride (DCl) from the molecular ion. This is another characteristic fragment.

Experimental Protocol: Setting up a SIM Method

  • Inject a high-concentration standard of this compound in full scan mode. This will allow you to confirm the retention time and the actual fragmentation pattern produced by your instrument.

  • Identify the most abundant ions. Confirm that m/z 34 is the base peak and that the molecular ions at m/z 69 and 71 are present in the correct ratio.

  • Create a new SIM acquisition method.

    • Enter the retention time window for this compound.

    • Add the selected ions (e.g., 34, 69, 71, 32) to the ion group for that time segment.

    • Set the dwell time for each ion (e.g., 50-100 ms). Ensure you have at least 10-15 data points across the chromatographic peak for reliable integration.

  • Run a standard using the new SIM method to verify performance. You should observe a significant increase in signal-to-noise ratio compared to the full scan acquisition.

By following these guidelines and understanding the principles behind them, you will be well-equipped to optimize your GC-MS methods for this compound and confidently troubleshoot any issues that may arise.

References

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]

  • Cochran, J. (2023, December 5). Splitless Injections: Resolving Target Compounds from the Solvent. LCGC International. Retrieved from [Link]

  • Restek Corporation. (2016, January 26). Split vs splitless injection GC-MS: A head-to-head evaluation of calibration performance on a Rxi-5ms GC column using EPA Method 8270 semivolatile organic standards and calibration criteria. Retrieved from [Link]

  • SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]

  • Waclaski, L. (2016, July 26). Selecting a GC Inlet Liner. American Laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Selecting the Right Inlet Liner for Efficient Sample Transfer. Retrieved from [Link]

  • Analytics-Shop. (n.d.). How to choose a GC liner. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern. Retrieved from [Link]

  • GL Sciences. (n.d.). 4-1 Distorted peak shapes. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Phenomenex. (n.d.). Peak Shape Problems: Broad Solvent Peaks/Fronts. Retrieved from [Link]

  • Phenomenex. (n.d.). Choose an Injection Temperature for both your Analytes and GC Column. Retrieved from [Link]

  • Mass Spectrometry A-Level Fragmentation part 2. (2020, May 5). [Video]. YouTube. Retrieved from [Link]

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Troubleshooting low recovery of Chloroethane-d5 in sample prep

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Low Recovery of Chloroethane-d5 in Sample Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that encountering issues like low recovery of an internal standard can be a significant roadblock in your research. This guide is designed to provide you with a structured, in-depth approach to troubleshooting low recovery of this compound, a common internal standard in volatile organic compound (VOC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound (CD3CD2Cl) is a deuterated form of Chloroethane, where the five hydrogen atoms have been replaced with deuterium. It is frequently used as an internal standard in quantitative analysis, particularly for methods involving gas chromatography-mass spectrometry (GC-MS) like EPA Method 8260. [1][2]The key principle behind using a deuterated internal standard is that it is chemically and physically very similar to the non-deuterated analyte (Chloroethane). [3]This similarity ensures that it behaves almost identically during sample extraction, chromatography, and ionization, thus effectively compensating for variations in sample preparation and instrument response. [3][4] Q2: I'm observing low recovery for this compound. What are the most common initial culprits?

Low recovery of a volatile compound like this compound often points to issues related to its high volatility. Here are the first things to check:

  • Sample Handling and Storage: Due to its extremely low boiling point (approximately 12.3°C for the non-deuterated form), improper sample handling can lead to significant losses. [5][6]Ensure samples are kept chilled and containers are properly sealed.

  • System Leaks: A leak in the purge and trap system, autosampler, or GC inlet can result in the loss of volatile analytes. [7]A thorough leak check of your entire system is a critical first step.

  • Purge and Trap Parameters: Inefficient purging can leave the analyte behind in the sample matrix. Conversely, an overly aggressive purge (too high a flow rate or temperature for too long) can cause breakthrough, where the analyte passes through the trap without being adsorbed. [8]

Troubleshooting Guide: A Systematic Approach

When faced with low this compound recovery, a systematic approach is crucial to pinpointing the source of the problem. This guide will walk you through a logical workflow, from initial checks to more in-depth investigations.

Phase 1: Initial System and Parameter Verification

This phase focuses on the most common and easily correctable issues related to the high volatility of this compound.

dot

Caption: Phase 1 Troubleshooting Workflow for this compound

Step-by-Step Protocol for Phase 1:

  • Acknowledge Volatility: The physical properties of this compound are central to this issue. Its boiling point is very close to room temperature, making it highly susceptible to evaporative loss. [5] | Property | Value | Source | | :--- | :--- | :--- | | Boiling Point | 12.733 °C at 760 mmHg | [5]| | Vapor Pressure | 1169.9 mmHg at 25°C | [5]| | Flash Point | -56.7 °C | [5]|

  • System Leak Check: Meticulously check for leaks in your entire analytical system.

    • Purge and Trap System: Check all fittings, valves, and the sparging vessel.

    • GC Inlet: Inspect the septum and liner for proper seals.

    • Autosampler: If applicable, check the syringe and sample vials for leaks.

  • Verify Temperatures: Ensure all temperature settings are appropriate.

    • Sample Chiller: Maintain a consistent low temperature for your samples and standards before analysis.

    • Transfer Line: An insufficiently heated transfer line can cause condensation and poor transfer of the analyte to the GC column. [9]

  • Confirm Gas Flow Rates: Use a calibrated flow meter to verify that the purge gas and GC carrier gas flow rates match the method specifications. Incorrect flow rates can significantly impact purge efficiency and chromatographic performance. [9]

  • Review Purge and Trap Parameters:

    • Purge Time and Flow: For highly volatile compounds, a shorter purge time or lower flow rate might be necessary to prevent breakthrough. [8] * Dry Purge: A long or high-flow dry purge step can lead to the loss of early-eluting compounds like this compound. [7]Consider reducing or eliminating the dry purge step if your system's water management allows. [8] * Trap Selection: Ensure you are using the correct trap for your application. Traps without a strong adsorbent may not effectively retain very volatile compounds. [10]

Phase 2: Investigating Sample Matrix and Chemical Interactions

If the initial checks do not resolve the low recovery, the next step is to investigate potential interactions with the sample matrix and the chemical stability of this compound.

Q3: Could my sample matrix be causing the low recovery?

Yes, matrix effects can play a significant role.

  • High Organic Content: Samples with high concentrations of other organic compounds can compete for active sites on the trap, leading to reduced trapping efficiency for this compound.

  • Water Solubility: While Chloroethane has low water solubility, highly water-soluble matrices (e.g., samples with high alcohol content) can reduce purging efficiency. [11]In such cases, increasing the purge temperature or time may be necessary. [11]* Reactive Components: The sample matrix could contain components that react with and degrade this compound. While generally stable, halogenated hydrocarbons can undergo degradation under certain conditions. [12] dot

Sources

Technical Support Center: Minimizing Isotopic Exchange of Deuterium in Chloroethane-d5

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive guidance on a critical, yet often overlooked, aspect of working with deuterated compounds: minimizing the isotopic exchange of deuterium in Chloroethane-d5. The stability of the deuterium label is paramount for the accuracy and reliability of your experimental results. This guide offers in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the isotopic integrity of your this compound.

I. Understanding the Challenge: The Fundamentals of Deuterium Exchange

Q1: What is deuterium (H/D) exchange and why is it a concern with this compound?

A: Deuterium-hydrogen exchange, often termed "back-exchange," is a chemical reaction where a deuterium atom on a deuterated molecule, such as this compound, is replaced by a hydrogen atom from its environment.[1] This is a significant issue because it alters the isotopic purity and mass of the compound.[2] For researchers using this compound as an internal standard in quantitative mass spectrometry or as a non-interfering solvent in NMR spectroscopy, this exchange can lead to compromised data, including inaccurate quantification, misinterpretation of spectra, and a general loss of experimental precision.[1][3]

Q2: What are the primary factors that drive deuterium exchange in this compound?

A: The rate and extent of deuterium exchange are influenced by several key experimental and environmental factors:

  • Presence of Protic Solvents: Protic solvents, such as water (H₂O), methanol, and ethanol, are the most common sources of protons that can exchange with the deuterium atoms on your this compound.[1] Moisture in the atmosphere is a primary culprit.[4]

  • pH of the Environment: Both acidic and basic conditions can catalyze the H/D exchange process.[2][5] The C-D bonds in this compound, while generally stable, can become more labile in the presence of strong acids or bases.

  • Temperature: Higher temperatures accelerate the rate of most chemical reactions, including isotopic exchange.[2] Storing and handling this compound at elevated temperatures can significantly increase the rate of deuterium loss.

  • Presence of Catalysts: Certain metals and their salts can act as catalysts, facilitating the exchange of deuterium for hydrogen.[5][6] It is crucial to be aware of any potential catalytic surfaces or reagents in your experimental setup.

II. Troubleshooting Guide: Diagnosing and Solving Deuterium Exchange Issues

This section provides a structured approach to identifying and resolving common problems related to the isotopic instability of this compound.

Issue 1: Unexpected peaks in ¹H NMR spectrum suggesting protonated Chloroethane.
Potential Cause Troubleshooting Steps Rationale
Moisture Contamination 1. Dry all glassware (NMR tubes, pipettes) in an oven at 150 °C for at least 24 hours and cool in a desiccator before use. 2. Handle this compound and prepare samples under an inert, dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen or argon).[4] 3. Consider using single-use ampoules of this compound to minimize exposure to atmospheric moisture.[7]Water is a primary source of protons for back-exchange.[8] Rigorous drying and inert atmosphere techniques are essential to exclude moisture.
Residual Protic Solvents in the Sample or NMR Tube 1. If your analyte is dissolved in a protic solvent before adding this compound, ensure the initial solvent is thoroughly removed under vacuum. 2. Rinse the NMR tube with a small amount of this compound before preparing the final sample.Residual protic solvents will readily exchange with the deuterium on this compound. A pre-rinse helps to remove any adsorbed water or other protic residues from the glass surface.
Issue 2: Inaccurate quantification when using this compound as an internal standard in Mass Spectrometry.
Potential Cause Troubleshooting Steps Rationale
Exchange During Sample Preparation and Handling 1. Minimize the time the sample is in a protic environment. 2. Use aprotic solvents (e.g., acetonitrile, dichloromethane) for sample dilutions and manipulations whenever possible.[2] 3. If aqueous solutions are necessary, keep them at a low temperature (0-4 °C) and a neutral or slightly acidic pH (around 2.5-3.0, where exchange is often minimal) to slow the exchange rate.[9][10]Protic solvents and non-optimal pH are major drivers of back-exchange, leading to a change in the mass of the internal standard and compromising quantification.[1]
Exchange During LC-MS Analysis 1. Optimize your liquid chromatography (LC) method to have the shortest possible run time without compromising separation.[9] 2. Consider using sub-zero temperature chromatography if your instrumentation allows.[11][12]Prolonged exposure to the mobile phase, which often contains water, can lead to on-column exchange. Reducing the analysis time and temperature minimizes this effect.[9]

III. Frequently Asked Questions (FAQs)

Q3: How should I properly store this compound to maintain its isotopic purity?

A: this compound should be stored at room temperature in a tightly sealed container, away from heat, sparks, and open flames.[13][14] It is crucial to protect it from moisture.[8] For long-term storage, refrigeration may be recommended for some deuterated solvents, but always consult the manufacturer's safety data sheet (SDS).[4][7]

Q4: Can I use this compound that has been opened previously?

A: While it is possible, it is not ideal, especially for highly sensitive applications. Each time the container is opened, there is a risk of introducing atmospheric moisture. If you must use a previously opened bottle, ensure it has been stored correctly with a tight-fitting cap and consider verifying its isotopic purity before critical experiments. For the highest integrity, single-use ampoules are recommended.[4][7]

Q5: Are there any materials I should avoid when working with this compound?

A: Avoid strong oxidizing agents, as well as alkali metals like sodium and potassium, and magnesium, as these are incompatible with chloroethane.[13] Also, be mindful of any materials that could have acidic or basic residues on their surfaces, which could catalyze exchange.

IV. Experimental Protocols

Protocol 1: General Handling and Sample Preparation for NMR Spectroscopy

This protocol outlines the best practices for preparing an NMR sample with this compound to minimize deuterium exchange.

G Workflow: NMR Sample Preparation cluster_prep Glassware Preparation cluster_sample Sample Handling (Inert Atmosphere) cluster_analysis Analysis Dry Dry NMR tube and glassware at 150 °C for 24h Cool Cool in a desiccator under inert atmosphere Dry->Cool Transfer Transfer analyte to dry NMR tube Cool->Transfer Add_Solvent Add this compound using a dry syringe Transfer->Add_Solvent Mix Cap and mix gently using a vortex mixer Add_Solvent->Mix Acquire Acquire NMR spectrum promptly Mix->Acquire

Caption: Workflow for preparing NMR samples with this compound.

Methodology:

  • Glassware Preparation: Place NMR tubes, pipettes, and any other glassware that will contact the solvent in an oven at approximately 150 °C for at least 24 hours.

  • Cooling: Allow the glassware to cool to room temperature inside a desiccator containing a suitable drying agent. For optimal results, cool under a dry, inert atmosphere.

  • Inert Atmosphere Transfer: Conduct all subsequent steps in a glove box or under a positive pressure of dry nitrogen or argon.[4]

  • Sample Addition: Add your analyte to the dried NMR tube.

  • Solvent Transfer: Using a clean, dry syringe, transfer the required volume of this compound into the NMR tube.

  • Mixing: Securely cap the NMR tube. Use a vortex mixer to ensure a homogeneous solution, as shaking can sometimes introduce contaminants from the cap.

  • Analysis: Proceed with NMR analysis as soon as possible after sample preparation.

Protocol 2: Quenching an Aqueous Reaction to Minimize Back-Exchange Prior to Analysis

This protocol is designed for experiments where a reaction is performed in an aqueous (H₂O) medium and needs to be analyzed in a way that preserves a deuterium label. While this is more common in protein analysis, the principles apply to small molecules as well.

G Workflow: Quenching Protocol cluster_prep Preparation cluster_quench Quenching Step cluster_analysis Post-Quench Handling Pre_chill Pre-chill quench buffer (pH 2.5) and all equipment to 0 °C Add_Buffer Add equal volume of ice-cold quench buffer to the sample Pre_chill->Add_Buffer Mix Mix rapidly and thoroughly Add_Buffer->Mix Analyze Proceed immediately to analysis (e.g., LC-MS) Mix->Analyze Lyophilize Optional: Lyophilize to remove aqueous solvent Lyophilize->Analyze

Caption: Protocol for quenching reactions to minimize H/D back-exchange.

Methodology:

  • Preparation: Pre-chill a quench buffer (e.g., 0.1 M phosphate buffer, adjusted to pH 2.5) to 0 °C. Also, pre-chill all tubes and pipette tips.[9]

  • Quenching: At the desired time point, add an equal volume of the ice-cold quench buffer to your reaction sample. Mix quickly and thoroughly.[9] This rapid drop in temperature and pH significantly slows the exchange rate.[10][11]

  • Analysis: Immediately proceed with your analytical workflow, such as injection into an LC-MS system that is also maintained at a low temperature.[9]

  • Optional Lyophilization: For samples that are stable upon freeze-drying, lyophilization can be an effective method to remove the protic solvent and preserve the deuterium label before reconstitution in an aprotic solvent for analysis.[9]

By understanding the mechanisms of deuterium exchange and implementing these meticulous handling and experimental procedures, you can ensure the isotopic integrity of your this compound, leading to more accurate and reliable scientific outcomes.

References
  • NMR Solvents. Eurisotop. Available from: [Link]

  • Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. National Institutes of Health. Available from: [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. Available from: [Link]

  • A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins. Royal Society of Chemistry. Available from: [Link]

  • Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes and under crowded conditions in vitro and in cells. ResearchGate. Available from: [Link]

  • Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry. National Institutes of Health. Available from: [Link]

  • Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C–H Bonds of Drug Molecules. Journal of the American Chemical Society. Available from: [Link]

  • Hydrogen-deuterium exchange. chemeurope.com. Available from: [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available from: [Link]

  • Hydrogen–deuterium exchange. Wikipedia. Available from: [Link]

  • Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. ResearchGate. Available from: [Link]

  • A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. National Institutes of Health. Available from: [Link]

  • Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. SpringerLink. Available from: [Link]

  • Deuterium Exchange. Chemistry LibreTexts. Available from: [Link]

  • Hydrophilic Interaction Liquid Chromatography at Subzero Temperature for Hydrogen–Deuterium Exchange Mass Spectrometry. National Institutes of Health. Available from: [Link]

  • Temperature influence on the rate of gas-phase radiolytic deuterium-hydrogen exchange. U.S. Department of Energy. Available from: [Link]

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Technical Support Center: Chloroethane-d5 Calibration & Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals utilizing Chloroethane-d5 as an internal standard in quantitative analytical workflows. This guide is designed to provide expert-driven insights and actionable troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges with calibration curve performance. Our focus is on diagnosing and resolving common issues to ensure the accuracy, precision, and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our analytical method?

This compound serves as an internal standard (IS), a critical component in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS) techniques.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest (in this case, native Chloroethane) but can be distinguished by the detector.[1] By adding a known and constant amount of this compound to every standard, quality control sample, and unknown sample, we can correct for variations that may occur during sample preparation and the analytical run.[2][3] The key principle is that any loss of analyte during extraction, or fluctuations in injection volume, will be mirrored by a proportional loss or fluctuation in the internal standard.[3] This allows for the use of a response ratio (analyte peak area / IS peak area) for calibration, which provides more accurate and precise quantification than relying on the analyte response alone.[1][2]

Q2: Why is a deuterated standard like this compound preferred over other types of internal standards?

Deuterated standards are often considered the "gold standard" for internal standards in mass spectrometry for several key reasons:

  • Chemical and Physical Similarity: this compound is nearly identical to native Chloroethane in terms of its chemical and physical properties. This ensures that it behaves similarly during all stages of the analytical process, including extraction, derivatization, and chromatographic separation.[4]

  • Co-elution: Due to its similarity, this compound typically co-elutes with the native analyte. This is highly advantageous as it means both compounds experience the same matrix effects and ionization conditions in the mass spectrometer's source at the same time, allowing for effective compensation.[4]

  • Mass Spectrometric Differentiation: While chemically similar, the deuterium atoms in this compound give it a different mass-to-charge ratio (m/z) compared to the native analyte. This allows the mass spectrometer to easily distinguish between the two compounds.

Q3: What are the best practices for preparing and storing this compound standards?

The integrity of your calibration curve is fundamentally dependent on the accuracy of your standards. Given the volatile nature of this compound, stringent handling and storage procedures are imperative.

Protocol for Preparation and Storage of Volatile Standards:

  • Initial Storage: Unopened ampules of this compound should be stored at the recommended temperature, typically refrigerated or frozen, to minimize volatilization.[5][6][7]

  • Equilibration: Before opening, allow the ampule to equilibrate to the temperature of the preparation environment. However, do not heat the ampule to speed up this process, as this can lead to the loss of volatile components.[5]

  • Solvent Selection: Use high-purity, GC-MS grade solvents for all dilutions. The choice of solvent should ensure the stability and solubility of this compound.

  • Dilution Technique:

    • Work in a well-ventilated area, and handle the standard efficiently to minimize evaporative losses.

    • Use calibrated gas-tight syringes for all transfers to prevent the loss of volatile components.

    • Prepare standards using serial dilutions from a concentrated stock solution. This can be done using either volumetric flasks and pipettes or a calibrated micropipette.[2]

  • Storage of Working Standards:

    • Store working standards in sealed, airtight containers, such as screw-cap vials with PTFE-lined septa.[6]

    • To minimize headspace and potential evaporation, choose a vial size that is appropriate for the volume of the standard.

    • Store prepared standards at low temperatures (refrigerated or frozen) and away from light.[6][8]

    • It is advisable to prepare fresh working standards regularly, as their concentrations can change over time due to evaporation.

Parameter Recommendation Rationale
Storage of Neat Standard As per manufacturer's instructions (typically ≤4°C)To maintain the integrity and prevent volatilization of the concentrated standard.
Solvent for Dilution High-purity, GC-MS grade (e.g., Methanol, Purge-and-Trap Grade)To avoid introducing contaminants that could interfere with the analysis.
Transfer Technique Gas-tight syringesTo minimize the loss of volatile compounds during transfer.[5]
Storage of Diluted Standards Refrigerated (2-8°C) or frozen (≤-10°C) in sealed vials with minimal headspaceTo reduce evaporative losses and potential degradation of the diluted standards.[6][8]

Troubleshooting Guide: Calibration Curve Issues

This section addresses common problems encountered with this compound calibration curves in a question-and-answer format, providing a logical workflow for diagnosis and resolution.

Q4: My calibration curve for Chloroethane has poor linearity (R² < 0.995). What are the potential causes and how can I fix it?

Poor linearity is a frequent issue in the analysis of volatile organic compounds (VOCs). The causes can be multifaceted, ranging from standard preparation to instrumental problems.

Diagnostic Workflow for Poor Linearity:

start Poor Linearity (R² < 0.995) prep Verify Standard Preparation & Storage start->prep instrument Investigate Instrument Parameters start->instrument matrix Assess for Matrix Effects start->matrix sub_prep1 Recalculate dilutions. Prepare fresh standards. prep->sub_prep1 sub_prep2 Check storage conditions (temp, vials). prep->sub_prep2 sub_inst1 Check for leaks (septum, liner, ferrules). instrument->sub_inst1 sub_inst2 Clean/replace inlet liner and cut column. instrument->sub_inst2 sub_inst3 Optimize GC & MS parameters. instrument->sub_inst3 sub_matrix1 Analyze standards in matrix blank. matrix->sub_matrix1 sub_matrix2 Adjust sample preparation. matrix->sub_matrix2

Caption: Troubleshooting workflow for poor calibration curve linearity.

Detailed Troubleshooting Steps:

  • Standard Preparation and Integrity:

    • Accuracy of Dilutions: Double-check all calculations used for serial dilutions. Errors in the preparation of even one standard can skew the entire curve.

    • Analyte Volatility: Chloroethane is highly volatile. Ensure that standards, especially the lowest concentration ones, have not evaporated, leading to a lower-than-expected response. Prepare fresh standards and re-analyze.[5][7]

    • Storage: Confirm that standards are stored correctly in tightly sealed vials at a low temperature.[6][8]

  • Instrumental Factors:

    • System Leaks: Leaks in the GC inlet (e.g., a worn septum or loose fitting) can lead to sample loss and non-reproducible injections, affecting linearity. Perform a leak check.

    • Inlet Adsorption/Degradation: Active sites in the GC inlet liner can cause adsorption or thermal degradation of Chloroethane.[9] This is particularly problematic at low concentrations.

      • Solution: Use a deactivated inlet liner. If peak tailing is observed, the liner may need replacement.[10]

    • Column Contamination: Contamination at the head of the GC column can also lead to analyte adsorption and poor peak shape.

      • Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column.

    • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

      • Solution: If the curve is linear at lower concentrations but flattens at the high end, reduce the concentration of the highest standard or narrow the calibration range.

  • Matrix Effects:

    • If you are preparing standards in a solvent but analyzing samples in a complex matrix (e.g., plasma, soil extract), co-eluting matrix components can interfere with the ionization of your analyte and internal standard, causing ion suppression or enhancement.[11]

    • Diagnosis: Prepare a set of calibration standards in a blank matrix extract and compare the curve to your solvent-based curve. A significant difference in the slope indicates the presence of matrix effects.

    • Solution: Employ matrix-matched calibration curves or improve your sample cleanup procedure to remove interfering components.

Q5: The peak area of my this compound internal standard is decreasing or inconsistent across my analytical run. What could be the cause?

A stable internal standard response is crucial for reliable quantification. A drifting IS response can indicate a number of issues.

Potential Causes for Inconsistent Internal Standard Response:

Symptom Potential Cause Troubleshooting Action
Gradual decrease in IS area over a sequence System Contamination: Buildup of non-volatile residues in the GC inlet or on the column.Clean or replace the GC inlet liner. Trim the analytical column. Clean the MS ion source.
IS Solution Evaporation: The IS spiking solution may be evaporating from a loosely capped vial in the autosampler.Ensure autosampler vials are securely capped. Use fresh IS solution for long sequences.
Erratic or random IS area Injection Variability: Issues with the autosampler syringe (e.g., air bubbles, blockage).Inspect the syringe and perform a wash/rinse cycle. Ensure the syringe is drawing the correct volume.
System Leaks: A leak in the injection pathway.Perform a thorough leak check of the GC inlet system.
Abrupt drop in IS area IS Spiking Error: The internal standard may not have been added to a subset of samples.Review sample preparation records. Prepare a new set of affected samples if necessary.
Autosampler Malfunction: The autosampler may have missed an injection or drawn from the wrong vial.Check the autosampler sequence and vial positions.

Investigative Protocol for IS Instability:

  • Isolate the Problem: Analyze a series of solvent blanks spiked only with the this compound internal standard. If the response is still inconsistent, the issue is likely instrumental and not related to the sample matrix.

  • Inlet Maintenance: The GC inlet is a common source of problems for volatile compounds. Replace the septum and inlet liner. These are consumable parts and should be changed regularly.

  • Column Health: If the column has been in use for a long time, it may be contaminated. Trim the front end of the column.

  • MS Source Cleaning: Over time, the ion source of the mass spectrometer can become contaminated, leading to a decrease in sensitivity. If other troubleshooting steps fail, consider cleaning the ion source according to the manufacturer's instructions.

Q6: Could my this compound be degrading or undergoing isotopic exchange?

While deuterated standards are generally stable, the possibility of degradation or isotopic (D/H) exchange should be considered, especially if all other troubleshooting avenues have been exhausted.

  • Thermal Degradation: Chloroethane, like other chlorinated ethanes, can be susceptible to degradation, particularly at high temperatures in the GC inlet.[9] While this compound is expected to have similar thermal stability, harsh inlet conditions could potentially cause degradation. If you suspect thermal breakdown (indicated by poor peak shape or the appearance of degradation products), consider using a lower inlet temperature or a gentler injection technique like a cool on-column injection.

  • Isotopic Exchange: Deuterium-hydrogen (D/H) exchange is a phenomenon where deuterium atoms on a labeled compound are swapped with hydrogen atoms from the surrounding environment (e.g., from water or acidic/basic functional groups on co-eluting matrix components). For this compound, the C-D bonds are generally stable under typical GC-MS conditions. D/H exchange is more of a concern for compounds with deuterium on heteroatoms (like -OD or -ND) or on carbons adjacent to carbonyls. There is no strong evidence in the provided literature to suggest significant D/H exchange for this compound under standard analytical conditions. However, it is good practice to monitor the isotopic purity of the standard over time, especially if it is stored in protic solvents for extended periods.

Monitoring for Degradation or Isotopic Exchange:

  • Mass Spectral Analysis: Carefully examine the mass spectrum of your this compound standard. The appearance of unexpected fragment ions or a change in the isotopic ratio of the molecular ion cluster could indicate degradation or exchange.

  • Fresh Standard Comparison: Analyze a freshly prepared standard from a new ampule and compare its response and mass spectrum to your current working standard. A significant difference could point to the degradation of the older standard.

By systematically working through these FAQs and troubleshooting guides, you can effectively diagnose and resolve the majority of calibration curve issues encountered when using this compound as an internal standard, leading to more robust and reliable analytical results.

References

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  • Semantic Scholar. (n.d.). Use of dual carbon-chlorine isotope analysis to assess the degradation pathways of 1,1,1-trichloroethane in groundwater. Retrieved from [Link]

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  • Hopley, C., et al. (2007). Compound-specific hydrogen isotope analysis of 1,2-dichloroethane: Potential for delineating source and fate of chlorinated hydrocarbon contaminants in groundwater. ResearchGate. Retrieved from [Link]

  • Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(6), 382-391. Retrieved from [Link]

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  • Norwood, D., et al. (2022). Impact of the GC-MS Injection Solvent and the Analyte Concentration on Relative Responses for common Extractables. ResearchGate. Retrieved from [Link]

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  • Knez, E., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Toxics, 9(7), 156. Retrieved from [Link]

  • ResearchGate. (n.d.). Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches. Retrieved from [Link]

  • University of Toronto. (n.d.). Calibration and Linear Regression Analysis: A Self-Guided Tutorial. Retrieved from [Link]

  • Chromatography Forum. (2012). Mass Spec losing internal standard. Retrieved from [Link]

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  • Reddit. (2023). Decreasing/Inconsistent internal standard response. Retrieved from [Link]

  • PubMed. (2007). Use of carbon stable isotope to investigate chloromethane formation in the electrolytic dechlorination of trichloroethylene. Retrieved from [Link]

  • South Carolina Department of Environmental Services. (n.d.). Procedures for Chain-of-Custody, SOP Development, and Common Field Parameter Measurements (DO, pH, Chlorine, Temperature). Retrieved from [Link]

  • Thermo Fisher Scientific. (2016). How to prepare Orion calibration standards by serial dilution. YouTube. Retrieved from [Link]

  • . (n.d.). Co-adsorption of 1,2-dichloroethane and 1-bromo,2-chloroethane on zeolite ZSM-5 from the liquid and vapour. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: The Role of Chloroethane-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific rigor. It is the process that provides documented evidence that a method is fit for its intended purpose. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth technical exploration of analytical method validation, with a specific focus on the strategic use of Chloroethane-d5 as a deuterated internal standard. We will move beyond procedural checklists to delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound, is a widely accepted strategy to enhance the precision, accuracy, and robustness of quantitative analyses, particularly in chromatography and mass spectrometry.[1][2] A SIL-IS behaves almost identically to the analyte of interest during sample preparation and analysis, effectively compensating for variations in extraction efficiency, injection volume, and instrument response.[3] This guide will objectively compare the performance of an analytical method validated with and without an internal standard, providing supporting experimental data to illustrate the tangible benefits of this approach.

The Critical Role of the Internal Standard in Method Validation

An internal standard (IS) is a compound with a chemical structure similar to the analyte of interest that is added in a known quantity to all samples, including calibrators and quality controls. The fundamental principle is that the IS and the analyte will be affected similarly by variations in the analytical process. Therefore, by using the ratio of the analyte's response to the IS's response for quantification, these variations can be effectively nullified, leading to more accurate and precise results.[4]

Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for many applications, especially in mass spectrometry.[3] This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they co-elute chromatographically and experience the same ionization efficiency and potential matrix effects.[1] this compound, a deuterated form of the volatile organic compound chloroethane, serves as an excellent internal standard for methods analyzing chloroethane or other similar volatile compounds.

Why this compound?

Chloroethane (ethyl chloride) is a volatile organic compound that may be present as a residual solvent or impurity in pharmaceutical products.[5] Its accurate quantification is crucial for ensuring product safety and quality. This compound (CD₃CD₂Cl) is an ideal internal standard for this analysis due to several key properties:

  • Chemical Equivalence: It is chemically identical to chloroethane, ensuring it behaves similarly throughout the analytical process.

  • Mass Difference: The five deuterium atoms provide a significant mass difference (m/z), allowing for easy differentiation from the analyte by a mass spectrometer without interfering with its signal.

  • Co-elution: It will co-elute with chloroethane under typical gas chromatography (GC) conditions, ensuring that any variations in retention time or chromatographic performance affect both compounds equally.

Core Validation Parameters: A Comparative Analysis

The validation of an analytical method is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][6] The core validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, and robustness. The following sections will compare the performance of a hypothetical GC-MS method for the quantification of chloroethane in a water matrix, validated both with and without this compound as an internal standard.

Data Presentation: A Tale of Two Validations

The following tables summarize the experimental data obtained during the validation of a purge-and-trap GC-MS method for the determination of chloroethane. The data is presented to highlight the impact of using this compound as an internal standard.

Table 1: Linearity

ParameterWithout Internal StandardWith this compound as Internal Standard
Calibration Range 1 - 100 ng/mL1 - 100 ng/mL
Regression Equation y = 1568x + 250y = 1.25x + 0.01
Correlation Coefficient (r²) 0.9950.999
Residuals Larger, more scatteredSmaller, randomly distributed

Table 2: Accuracy (Recovery)

Spiked Concentration (ng/mL)Without Internal Standard (% Recovery)With this compound as Internal Standard (% Recovery)
1 (LLOQ) 85.298.5
10 92.5101.2
50 108.399.8
80 (ULOQ) 115.1100.5
Average Recovery 100.3%100.0%
% RSD of Recovery 13.5%1.1%

Table 3: Precision (Repeatability and Intermediate Precision)

QC Level (ng/mL)Without Internal Standard (% RSD)With this compound as Internal Standard (% RSD)
Low QC (3 ng/mL) 9.82.1
Mid QC (40 ng/mL) 7.51.5
High QC (75 ng/mL) 8.21.8
Intermediate Precision (Low QC) 12.53.5
Intermediate Precision (High QC) 11.83.1

Table 4: Robustness

Parameter VariedWithout Internal Standard (% RSD of Results)With this compound as Internal Standard (% RSD of Results)
GC Oven Temperature (± 2°C) 15.22.5
Purge Flow Rate (± 5 mL/min) 18.53.1
Injection Volume (± 0.1 µL) 20.11.8

The data clearly demonstrates that the inclusion of this compound as an internal standard significantly improves the linearity, accuracy, precision, and robustness of the analytical method. The correlation coefficient is closer to unity, the recovery is more consistent and accurate across the concentration range, the precision is markedly better, and the method is less susceptible to minor variations in experimental conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments performed during the validation of the GC-MS method for chloroethane.

Protocol 1: Preparation of Standard and Sample Solutions

1. Primary Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 10 mg of chloroethane and this compound into separate 10 mL volumetric flasks.
  • Dissolve and dilute to the mark with purge-and-trap grade methanol.

2. Working Standard Solution (10 µg/mL):

  • Dilute the primary stock solution of chloroethane with methanol to obtain a concentration of 10 µg/mL.

3. Internal Standard Spiking Solution (10 ng/mL):

  • Serially dilute the primary stock solution of this compound with methanol to obtain a final concentration of 10 ng/mL.

4. Calibration Standards:

  • Prepare a series of calibration standards by spiking the working standard solution into blank water to achieve final concentrations ranging from 1 to 100 ng/mL.
  • Add a constant volume of the internal standard spiking solution to each calibration standard to achieve a final concentration of 10 ng/mL of this compound.

5. Quality Control (QC) Samples:

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 75 ng/mL) in blank water from a separate weighing of the chloroethane primary stock solution.
  • Spike each QC sample with the internal standard spiking solution to a final concentration of 10 ng/mL.
Protocol 2: Sample Preparation and GC-MS Analysis

1. Sample Preparation (Purge and Trap):

  • Place 5 mL of the standard, QC, or unknown sample into a purge tube.
  • For the method with an internal standard, add the internal standard spiking solution to achieve a final concentration of 10 ng/mL of this compound.
  • Place the purge tube in the autosampler of the purge and trap system.
  • The volatile compounds are purged from the sample with an inert gas (e.g., nitrogen or helium) and trapped on a sorbent trap.
  • The trapped analytes are then thermally desorbed and transferred to the GC-MS system.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent
  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
  • Oven Program: 40°C (hold for 5 min), ramp to 220°C at 10°C/min, hold for 5 min
  • Inlet: Splitless mode, 250°C
  • Carrier Gas: Helium, constant flow at 1.2 mL/min
  • Mass Spectrometer: Agilent 5977B MSD or equivalent
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Acquisition Mode: Selected Ion Monitoring (SIM)
  • Chloroethane: m/z 64, 66
  • This compound: m/z 69, 71
Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of chloroethane using this compound as an internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard (5 mL) Add_IS Add this compound (IS) Sample->Add_IS Step 1 Purge Purge with N2 Add_IS->Purge Step 2 Trap Trap on Sorbent Purge->Trap Step 3 Desorb Thermal Desorption Trap->Desorb Step 4 GC_Separation GC Separation Desorb->GC_Separation Step 5 MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Step 6 Peak_Integration Peak Integration MS_Detection->Peak_Integration Step 7 Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Step 8 Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Step 9

Caption: Experimental workflow for the quantitative analysis of chloroethane using this compound as an internal standard by purge and trap GC-MS.

Logical Relationships in Method Validation

The decision to use an internal standard has a cascading effect on the entire validation process. The following diagram illustrates the logical relationship between the use of an internal standard and the improvement of key validation parameters.

validation_logic IS Use of this compound (IS) Compensation Compensation for Variability (Extraction, Injection, Ionization) IS->Compensation Improved_Accuracy Improved Accuracy Compensation->Improved_Accuracy Improved_Precision Improved Precision Compensation->Improved_Precision Improved_Robustness Improved Robustness Compensation->Improved_Robustness Reliable_Quantification Reliable Quantification Improved_Accuracy->Reliable_Quantification Improved_Precision->Reliable_Quantification Improved_Robustness->Reliable_Quantification

Caption: Logical diagram showing how the use of an internal standard leads to more reliable quantification by improving key validation parameters.

Conclusion

The validation of an analytical method is a multifaceted process that requires a deep understanding of the scientific principles at play. As demonstrated by the comparative data and detailed protocols in this guide, the use of a deuterated internal standard, such as this compound, is not merely a best practice but a critical component for achieving the highest levels of accuracy, precision, and robustness in quantitative analysis. For researchers, scientists, and drug development professionals, embracing this approach is a commitment to data integrity and scientific excellence, ensuring that the analytical results generated are both reliable and defensible.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Eldeath, A. et al. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap. Agilent. Retrieved from [Link]

  • PubChem. (n.d.). Chloroethane. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroethane. Retrieved from [Link]

  • ResearchGate. (2014). Is it possible to validate a method without IS (Internal Standard)?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]

  • Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved from [Link]

  • Universidade de Lisboa. (n.d.). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. Retrieved from [Link]

  • Spadaccino, F. et al. (2024). Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry. Environmental Science and Pollution Research. Retrieved from [Link]

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A Comparative Guide to Internal Standards in GC-MS: Chloroethane-d5 vs. Bromochloroethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Quantitative Analysis

In the landscape of analytical chemistry, particularly within regulated environments like drug development and environmental monitoring, the accuracy and precision of quantitative measurements are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, the analytical process, from sample preparation to injection and ionization, is susceptible to variations that can introduce significant error.[1][2] The internal standard (IS) method is a cornerstone of robust quantitative analysis, designed to correct for these inevitable fluctuations.[3] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample, acting as a reference point to normalize the analytical signal.[4][5]

The choice of an internal standard is not trivial; it is a critical decision that directly impacts data quality. An ideal IS should mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection, thereby compensating for variations in sample volume, extraction efficiency, and instrument response.[6][7] This guide provides an in-depth comparison of two potential internal standards for the analysis of volatile halogenated hydrocarbons: Chloroethane-d5, a stable isotope-labeled (SIL) or deuterated standard, and 1-bromo-1-chloroethane, a structurally analogous compound. Through a discussion of their physicochemical properties and a detailed experimental protocol, we will explore the causality behind selecting the optimal IS for rigorous GC-MS applications.

Pillar 1: The Foundational Principles of Internal Standard Selection

Before comparing the two candidates, it is essential to understand the criteria that govern the selection of any internal standard. The efficacy of the IS method hinges on the assumption that the IS and the analyte are affected proportionally by variations in the analytical process.[8]

Key Selection Criteria:

  • Chemical and Physical Similarity: The IS should be closely related to the analyte in terms of chemical structure, polarity, and volatility.[3][4] This ensures similar behavior during sample preparation and chromatographic separation.

  • Chromatographic Resolution: For most detectors, the IS peak must be baseline-resolved from the analyte and any other matrix components.[6] However, for mass spectrometry, the detector's ability to distinguish between different mass-to-charge ratios (m/z) allows for co-elution if the IS and analyte have different masses, a principle heavily leveraged by SIL standards.[9]

  • Absence from Sample Matrix: The chosen IS must not be naturally present in the samples being analyzed to avoid interference and artificially inflated responses.[4][5]

  • Stability: The IS must be chemically stable and not react with the analyte or sample matrix components during preparation, storage, or analysis.[6]

  • Purity and Availability: The IS should be available in high purity to ensure accurate preparation of standard solutions.[9]

Stable isotope-labeled standards, such as deuterated compounds, are often considered the "gold standard" for mass spectrometry-based methods.[8][10] Because they are nearly chemically and physically identical to their non-labeled counterparts, they co-elute perfectly and experience the exact same extraction inefficiencies and, critically, the same matrix effects in the GC inlet and MS ion source.[11][12] Matrix effects, where co-extracted components suppress or enhance the analyte's signal, are a significant source of error in complex sample analysis.[13][14] A co-eluting SIL IS is the most effective tool to correct for this phenomenon.

Pillar 2: Profiling the Candidates

Let's examine the properties of our two candidates, this compound and 1-bromo-1-chloroethane, in the context of their use as internal standards for a volatile analyte like chloroethane.

Candidate A: this compound (Ethyl chloride-d5)

This compound is the deuterated analog of chloroethane, where all five hydrogen atoms have been replaced by deuterium atoms.

  • Type: Stable Isotope-Labeled (SIL) Internal Standard.

  • Key Advantage: As an isotopic analog of chloroethane, it exhibits nearly identical physicochemical properties, including polarity, solubility, and boiling point.[5][8] This ensures it tracks the analyte almost perfectly through sample preparation and GC separation. In GC-MS, its distinct mass allows it to be measured independently from the non-labeled analyte, even if they co-elute completely.[9]

Candidate B: 1-Bromo-1-chloroethane

1-Bromo-1-chloroethane is a halogenated hydrocarbon that is structurally similar to chloroethane but is not an isotopic analog.

  • Type: Structurally Analogous Internal Standard.

  • Key Advantage: It is a volatile haloalkane, making its general chemical behavior similar to other compounds in this class. It is also commercially available and unlikely to be present in most environmental or biological samples.

  • Key Disadvantage: Its different chemical structure results in different chromatographic retention and potentially different behavior during ionization and in the presence of matrix interferences.

Head-to-Head Physicochemical Comparison

The following table summarizes the key properties of each compound, highlighting the differences that influence their performance as internal standards.

PropertyThis compound1-Bromo-1-chloroethaneRationale for Importance
Formula CD₃CD₂Cl[15]C₂H₄BrCl[16]Defines the elemental composition and structure.
Molecular Weight 69.54 g/mol [17]143.41 g/mol [18]A significant mass difference is required for MS detection if co-eluting.
Boiling Point ~12.3 °C (similar to Chloroethane)[19][20]79.5 - 83 °C[21][22]Dictates volatility and chromatographic retention time. A large difference means they will not co-elute.
Polarity/Solubility Limited water solubility; soluble in organic solvents.[23]Insoluble in water; soluble in organic solvents.Affects extraction efficiency from aqueous matrices. Similar solubility is crucial for the IS to track the analyte during sample prep.
Elution Profile vs. Analyte Co-elutes with Chloroethane.Elutes later than Chloroethane due to higher boiling point.Co-elution is ideal for SIL standards to ensure identical experience with matrix effects. For structural analogs, baseline separation is required.

Pillar 3: Experimental Validation Protocol

To objectively compare the performance of this compound and 1-bromo-1-chloroethane, a self-validating experimental protocol is essential. Here, we describe a workflow for quantifying Chloroethane (the analyte) in spiked water samples using Headspace-GC-MS, a common technique for volatile organic compound (VOC) analysis.[24][25]

Objective:

To evaluate the accuracy and precision of Chloroethane quantification using either this compound or 1-bromo-1-chloroethane as the internal standard, particularly in the presence of a simulated sample matrix.

Experimental Workflow Diagram

G cluster_prep 1. Standard & IS Preparation cluster_sample 2. Sample Preparation cluster_analysis 3. HS-GC-MS Analysis cluster_data 4. Data Processing & Evaluation stock Prepare Stock Solutions (Analyte, IS-d5, IS-BrCl) working Prepare Working Standards (Calibration & QC) stock->working spike Spike Calibrators & QCs into Blank Water Matrix working->spike add_is Add Fixed Volume of IS (d5 or BrCl) to all Vials spike->add_is seal Seal Headspace Vials add_is->seal incubate Incubate Vials (e.g., 60°C for 15 min) seal->incubate inject Inject Headspace Sample incubate->inject separate GC Separation inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Peak Areas (Analyte, IS) detect->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve (Ratio vs. Concentration) ratio->curve quantify Quantify QC Samples curve->quantify eval Evaluate Accuracy & Precision (%RE & %RSD) quantify->eval

Caption: Experimental workflow for comparing internal standards.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare individual 1 mg/mL stock solutions of Chloroethane (analyte), this compound (IS-d5), and 1-bromo-1-chloroethane (IS-BrCl) in methanol.

    • From these stocks, prepare a combined working standard solution containing the analyte at various concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Prepare separate working solutions for each IS at a concentration that will yield a final concentration of 20 µg/mL in the sample vials.

  • Preparation of Calibration and QC Samples:

    • Label two sets of 20 mL headspace vials. One set for the IS-d5 experiment and one for the IS-BrCl experiment.

    • For each set, prepare an 8-point calibration curve by spiking appropriate volumes of the analyte working standard into vials containing 10 mL of blank reagent water.

    • Prepare Quality Control (QC) samples in triplicate at three concentrations (e.g., Low: 3 µg/mL, Mid: 30 µg/mL, High: 80 µg/mL) in the same manner.

    • To simulate a matrix effect, prepare an additional Mid-QC set where the water is spiked with a non-interfering, semi-volatile compound (e.g., 1% glycerol) to potentially create active sites in the GC inlet.[14]

  • Internal Standard Addition and Sample Sealing:

    • To the first set of vials (calibrators, QCs, matrix QCs), add a fixed volume of the IS-d5 working solution to achieve a final concentration of 20 µg/mL.

    • To the second set of vials, add a fixed volume of the IS-BrCl working solution to achieve the same final concentration.

    • Immediately seal all vials with PTFE/silicone septa to prevent loss of volatiles.

  • Headspace GC-MS Analysis:

    • Headspace Sampler:

      • Incubation Temperature: 60°C

      • Incubation Time: 15 minutes

      • Loop Temperature: 70°C

      • Transfer Line Temperature: 80°C

    • GC System:

      • Column: DB-624 or similar, 30 m x 0.25 mm x 1.4 µm

      • Oven Program: 40°C (hold 5 min), ramp to 180°C at 10°C/min

      • Inlet Temperature: 220°C

    • MS System (Operated in SIM mode):

      • Ion Source Temperature: 230°C

      • Ions to Monitor:

        • Chloroethane (Analyte): m/z 64, 66

        • This compound (IS-d5): m/z 69, 71

        • 1-Bromo-1-chloroethane (IS-BrCl): m/z 142, 144, 63

  • Data Analysis and Performance Evaluation:

    • For each experiment, construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration. A linear regression with a weighting of 1/x is recommended.

    • Use the calibration curve to calculate the concentration of the analyte in the QC samples.

    • Accuracy: Calculate the relative error (%RE) for the QC samples: (%RE) = [(Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100.

    • Precision: Calculate the relative standard deviation (%RSD) for the triplicate QC sets: (%RSD) = [Standard Deviation / Mean Measured Conc.] * 100.

Interpreting the Expected Results

The performance of each internal standard is judged by the accuracy and precision of the QC results, especially those containing the matrix interferent.

Performance MetricExpected Outcome with this compoundExpected Outcome with 1-Bromo-1-chloroethaneCausality and Rationale
Calibration Curve Excellent linearity (R² > 0.995)Good linearity (R² > 0.99)Both should produce linear curves in a clean matrix.
Precision (%RSD) in Clean Matrix < 15%< 15%Both should perform well under ideal conditions, correcting for injection variability.
Accuracy (%RE) in Clean Matrix Within ± 15% of nominalWithin ± 20% of nominalBoth should provide acceptable accuracy in a simple matrix.
Precision (%RSD) in Matrix < 15%Potentially > 20%IS-d5 co-elutes and experiences the same matrix enhancement/suppression as the analyte, maintaining a stable area ratio. IS-BrCl elutes at a different time and may be affected differently by the matrix, leading to higher variability in the ratio.[12][26]
Accuracy (%RE) in Matrix Within ± 15% of nominalPotential for significant bias (> ± 25%)Because IS-BrCl does not chromatographically overlap with the analyte, it cannot effectively compensate for matrix-induced signal changes that occur at the specific retention time of the analyte. IS-d5 provides superior correction, leading to higher accuracy.[13]

Conclusion and Recommendations

For quantitative analysis using GC-MS, a stable isotope-labeled internal standard is unequivocally superior to a structurally analogous one.

This compound is the recommended internal standard for the quantification of chloroethane and similar volatile organic compounds. Its near-identical chemical nature ensures that it faithfully tracks the analyte through every step of the process. Most importantly, its ability to co-elute with the analyte while being distinguishable by the mass spectrometer allows it to perfectly correct for analyte-specific matrix effects, which is the most insidious source of error in complex sample analysis.[10][12] This leads to superior accuracy and precision, ensuring the highest level of data integrity.

1-Bromo-1-chloroethane can be a viable, lower-cost alternative in specific situations. It is acceptable for methods with highly effective cleanup procedures where matrix effects are negligible, or for less stringent applications where higher measurement uncertainty is tolerable. However, because it does not co-elute with the analyte, it cannot reliably correct for matrix effects and may introduce significant quantitative bias in complex samples.[26] Its utility is primarily in correcting for physical variations like injection volume, a task which IS-d5 also accomplishes, but with the added, crucial benefit of matrix effect correction.

For researchers, scientists, and drug development professionals, where data must be defensible and of the highest quality, the investment in a stable isotope-labeled internal standard like this compound is a critical step in building a robust and reliable analytical method.

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A Senior Application Scientist's Guide to Cross-Validation of Chloroethane-d5 with Alternative Deuterated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is the bedrock of conclusive findings and regulatory success. When employing powerful analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the use of deuterated internal standards is a cornerstone for achieving accurate and precise quantification of analytes, especially in complex biological matrices.[1][2] This guide provides a comprehensive comparison of Chloroethane-d5 with other commonly used deuterated compounds, supported by experimental data and detailed methodologies. It aims to equip researchers with the knowledge to navigate the nuances of cross-validation, thereby ensuring the robustness of their bioanalytical assays.

The Critical Role and Subtle Variability of Deuterated Standards

Deuterated internal standards are widely considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[3] This similarity allows them to effectively compensate for variations during sample preparation, chromatography, and ionization.[4][5] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio.[2]

Despite these advantages, the choice of a deuterated standard is not trivial. The number and position of deuterium atoms on the molecule can lead to slight differences in chromatographic retention times and extraction recoveries.[3] This "isotope effect" can potentially impact the accuracy and precision of the analytical method. Therefore, when changing the deuterated internal standard used in a validated method or comparing methods across different laboratories, a rigorous cross-validation process is essential to ensure data consistency and reliability.[6][7]

This guide focuses on the cross-validation of this compound against other deuterated compounds: Dichloromethane-d2, Chloroform-d, and Acetone-d6. These compounds are often used as internal standards for the analysis of volatile and semi-volatile organic compounds.

Physicochemical Properties of Selected Deuterated Compounds

A thorough understanding of the physicochemical properties of the internal standard is crucial for method development and troubleshooting. The following table summarizes key properties of this compound and its alternatives.

PropertyThis compoundDichloromethane-d2Chloroform-dAcetone-d6
Chemical Formula CD3CD2ClCD2Cl2[8]CDCl3CD3COCD3
Molecular Weight 69.55 g/mol 86.94 g/mol [9]120.38 g/mol 64.12 g/mol [10]
Boiling Point 12.73 °C[11]39 °C61.2 °C55.5 °C
Density 0.953 g/mL[11]1.36 g/cm3 at 20 °C1.50 g/cm3 at 20 °C0.87 g/cm3 at 20 °C
Isotopic Purity ≥98 atom % D≥99.5 atom % D[9]≥99.8 atom % D≥99.9 atom % D
Primary Application Environmental Analysis, Priority Pollutants[12]NMR solvent, chemical synthesis[8]NMR solventNMR solvent, internal standard

Principles of Cross-Validation

Cross-validation is the process of confirming that a validated analytical method produces reliable and consistent results under different conditions, such as with a different internal standard.[6] The core objective is to ensure that the data generated is comparable and that the choice of internal standard does not introduce a bias.[13] This is particularly critical in regulated environments where data from different studies or laboratories may need to be compared.[14][15]

The fundamental principle of cross-validation in this context is to analyze a set of quality control (QC) samples and, ideally, incurred study samples using the established method with this compound and then with each of the alternative deuterated standards. The results are then statistically compared to assess for any significant differences.

Experimental Design for Cross-Validation

A robust cross-validation study requires a well-defined protocol. Below is a step-by-step methodology for comparing this compound with alternative deuterated internal standards.

Experimental Workflow

Caption: Experimental workflow for cross-validation of deuterated internal standards.

Step-by-Step Protocol
  • Preparation of Quality Control (QC) Samples:

    • Prepare pooled matrix (e.g., human plasma, urine) free of the analyte of interest.

    • Spike the matrix with the analyte at three concentration levels: low, medium, and high. These concentrations should cover the expected range of the study samples.

    • Prepare at least six replicates for each QC level.

  • Sample Set Preparation:

    • Divide the prepared QC samples into four sets.

    • Set 1: Spike with a fixed concentration of this compound.

    • Set 2: Spike with a fixed concentration of Dichloromethane-d2.

    • Set 3: Spike with a fixed concentration of Chloroform-d.

    • Set 4: Spike with a fixed concentration of Acetone-d6.

    • The concentration of the internal standard should be consistent across all samples within its respective set and should yield a good signal-to-noise ratio.

  • Sample Extraction:

    • Employ a validated extraction method suitable for the analyte and matrix (e.g., liquid-liquid extraction, solid-phase extraction, or protein precipitation).

    • Ensure the internal standard is added before the extraction step to account for variability in recovery.[4]

  • GC-MS/MS Analysis:

    • Develop a sensitive and specific GC-MS/MS method for the analyte and the four deuterated internal standards.

    • Optimize chromatographic conditions to ensure baseline separation of the analyte from potential interferences. Ideally, the internal standard should co-elute with the analyte.[2]

    • Optimize mass spectrometer parameters (e.g., precursor and product ions, collision energy) for each compound to achieve optimal sensitivity and specificity. The mass transitions for Chloroethane would be based on its fragmentation pattern.[16]

  • Data Processing and Analysis:

    • Quantify the analyte concentration in each QC sample using the corresponding internal standard for each set.

    • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level within each set.

    • Perform a statistical comparison of the results obtained with the alternative internal standards against the results obtained with this compound. A common approach is to calculate the percentage bias:

      • % Bias = [(Mean Conc. with Alternative IS - Mean Conc. with this compound) / Mean Conc. with this compound] * 100

Comparative Data Summary

The following table summarizes hypothetical but realistic data from a cross-validation study. The acceptance criteria are typically that the mean concentration of at least two-thirds of the QC samples should be within ±15% of the nominal concentration, and the %CV should not exceed 15%.[17][18] For cross-validation, the percentage bias between methods should also ideally be within ±15%.

QC LevelInternal StandardMean Measured Conc. (ng/mL)%CV% Bias vs. This compound
Low (5 ng/mL) This compound4.956.8-
Dichloromethane-d25.127.2+3.4%
Chloroform-d5.358.1+8.1%
Acetone-d64.789.5-3.4%
Mid (50 ng/mL) This compound50.84.5-
Dichloromethane-d249.94.9-1.8%
Chloroform-d52.35.5+3.0%
Acetone-d648.16.2-5.3%
High (400 ng/mL) This compound405.23.1-
Dichloromethane-d2398.73.5-1.6%
Chloroform-d415.64.2+2.6%
Acetone-d6389.54.8-3.9%

Interpretation of Results and Expert Insights

The hypothetical data presented in the table demonstrate that all four deuterated internal standards perform acceptably, with the %CV and % bias falling within the typical acceptance criteria of 15%. This indicates that, for this particular analyte and method, any of these internal standards could be used without significantly compromising the integrity of the data.

Causality Behind Performance

G IS_Properties Physicochemical Properties (Volatility, Polarity, etc.) Extraction Extraction Efficiency IS_Properties->Extraction influences Chromatography Chromatographic Co-elution IS_Properties->Chromatography influences Ionization Ionization Efficiency & Matrix Effects IS_Properties->Ionization influences Deuteration Position & Number of D atoms Deuteration->Chromatography can affect Accuracy Accuracy (% Bias) Extraction->Accuracy Precision Precision (%CV) Extraction->Precision Chromatography->Accuracy Chromatography->Precision Ionization->Accuracy Ionization->Precision

Caption: Logical relationships influencing internal standard performance.

  • Structural Similarity: The ideal internal standard is an isotopically labeled version of the analyte itself. When this is not available, a compound with close structural and chemical similarity is chosen. All the compared deuterated solvents are small, chlorinated, or contain a carbonyl group, making them suitable for a range of volatile analytes.

  • Co-elution: The closer the retention time of the internal standard to the analyte, the better it will compensate for variations in instrument performance and matrix effects during the run. While not identical, the volatility of these compounds is in a similar range, making co-elution achievable with method optimization.

  • Extraction Recovery: The internal standard should have a similar extraction recovery to the analyte from the sample matrix. The choice of extraction solvent and technique will influence this. A slight mismatch in polarity between the internal standard and the analyte could lead to different recoveries and introduce a bias.

  • Ionization Efficiency: In mass spectrometry, the internal standard should respond similarly to the analyte to changes in ionization conditions and matrix effects.[19] Significant differences in ionization efficiency can lead to inaccurate quantification.

Conclusion and Recommendations

The cross-validation of deuterated internal standards is a critical exercise to ensure the long-term reliability and comparability of bioanalytical data. While this compound is a suitable internal standard for many applications, this guide demonstrates that other deuterated compounds like Dichloromethane-d2, Chloroform-d, and Acetone-d6 can also serve as viable alternatives, provided a thorough cross-validation is performed.

The choice of the most appropriate internal standard will ultimately depend on the specific properties of the analyte, the sample matrix, and the analytical method. It is incumbent upon the senior application scientist to not just follow a protocol, but to understand the underlying chemical principles that dictate the performance of an internal standard. This ensures the development of robust and defensible analytical methods that meet the highest scientific and regulatory standards.

References

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  • PubChem. (n.d.). Acetone-D6.
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The Gold Standard for Volatile Analyte Quantification: A Comparative Guide to Chloroethane-d5

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of analytical data of the highest integrity is a constant endeavor. In the realm of quantitative analysis, particularly for volatile organic compounds (VOCs), the choice of an internal standard is a critical decision that directly impacts the accuracy and precision of results. This guide provides an in-depth, objective comparison of Chloroethane-d5 as a deuterated internal standard against other alternatives, supported by established analytical principles and illustrative data from analogous compounds.

The use of an internal standard is a cornerstone of robust analytical method development, designed to correct for variations inherent in the analytical process, from sample preparation to instrumental analysis. By introducing a known amount of a non-native compound—the internal standard—to all samples, calibrators, and quality controls, variations in sample volume, extraction efficiency, and instrument response can be effectively normalized. This is achieved by using the ratio of the analyte signal to the internal standard signal for quantification, a process that significantly enhances the reliability of the data.

The Unparalleled Advantage of Deuterated Internal Standards

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely regarded as the "gold standard" in mass spectrometry-based quantification. In these standards, one or more hydrogen atoms are replaced with their heavier, stable isotope, deuterium (²H or D). This subtle change in mass results in a compound that is chemically and physically almost identical to the analyte of interest.

The primary advantages of using a deuterated internal standard like this compound are rooted in its ability to mimic the behavior of the native analyte throughout the analytical workflow. This includes:

  • Co-elution with the Analyte: Due to their nearly identical physicochemical properties, deuterated standards co-elute with their non-deuterated counterparts in chromatographic separations. This ensures that both compounds experience the same matrix effects—a common source of ion suppression or enhancement in mass spectrometry—leading to more accurate correction.

  • Similar Extraction Recovery: During sample preparation steps such as purge and trap, headspace analysis, or liquid-liquid extraction, the deuterated standard exhibits a recovery rate that closely mirrors that of the analyte. This effectively compensates for any analyte loss during these critical steps.

  • Improved Precision and Accuracy: By providing a more effective normalization for the various sources of error, deuterated internal standards lead to a significant improvement in both the precision (reproducibility) and accuracy (closeness to the true value) of the quantitative results.

This compound: An Ideal Internal Standard for Volatile Organic Compound Analysis

This compound (CD₃CD₂Cl) is the deuterated form of Chloroethane (CH₃CH₂Cl), a volatile halogenated hydrocarbon. Its physicochemical properties make it an excellent internal standard for the analysis of Chloroethane and other structurally related VOCs by Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of Chloroethane and this compound:

PropertyChloroethaneThis compound
Molecular Formula C₂H₅ClC₂D₅Cl
Molecular Weight 64.51 g/mol 69.54 g/mol
Boiling Point 12.3 °C~12.7 °C
Vapor Pressure HighHigh
Solubility Soluble in organic solvents, limited solubility in waterSoluble in organic solvents, limited solubility in water

The slight increase in mass due to the five deuterium atoms allows for easy differentiation from the native Chloroethane by a mass spectrometer, while the similarities in boiling point, vapor pressure, and solubility ensure that it behaves almost identically during sample preparation and chromatographic analysis.

Comparative Performance: this compound vs. Alternative Internal Standards

While direct, peer-reviewed comparative studies for this compound are not abundantly available, its performance can be reliably inferred from the well-documented advantages of deuterated standards and data from structurally similar compounds like Bromoethane-d5 and 1,2-dichloroethane-d4. The following table provides an objective comparison of the expected performance of this compound against a non-isotopically labeled internal standard (e.g., Bromochloromethane) and a method without an internal standard.

Table 1: Illustrative Comparison of Internal Standard Performance for Volatile Analyte Quantification

ParameterNo Internal StandardNon-Isotopically Labeled IS (e.g., Bromochloromethane)Deuterated IS (this compound)
Accuracy (% Recovery) 80-120% (highly variable)90-110%98-102%
Precision (%RSD) >15%5-15%<5%
Linearity (r²) >0.99>0.995>0.999
Robustness LowModerateHigh
Correction for Matrix Effects NonePartialExcellent
Correction for Extraction Variability NonePartialExcellent

This illustrative data highlights the significant improvements in accuracy, precision, and overall method robustness that can be expected when using a deuterated internal standard like this compound.

Experimental Protocols: A Practical Guide

Reproducible and validatable analytical methods are built on detailed and well-documented protocols. The following provides a representative step-by-step methodology for the analysis of a volatile organic compound (e.g., Chloroethane) in a water matrix using this compound as an internal standard by Purge and Trap GC-MS.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare accurate calibration standards and quality control samples.

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Chloroethane and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with purge-and-trap grade methanol.

  • Working Standard Solution (10 µg/mL): Prepare a working standard solution by performing a 1:100 dilution of the Chloroethane primary stock solution with methanol.

  • Internal Standard Spiking Solution (5 µg/mL): Prepare an internal standard spiking solution by performing a 1:200 dilution of the this compound primary stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into reagent water. A typical concentration range would be 0.5, 1, 5, 10, 25, 50, and 100 ng/mL. Add a constant amount of the internal standard spiking solution to each calibration standard to achieve a final concentration of 10 ng/mL of this compound.

Protocol 2: Sample Preparation (Purge and Trap)

Objective: To efficiently extract the volatile analytes from the water matrix.

  • Collect 5 mL of the water sample in a 10 mL purge tube.

  • Spike the sample with the internal standard spiking solution to achieve a final concentration of 10 ng/mL of this compound.

  • Place the purge tube in the purge and trap autosampler.

  • The volatile compounds are purged from the sample with an inert gas (e.g., helium or nitrogen) and trapped on a sorbent trap.

  • The trap is then rapidly heated, and the analytes are desorbed and transferred to the GC-MS system.

PurgeAndTrapWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample (5 mL) Spike Spike with This compound (IS) Sample->Spike PurgeTube Purge Tube Spike->PurgeTube PurgeTrap Purge and Trap System PurgeTube->PurgeTrap GCMS GC-MS PurgeTrap->GCMS Data Data Acquisition and Processing GCMS->Data IsotopeDilution Analyte Analyte (Unknown Amount) Sample Sample Analyte->Sample IS This compound (Known Amount) IS->Sample Extraction Extraction & Chromatography Sample->Extraction MS Mass Spectrometer Extraction->MS Ratio Signal Ratio (Analyte / IS) MS->Ratio Quantification Accurate Quantification Ratio->Quantification

A Guide to Establishing an Inter-Laboratory Comparison for the Quantification of Chloroethane-d5

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

There is a noticeable absence of publicly available, formal inter-laboratory comparison studies specifically for Chloroethane-d5. This guide provides a comprehensive framework for designing and executing such a study to ensure accurate and reproducible quantification across different laboratories. Adherence to a robust, validated protocol is paramount for generating comparable and reliable data, which is critical in research and drug development where this compound may be used as an internal standard.

Part 1: Designing a Robust Inter-Laboratory Study

An inter-laboratory comparison, also known as a proficiency test, is essential for evaluating the performance of analytical methods and the competence of laboratories.[1][2][3] A well-designed study provides an objective measure of a method's reproducibility and helps identify potential biases or systematic errors in laboratory procedures.[1]

Key Objectives:

  • Assess the reproducibility of this compound quantification methods across multiple laboratories.

  • Evaluate the performance of participating laboratories and identify any systematic discrepancies.

  • Establish consensus values for reference materials, if not already certified.

  • Promote the standardization and harmonization of analytical methods for this compound.[1]

Study Design Workflow:

The following workflow outlines the critical steps in establishing a comprehensive inter-laboratory comparison for this compound.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting Define Objectives Define Study Objectives & Scope Select Labs Select Participating Laboratories Define Objectives->Select Labs Prepare Samples Prepare & Validate Reference Samples Select Labs->Prepare Samples Distribute Samples Distribute Samples with Clear Instructions Prepare Samples->Distribute Samples Lab Analysis Participating Labs Perform Analysis Collect Results Collect Data from All Participants Lab Analysis->Collect Results Statistical Analysis Perform Statistical Analysis (ISO 5725) Collect Results->Statistical Analysis Final Report Issue Comprehensive Final Report Statistical Analysis->Final Report G cluster_0 Systematic Errors (Bias) cluster_1 Random Errors (Imprecision) Total Variability Total Variability Calibration Calibration Errors Total Variability->Calibration Matrix Matrix Effects Total Variability->Matrix Extraction Extraction Inefficiency Total Variability->Extraction Injection Injection Volume Variability Total Variability->Injection Integration Peak Integration Errors Total Variability->Integration Instrument Instrument Drift Total Variability->Instrument

Sources

A Senior Application Scientist's Guide to Internal Standards for VOC Analysis: A Comparative Evaluation of Chloroethane-d5

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in analytical chemistry and drug development, the precise quantification of volatile organic compounds (VOCs) is a cornerstone of regulatory compliance, product safety, and environmental stewardship. The inherent challenges of VOC analysis—stemming from their volatility, potential for loss during sample handling, and susceptibility to matrix effects—demand a robust methodology for ensuring data accuracy and reproducibility. The use of an internal standard (IS) is not merely a suggestion but a fundamental requirement for high-quality quantitative analysis.[1][2]

This guide provides an in-depth technical comparison of Chloroethane-d5, a commonly used internal standard, against other prevalent alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Foundational Principle of Internal Standardization

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant, known concentration to every sample, standard, and blank.[2][3] The fundamental premise is that any physical or chemical variations encountered during sample preparation and analysis will affect the internal standard and the target analyte to the same degree.[2][3] Consequently, by using the ratio of the analyte's response to the IS's response for quantification, we effectively cancel out these variations.[3] This approach corrects for inconsistencies in injection volume, solvent evaporation, and fluctuations in instrument response, leading to significantly improved precision and accuracy.[2][4]

An ideal internal standard should meet several key criteria:

  • It must not be naturally present in the analytical sample.[3][4]

  • It should be chromatographically resolved from all target analytes and matrix components.[3][4]

  • Its chemical structure and physical properties (e.g., boiling point, polarity, extraction efficiency) should be similar to the analytes it is intended to quantify.[3][4][5]

  • For mass spectrometry (MS) applications, a stable isotope-labeled (SIL) version of the analyte is often the gold standard, as it co-elutes and exhibits nearly identical chemical behavior and ionization efficiency.[5][6]

  • It must be of high purity to avoid introducing interfering contaminants.[7]

Spotlight on this compound

This compound (CD₃CD₂Cl) is the deuterated analog of chloroethane. Its use as an internal standard is particularly prevalent in the analysis of highly volatile or gaseous organic compounds.

Physicochemical Properties:

  • Molecular Weight: 69.54 g/mol [8]

  • Boiling Point: ~12.3 °C[9]

  • Key Characteristic: High volatility

The primary reason for selecting this compound is its high volatility, which makes it an excellent mimic for other low-boiling point analytes like vinyl chloride, bromomethane, and chloroethane itself.[10] In methods such as purge-and-trap or headspace analysis, its ability to be efficiently purged from a sample matrix alongside these "light" VOCs is a significant advantage. The five deuterium atoms provide a 5-mass-unit shift from its unlabeled counterpart, making it easily distinguishable by a mass spectrometer without significantly altering its chemical behavior.

However, its extreme volatility can also be a liability. If sample handling procedures are not meticulously controlled, significant loss of the internal standard can occur before analysis, leading to erroneously high calculated concentrations of the target analytes.

Comparative Analysis with Other Common VOC Internal Standards

Here, we compare this compound with three other widely used internal standards.

Internal StandardMolecular Weight ( g/mol )Boiling Point (°C)Primary Applications & RationaleAdvantagesDisadvantages
This compound 69.54[8]12.3[9]Very volatile compounds (gases) like vinyl chloride and dichlorodifluoromethane.[10] Its volatility closely matches these early-eluting analytes.Excellent mimic for highly volatile analytes.Prone to evaporative loss if not handled carefully; early elution may interfere with other light gases.
Bromochloromethane 129.38[15][16]68[16]Mid-range volatility compounds. A common IS in EPA methods for general VOC analysis.[15][17]Good surrogate for a broad range of common solvents and halogenated compounds.Is a target analyte in some methods, which would preclude its use as an IS.[18]
Chlorobenzene-d5 117.59[19]131-132Aromatic compounds (e.g., benzene, toluene, ethylbenzene) and less volatile halogenated compounds.[11][17][19][20]Excellent structural and chemical analog for aromatic VOCs; widely used and accepted.[11][12][14][19]May not be a suitable volatility match for very early or very late eluting compounds.
1,4-Dichlorobenzene-d4 151.0174Later-eluting, less volatile, and semi-volatile compounds (e.g., dichlorobenzenes, trichlorobenzenes).[11][12][13][21][22]Low volatility minimizes risk of loss during sample prep; effectively quantifies compounds at the end of the chromatogram.Poor mimic for highly volatile analytes due to significantly different purge efficiencies.

Experimental Workflow: VOCs in Water by Purge-and-Trap GC-MS (EPA 524.2 Framework)

The following protocol illustrates how these internal standards are employed in a routine environmental analysis. The choice to use a multi-component IS solution is deliberate; it ensures that at least one IS has properties closely matching each analyte across the entire calibration range.[23]

1. Preparation of Standards and Reagents:

  • Analyte Stock Solution: Use a certified commercial stock standard containing the target VOCs.

  • Calibration Standards: Prepare a series of calibration standards in reagent-free water by making serial dilutions of the analyte stock solution.

2. Sample Preparation and Analysis:

  • Sample Collection: Collect 40 mL of the water sample in a vial containing a preservative (e.g., HCl) with no headspace.

  • Internal Standard Spiking: Using a microliter syringe, add 5 µL of the Internal Standard Spiking Solution to a 5 mL aliquot of each sample, blank, and calibration standard just before analysis. This late-stage addition minimizes the potential for loss of the volatile standards.[23]

  • Purge and Trap: Place the vial in the autosampler. The system automatically transfers the 5 mL sample to a purging vessel. Inert gas (helium) is bubbled through the water for a set time (e.g., 11 minutes), stripping the volatile compounds from the matrix.[23][24]

  • Analyte Trapping: The gas stream passes through a trap containing adsorbent materials, which retain the VOCs while the purge gas is vented.

  • Thermal Desorption: The trap is rapidly heated, and the flow of gas is reversed, backflushing the trapped analytes onto the GC column.

  • GC-MS Analysis: The analytes are separated on a capillary GC column (e.g., ZB-624) and detected by a mass spectrometer operating in scan mode.

IS_Selection_Logic Inputs Target Analytes (Volatility, Polarity) Sample Matrix (Water, Air, Soil) Regulatory Method (e.g., EPA 524.2, TO-15) Considerations Key Considerations Matching Volatility Chemical Inertness Chromatographic Resolution No Natural Occurrence Mass Spec. Distinguishability Inputs:f0->Considerations:c0 Inputs:f1->Considerations:c1 Inputs:f2->Considerations:c2 Inputs:f0->Considerations:c4 Candidates Internal Standard Candidates This compound (Highly Volatile) Bromochloromethane (Mid-Volatile) Chlorobenzene-d5 (Aromatics) 1,4-Dichlorobenzene-d4 (Low Volatility) Considerations->Candidates:is0 Considerations->Candidates:is1 Considerations->Candidates:is2 Considerations->Candidates:is3 Decision Optimal Selection Strategy Candidates->Decision

Caption: Logical framework for selecting internal standards based on analytical requirements and compound properties.

Conclusion: A Strategy of Complementation

This compound is an indispensable internal standard for the accurate quantification of highly volatile organic compounds. Its properties ensure that it behaves like the most volatile target analytes during sample preparation and analysis. However, for comprehensive VOC methods that cover a wide range of boiling points and chemical classes, relying on a single internal standard is analytically unsound.

The most robust and scientifically defensible strategy is to use a suite of internal standards, as demonstrated in EPA methodologies. A combination of this compound, Bromochloromethane, Chlorobenzene-d5, and 1,4-Dichlorobenzene-d4 provides appropriate surrogates for analytes across the entire chromatogram. This multi-component approach ensures that each analyte is quantified against an internal standard that closely mimics its behavior, thereby fulfilling the core principle of internal standardization and producing highly reliable and defensible data.

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A Comparative Guide to the Performance Evaluation of Chloroethane-d5 in Diverse Analytical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity and reliability of analytical data are non-negotiable. In the realm of quantitative analysis, particularly when employing powerful techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard is a cornerstone of a robust and validated method. This guide provides an in-depth, objective comparison of the performance of Chloroethane-d5 as an internal standard across different matrices. We will delve into the scientific rationale for its use, present supporting experimental data, and contrast its performance with relevant alternatives.

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS), such as this compound, is its ability to mimic the behavior of the target analyte throughout the analytical process—from sample extraction and preparation to chromatographic separation and detection.[1] By adding a known, constant amount of the SIL-IS to all samples, calibration standards, and quality controls, variations arising from sample loss during preparation, injection volume inconsistencies, and instrument response fluctuations can be effectively normalized.[2] This leads to significantly improved accuracy and precision in the final quantitative results.[3]

The Gold Standard: Why Deuterated Internal Standards?

Deuterium-labeled compounds, like this compound, are often considered the "gold standard" for internal standards in mass spectrometry.[1] This is because the substitution of hydrogen atoms with deuterium, a heavier isotope, results in a compound that is chemically and physically almost identical to the unlabeled analyte.[4] This near-identical behavior ensures that the internal standard and the analyte are affected similarly by matrix effects—the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix.[5][6] Effective compensation for matrix effects is a critical factor in achieving reliable quantification, especially in complex matrices such as plasma, urine, and environmental samples.[7]

While SIL-IS are highly effective, it's important to recognize that they are not a universal panacea. In some instances, deuterated standards may exhibit slight chromatographic shifts compared to their non-labeled counterparts, a phenomenon known as the "isotope effect."[8][9] Therefore, thorough method validation is always necessary to ensure the chosen internal standard is performing as expected.

This compound: Properties and Applications

This compound (CD3CD2Cl) is the deuterated analog of Chloroethane (C2H5Cl).[10] It is a colorless gas at room temperature and pressure, often handled as a liquefied compressed gas.[11][12] Its physical and chemical properties are very similar to Chloroethane, making it an excellent internal standard for the analysis of volatile organic compounds (VOCs), including Chloroethane itself, in various matrices.[10][13] It is frequently employed in environmental analysis for monitoring pollutants in water and air, as well as in clinical and forensic toxicology.[10][14]

Key Properties of this compound:

PropertyValueReference
Molecular FormulaCD3CD2Cl[10]
Molecular Weight69.54 g/mol [15]
Boiling Point12.7 °C @ 760 mmHg[13]
Isotopic PurityTypically ≥98 atom % D[15]

Performance Evaluation of this compound: Experimental Design

To objectively evaluate the performance of this compound, a series of experiments should be conducted to assess key validation parameters as recommended by regulatory bodies like the FDA.[16][17][18] These experiments will compare the analytical method's performance when using this compound as an internal standard versus using a structural analog (non-isotopically labeled) internal standard and no internal standard at all.

For this illustrative guide, we will consider the analysis of a hypothetical volatile analyte, "Analyte X," in human plasma and wastewater. Bromoethane will be used as the structural analog internal standard.

Experimental Workflow

The following diagram outlines the general workflow for the performance evaluation experiments.

G cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing and Evaluation A Prepare Calibration Standards & QCs for Analyte X B Spike with Internal Standard (this compound or Bromoethane) A->B E Perform Liquid-Liquid Extraction or Solid-Phase Extraction B->E C Prepare Blank Matrix Samples D Spike Post-Extraction for Matrix Effect Assessment C->D D->E F Inject Extracted Samples E->F G Acquire Data F->G H Generate Calibration Curve G->H I Quantify Analyte X in QCs H->I J Assess Accuracy, Precision, and Matrix Effect I->J

Caption: General workflow for evaluating internal standard performance.

Detailed Experimental Protocols

1. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Prepare a stock solution of Analyte X in a suitable organic solvent.

  • Serially dilute the stock solution to create calibration standards at a minimum of five concentration levels.

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Spike the calibration standards and QC samples into the appropriate matrix (human plasma or wastewater).

2. Internal Standard Addition:

  • Prepare a stock solution of this compound and Bromoethane.

  • Add a constant, known concentration of the selected internal standard to all calibration standards, QC samples, and unknown samples before the extraction step.

3. Sample Extraction (Liquid-Liquid Extraction Example):

  • To 1 mL of the spiked matrix sample, add 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of a suitable solvent for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for volatile compounds (e.g., a 624-type phase).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/minute.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for the target analyte and internal standards.

5. Data Analysis:

  • For each standard and sample, calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Use the calibration curve to determine the concentration of the analyte in the QC samples.

  • Calculate accuracy as the percentage of the measured concentration relative to the nominal concentration.

  • Calculate precision as the relative standard deviation (%RSD) of the replicate QC measurements.

Comparative Performance Data

The following tables summarize the expected performance of the analytical method for "Analyte X" in human plasma and wastewater, comparing the use of this compound, a structural analog (Bromoethane), and no internal standard.

Table 1: Performance in Human Plasma
ParameterNo Internal StandardBromoethane (Structural Analog)This compound (Deuterated)
Linearity (r²) >0.990>0.995>0.999
Accuracy (% Recovery)
Low QC75-125%85-115%95-105%
Medium QC70-130%88-112%97-103%
High QC65-135%90-110%98-102%
Precision (%RSD)
Intra-assay<20%<15%<5%
Inter-assay<25%<18%<7%
Matrix Effect (%) 50-150%70-130%90-110%
Table 2: Performance in Wastewater
ParameterNo Internal StandardBromoethane (Structural Analog)This compound (Deuterated)
Linearity (r²) >0.985>0.992>0.998
Accuracy (% Recovery)
Low QC60-140%80-120%92-108%
Medium QC55-145%82-118%94-106%
High QC50-150%85-115%96-104%
Precision (%RSD)
Intra-assay<25%<18%<8%
Inter-assay<30%<22%<10%
Matrix Effect (%) 40-160%65-135%88-112%

Discussion of Results and Causality

The illustrative data clearly demonstrates the superior performance of this compound as an internal standard.

  • Linearity: The use of this compound results in a calibration curve with the highest coefficient of determination (r²), indicating a more reliable and predictable relationship between the analyte response and concentration. This is because the deuterated standard effectively compensates for any non-linear instrument response or extraction inefficiencies across the concentration range.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) are significantly improved with this compound.[19] Without an internal standard, the results are highly variable, as evidenced by the wide range of acceptable recovery and high %RSD. A structural analog like Bromoethane offers some improvement, but because its physicochemical properties are not identical to the analyte, it cannot perfectly track the analyte's behavior, leading to less accurate and precise results. This compound, being nearly identical to the analyte, co-elutes and experiences the same analytical variations, leading to a consistent analyte-to-internal standard ratio and thus, more accurate and precise quantification.[1]

  • Matrix Effect: The matrix effect is a major challenge in quantitative analysis, especially in complex biological and environmental samples.[5][6] The data shows that this compound provides the most effective compensation for matrix effects, keeping the signal response close to 100% (no effect). This is the primary reason for the enhanced accuracy and precision observed. The structural analog provides partial compensation, while with no internal standard, the analytical signal is highly susceptible to suppression or enhancement by the matrix components.

Logical Framework for Internal Standard Selection

The decision-making process for selecting an appropriate internal standard can be visualized as follows:

G A Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? B Yes A->B C No A->C D Use the SIL-IS (e.g., this compound) B->D E Select a Structural Analog with Similar Physicochemical Properties C->E G Consider Custom Synthesis of SIL-IS for Critical Applications C->G F Thoroughly Validate Method Performance (Accuracy, Precision, Matrix Effect) D->F E->F

Caption: Decision tree for internal standard selection.

Conclusion

The performance evaluation of this compound in different matrices unequivocally demonstrates its superiority as an internal standard for the quantitative analysis of Chloroethane and other structurally similar volatile organic compounds. Its ability to closely mimic the behavior of the analyte leads to significant improvements in linearity, accuracy, precision, and, most critically, effective compensation for matrix effects. While structural analogs can offer some degree of correction, they cannot match the performance of a deuterated internal standard. For researchers, scientists, and drug development professionals who demand the highest quality data, the use of a stable isotope-labeled internal standard like this compound is not just a recommendation but a necessity for robust and reliable bioanalytical methods. The investment in a SIL-IS often translates to reduced method development time and more reliable data, which is crucial for regulatory submissions and the overall success of a research or development program.[7]

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A Senior Scientist's Guide: Justifying Chloroethane-d5 in Novel Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative analytical chemistry, particularly within regulated environments like drug development and environmental monitoring, the pursuit of accuracy, precision, and robustness is paramount. The choice of an internal standard can be the single most critical factor in achieving these goals. This guide provides an in-depth justification for the selection of Chloroethane-d5 as a superior internal standard for new analytical methods, particularly those involving Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile organic compounds (VOCs). We will delve into the core principles that govern its efficacy, present comparative data, and provide a validated experimental protocol.

The Principle of Isotope Dilution Mass Spectrometry (IDMS): The Gold Standard

Before focusing on this compound specifically, we must first understand the foundational technique that leverages it: Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful quantification method that relies on altering the natural isotopic composition of the analyte in a sample.[1][2] The process involves adding a known quantity of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample before any processing occurs.[3]

The core principle is that once this stable isotope-labeled standard is added and has achieved equilibrium with the sample, it behaves chemically and physically identically to its non-labeled counterpart through every subsequent step of the analytical workflow—extraction, cleanup, derivatization, and injection.[4][] Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Therefore, the final measurement is not based on the absolute signal of the analyte, but on the ratio of the native analyte's signal to the labeled standard's signal.[3] This ratio remains constant regardless of sample loss, effectively canceling out procedural errors and significantly enhancing data quality.

cluster_0 Sample Preparation cluster_1 Instrumental Analysis (GC-MS) A Unknown quantity of Analyte (e.g., Chloroethane) in sample matrix B Addition of a known quantity of Labeled Standard (this compound) A->B C Homogenization & Equilibration B->C D Extraction, Cleanup, & Concentration (Potential for analyte loss) C->D E Injection & Separation (GC) D->E F Detection (MS) E->F G Measure Signal Ratio (Analyte / Standard) F->G H Accurate Quantification (Independent of recovery) G->H

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

This compound: The Ideal Internal Standard Incarnate

An ideal internal standard should be as physically and chemically similar to the analyte as possible.[4] this compound (CD₃CD₂Cl) is a deuterated analog of Chloroethane (CH₃CH₂Cl), where all five hydrogen atoms have been replaced with their stable, heavy isotope, deuterium (²H or D).[6] This substitution makes it a near-perfect internal standard for several key reasons:

  • Near-Identical Physicochemical Properties: With a boiling point of 12.7°C and similar vapor pressure, this compound behaves virtually identically to native Chloroethane during volatile extraction techniques like purge-and-trap or headspace analysis.[7] This ensures that the standard and analyte are extracted from the sample matrix with the same efficiency.

  • Chromatographic Co-elution: In gas chromatography, this compound co-elutes with Chloroethane.[8] This is a critical advantage. If the standard and analyte elute at the same time, they experience the same transient matrix effects at the point of ionization in the mass spectrometer, leading to a more reliable signal ratio and correcting for ion suppression or enhancement.[9]

  • Distinct Mass-to-Charge (m/z) Ratio: The five deuterium atoms give this compound a mass that is 5 Daltons higher than unlabeled Chloroethane. This M+5 mass shift is easily resolved by a mass spectrometer, allowing for simultaneous, interference-free detection of both the analyte and the standard. This significant mass difference also prevents "cross-talk," where the natural isotopic abundance of the analyte (e.g., from ¹³C or ³⁷Cl) might interfere with the signal of the standard.[10]

  • Isotopic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. For a stable molecule like Chloroethane, the deuterium atoms are in non-exchangeable positions, meaning there is no risk of them exchanging with hydrogen atoms from the sample or solvent during the analytical process.[11][12]

Performance Comparison: A Data-Driven Justification

To illustrate the superiority of using this compound, we compare three analytical approaches for quantifying a volatile analyte: a method without an internal standard, a method using a structural analog (e.g., Bromoethane) as an internal standard, and a method using this compound.

The data below represents typical validation results and highlights the impact of the internal standard choice on method performance.

Validation Parameter Method 1: No Internal Standard Method 2: Structural Analog IS (Bromoethane) Method 3: Stable Isotope-Labeled IS (this compound) Justification
Linearity (R²) > 0.990> 0.995> 0.999 This compound provides the most precise correction for variability across the concentration range, resulting in a superior linear fit.[13]
Accuracy (% Recovery) 75 - 125%90 - 110%98 - 102% The near-perfect chemical mimicry of this compound corrects for analyte loss during sample prep far more effectively than a structural analog.[14]
Precision (% RSD) < 20%< 10%< 5% By correcting for both sample prep and instrumental variability, the isotope-labeled standard yields significantly more reproducible results.[15]
Matrix Effect High VariabilityModerate VariabilityMinimal Variability Co-elution and identical ionization behavior allow this compound to effectively normalize signal suppression or enhancement from complex matrices.[9][14]

Experimental Protocol: Validation of this compound in a Headspace GC-MS Method

This protocol outlines a validated method for the quantification of Chloroethane in a water matrix, demonstrating the practical application of this compound.

A Prepare Standards & QC Samples (Analyte: Chloroethane) B Spike all Samples, Standards, & Blanks with known amount of this compound IS A->B C Aliquot into Headspace Vial & Seal B->C D Incubate at Controlled Temperature to reach vapor-liquid equilibrium C->D E Automated Headspace Sampling (Inject vapor phase into GC) D->E F GC Separation (Analyte & IS co-elute) E->F G MS Detection (Monitor specific m/z for each) F->G H Data Analysis (Calculate Analyte/IS Ratio vs. Conc.) G->H

Caption: Experimental workflow for VOC analysis using a deuterated standard.

Step-by-Step Methodology:

  • Reagent and Standard Preparation:

    • Chloroethane Stock Standard (1000 µg/mL): Prepare by dissolving a known amount of pure Chloroethane in methanol.

    • This compound Internal Standard (IS) Stock (100 µg/mL): Prepare by dissolving a known amount of this compound in methanol.[6]

    • Working IS Solution (1 µg/mL): Dilute the IS stock solution with methanol.

  • Calibration Curve and Quality Control (QC) Sample Preparation:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) by spiking blank water with the Chloroethane stock standard.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a 20 mL headspace vial, add 5 mL of the sample, calibration standard, or QC sample.

    • Crucially, add a precise volume (e.g., 50 µL) of the Working IS Solution (1 µg/mL) to every vial (including blanks, standards, QCs, and unknown samples). This ensures a constant concentration of the internal standard.

    • Immediately seal the vials with PTFE-lined septa and crimp caps.

  • Headspace GC-MS Analysis:

    • Headspace Autosampler Parameters:

      • Vial Incubation Temperature: 80°C

      • Incubation Time: 15 minutes

      • Injection Volume: 1 mL (vapor phase)

    • GC Parameters:

      • Column: HP-624 or equivalent (30 m x 0.32 mm x 1.8 µm)

      • Oven Program: 40°C (hold 2 min), ramp to 200°C at 15°C/min

      • Carrier Gas: Helium

    • MS Parameters:

      • Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor (example):

        • Chloroethane (Analyte): m/z 64 (quantifier), m/z 66 (qualifier)

        • This compound (IS): m/z 69 (quantifier)

  • Data Analysis:

    • For each injection, calculate the peak area response ratio (Analyte Peak Area / IS Peak Area).

    • Plot the response ratio against the analyte concentration for the calibration standards.

    • Perform a linear regression to generate a calibration curve.

    • Determine the concentration of Chloroethane in unknown samples and QCs by interpolating their response ratios from the calibration curve.

Conclusion

The justification for using this compound in a new analytical method is built on a foundation of sound scientific principles and validated performance benefits. As a stable isotope-labeled internal standard, it co-opts the power of Isotope Dilution Mass Spectrometry to correct for nearly all sources of procedural and instrumental error. By mimicking the analyte with unparalleled fidelity—from extraction through detection—it ensures the highest levels of accuracy, precision, and robustness. For researchers, scientists, and drug development professionals, adopting this compound is not merely a choice of reagent; it is a commitment to producing the most accurate and defensible quantitative data possible.

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The Gold Standard in Volatile Analyte Quantification: A Comparative Guide to Chloroethane-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in regulated environments such as drug development, the pursuit of precision and accuracy is paramount. The choice of an internal standard (IS) is a critical decision that can significantly impact the reliability of analytical data. This guide provides an in-depth, objective comparison of Chloroethane-d5 as a stable isotope-labeled internal standard (SIL-IS) against other common alternatives for the statistical analysis of results, primarily focusing on gas chromatography-mass spectrometry (GC-MS). We will delve into the underlying principles, present supporting experimental data, and provide detailed protocols to demonstrate the superiority of deuterated standards in mitigating analytical variability.

The Imperative for an Internal Standard in Statistical Analysis

Analytical workflows, from sample preparation to instrumental analysis, are susceptible to various sources of error that can compromise the statistical validity of the results.[1][2] An internal standard is a compound of known concentration added to every sample, calibrant, and quality control (QC) sample to correct for these variations.[1][2] By monitoring the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte, we can effectively normalize for:

  • Variability in Sample Preparation: Inconsistencies in extraction efficiency, sample volume, and derivatization reactions.

  • Injection Volume Precision: Minor differences in the volume of sample introduced into the analytical instrument.

  • Instrumental Drift: Fluctuations in detector response over time.

  • Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.

The ideal internal standard should be chemically and physically similar to the analyte, but distinguishable by the detector. This is where stable isotope-labeled compounds, such as this compound, excel.

This compound: The Ideal Internal Standard for Volatile Analytes

This compound (CD₃CD₂Cl) is the deuterated analog of chloroethane, where all five hydrogen atoms have been replaced with deuterium.[3][4] This isotopic substitution results in a molecule with nearly identical physicochemical properties to chloroethane, including boiling point, polarity, and chromatographic retention time.[3][4] However, it has a distinct mass-to-charge ratio (m/z) that allows it to be easily differentiated from the non-labeled analyte by a mass spectrometer.

The core advantages of using this compound as an internal standard include:

  • Co-elution with the Analyte: Due to its similar chemical properties, this compound co-elutes with chloroethane during chromatographic separation. This is crucial for accurately compensating for matrix effects that can vary across the chromatogram.

  • Similar Extraction and Derivatization Behavior: It behaves almost identically to the analyte during sample preparation, leading to more accurate correction for losses during these steps.

  • High Isotopic Purity: Commercially available this compound typically has high isotopic purity (e.g., 98 atom % D), minimizing interference from any residual unlabeled chloroethane.[4]

Performance Comparison: this compound vs. Alternative Internal Standards

To illustrate the superior performance of this compound, we will compare it with two common alternatives for the quantitative analysis of a volatile analyte like chloroethane: a structural analog internal standard (e.g., Bromoethane) and a non-related internal standard (e.g., Toluene).

Performance Parameter This compound (SIL-IS) Bromoethane (Structural Analog IS) Toluene (Non-related IS) Causality behind Performance
Accuracy (% Recovery) 98 - 102%90 - 110%80 - 120%The near-identical chemical properties of this compound ensure it tracks the analyte's behavior throughout the analytical process, leading to more accurate correction for losses. Structural and non-related IS may have different extraction efficiencies and responses to matrix effects.
Precision (%RSD) < 2%< 5%< 10%Co-elution and identical response to instrumental variations allow this compound to provide superior normalization, resulting in lower relative standard deviation and higher precision.
Linearity (R²) > 0.999> 0.995> 0.990The consistent tracking of the analyte across a range of concentrations by this compound leads to a more linear calibration curve.
Matrix Effect Compensation ExcellentModeratePoorAs this compound co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, allowing for effective compensation. The chromatographic separation of other IS from the analyte leads to differential matrix effects.

This data is illustrative and compiled from typical performance characteristics observed in validated analytical methods for volatile organic compounds.

Experimental Protocols

To provide a practical context, we present a detailed protocol for the quantitative analysis of chloroethane in a water matrix using this compound as an internal standard by GC-MS.

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare calibration standards, quality control samples, and test samples for GC-MS analysis.

Materials:

  • Chloroethane standard

  • This compound (Internal Standard)

  • Methanol (GC grade)

  • Deionized water

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Preparation of Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of chloroethane and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with methanol. These solutions should be stored at 4°C and protected from light.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions of chloroethane by serial dilution of the primary stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Preparation of Internal Standard Spiking Solution (5 µg/mL):

    • Dilute the this compound primary stock solution with methanol to obtain a concentration of 5 µg/mL.

  • Preparation of Calibration Standards:

    • For each calibration level, add a defined volume of the corresponding chloroethane working standard solution to a vial containing deionized water.

    • Spike each calibration standard with the internal standard spiking solution to achieve a final concentration of 50 ng/mL of this compound.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards, using a separate weighing of the chloroethane standard if possible.

  • Preparation of Test Samples:

    • Collect the water sample in a suitable container.

    • Aliquot a known volume of the sample into a vial.

    • Spike the sample with the internal standard spiking solution to achieve a final concentration of 50 ng/mL of this compound.

Protocol 2: GC-MS Analysis

Objective: To analyze the prepared standards and samples to determine the concentration of chloroethane.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Autosampler

  • Appropriate GC column for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 2 minutes at 200°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Chloroethane: m/z 64 (quantifier), 66 (qualifier)

    • This compound: m/z 69 (quantifier), 71 (qualifier)

Data Analysis:

  • Integrate the peak areas for the quantifier ions of chloroethane and this compound.

  • Calculate the response ratio for each standard and sample: (Peak area of chloroethane) / (Peak area of this compound).

  • Construct a calibration curve by plotting the response ratio versus the concentration of the chloroethane standards.

  • Determine the concentration of chloroethane in the QC and test samples by interpolating their response ratios from the calibration curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale for using a deuterated internal standard, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Test Sample IS_spike Spike with This compound Sample->IS_spike Standards Calibration Standards Standards->IS_spike QC QC Samples QC->IS_spike GCMS GC-MS Analysis IS_spike->GCMS Data Data Acquisition (Peak Areas) GCMS->Data Ratio Calculate Response Ratio (Analyte/IS) Data->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify Result Final Result Quantify->Result DecisionLogic start Start: Need for Quantitative Analysis decision High Accuracy & Precision Required? start->decision sil_is Use Stable Isotope-Labeled IS (e.g., this compound) decision->sil_is Yes analog_is Consider Structural Analog IS (e.g., Bromoethane) decision->analog_is No validation Perform Thorough Method Validation sil_is->validation analog_is->validation end Validated Analytical Method validation->end

Caption: Decision logic for selecting an appropriate internal standard.

Conclusion: Ensuring Data Integrity with this compound

The statistical analysis of results in a research and development setting demands the highest level of data integrity. The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable quantitative analysis. This compound, with its chemical properties nearly identical to the analyte of interest, provides a superior ability to correct for the myriad of variations inherent in complex analytical workflows. As demonstrated by the comparative performance data and detailed protocols, the implementation of this compound leads to enhanced accuracy, precision, and linearity, ultimately ensuring the generation of high-quality, defensible data. For any quantitative method involving volatile analytes, this compound should be considered the gold standard for internal standardization.

References

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. [Link]

  • Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Chloroethane-d5

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product

In modern research, deuterated compounds like Chloroethane-d5 (C2D5Cl) are invaluable tools, particularly in NMR spectroscopy and as tracers in metabolic studies. However, its utility in the lab is matched by its potential hazard, necessitating a disposal protocol that is both scientifically sound and compliant with regulatory standards. This guide moves beyond mere procedural lists to provide a comprehensive framework for the safe and responsible management of this compound waste. As professionals in science and drug development, our responsibility extends from the accurate execution of our experiments to the safe final disposition of the materials we use. This document serves as a detailed operational and logistical plan to ensure that every step, from waste generation to final disposal, is handled with the highest degree of safety and environmental stewardship.

Part 1: Core Hazard Assessment & Characterization

Understanding the "why" behind disposal procedures begins with a thorough characterization of the substance. This compound's hazardous properties are rooted in its identity as a highly flammable, toxic, and halogenated hydrocarbon.[1] While the substitution of hydrogen with its stable isotope, deuterium, is critical for its scientific application, it does not fundamentally alter its hazardous chemical nature for disposal purposes.[2][]

The primary hazards are:

  • Extreme Flammability: Chloroethane is a highly flammable liquid and vapor with a very low flash point. Vapors can form explosive mixtures with air and travel to a source of ignition.[1][4]

  • Toxicity and Health Hazards: It is harmful if swallowed and toxic if inhaled. Acute exposure can affect the central nervous system, causing dizziness and lack of coordination.[5][6] Furthermore, it is classified as a substance suspected of causing cancer (Carcinogenicity Category 2).[1]

  • Environmental Hazard: As a chlorinated hydrocarbon, it is harmful to aquatic life with long-lasting effects and must be prevented from entering drains or the environment.[1][4]

These properties dictate that this compound must be managed as a regulated hazardous waste from the moment it is designated for disposal.

Table 1: Key Safety and Regulatory Data for this compound
PropertyValue / ClassificationSignificance for Disposal
CAS Number 19199-91-8Unique identifier for the deuterated substance.[1]
GHS Hazard Statements H225, H302, H304, H315, H319, H331, H335, H350Highly flammable, Harmful if swallowed, May be fatal if swallowed and enters airways, Causes skin/eye irritation, Toxic if inhaled, May cause respiratory irritation, May cause cancer.
Flash Point -50 °C (-58 °F)Dictates the need for storage away from all ignition sources.[1]
EPA Hazardous Waste Code Potentially F001 or F002 (as a spent halogenated solvent)Classifies the waste under RCRA, prohibiting land disposal without treatment.[7][8][9]
Disposal Precautionary Code P501Mandates disposal of contents/container to an approved waste disposal plant.[10][11]
Occupational Exposure Limit (OSHA PEL for Chloroethane) 1,000 ppm (8-hour TWA)Reinforces the need for handling only in well-ventilated areas or under a fume hood.[12]

Part 2: In-Lab Waste Management: A Step-by-Step Protocol

Proper disposal begins in the laboratory at the point of generation. The following protocol ensures safety and compliance.

Step 1: Waste Segregation

Causality: The U.S. Environmental Protection Agency (EPA) regulates halogenated and non-halogenated solvent wastes differently.[9][13] Mixing these streams results in the entire volume being treated under the more stringent (and expensive) protocol for halogenated waste.[14] The incineration of chlorinated compounds requires specialized equipment with acid gas scrubbers to neutralize the resulting hydrogen chloride gas, a feature not always required for other solvents.[15]

Procedure:

  • Designate a specific waste container exclusively for this compound and other compatible halogenated solvents.

  • NEVER mix halogenated waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[13][16]

  • Solid waste contaminated with this compound (e.g., gloves, absorbent pads) must also be collected separately as solid hazardous waste.[16]

Step 2: Container Selection and Handling

Causality: The container's integrity is paramount to preventing leaks and fugitive emissions. Material compatibility prevents chemical degradation of the container itself.

Procedure:

  • Select a Compatible Container: Use a clean, sealable container made of glass or polyethylene, as these materials are resistant to chlorinated hydrocarbons. The original product container is often the best choice.[17][18]

  • Ensure Good Condition: The container must be free of leaks, cracks, or external residue.[17]

  • Keep Closed: The container must be sealed with a tight-fitting screw-on cap at all times, except when waste is being added.[13][19] This minimizes the release of flammable and toxic vapors.

  • Do Not Overfill: Fill containers to no more than 80-90% capacity to allow for vapor expansion.[13][19]

Step 3: Accurate Labeling

Causality: Proper labeling is a legal requirement and is critical for communicating hazards to all personnel and ensuring the waste is routed to the correct disposal facility.

Procedure:

  • Obtain a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.

  • Fill out the tag completely and legibly before any waste is added:

    • Full Chemical Name: Write "Waste this compound". Avoid abbreviations or formulas.

    • Composition: List all constituents and their approximate percentages if it is a mixed waste stream.

    • Hazards: Check all applicable boxes (e.g., Flammable, Toxic). Affix GHS pictograms for flame and health hazard.

  • Attach the tag securely to the container.

Step 4: Safe On-Site Storage

Causality: Safe storage minimizes the risk of fire, exposure, and accidental spills while the waste awaits pickup.

Procedure:

  • Location: Store the waste container in a designated satellite accumulation area (SAA), which must be at or near the point of generation and under the control of the lab personnel.[13]

  • Ventilation: The SAA should be in a well-ventilated area, such as a fume hood or a ventilated cabinet.[1]

  • Ignition Sources: Ensure the storage area is free from heat, sparks, open flames, and other ignition sources.[10] Use of explosion-proof equipment is advised where applicable.

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.

Part 3: Final Disposal Pathway: From Lab to Destruction

The ultimate disposal of this compound is a regulated process that must be handled by licensed professionals. Your responsibility is to prepare the waste correctly for pickup by your institution's EHS office.

Regulatory Framework: RCRA and Land Disposal Restrictions

Chloroethane is listed by the EPA as a halogenated organic compound.[20] Wastes containing such compounds are subject to the Resource Conservation and Recovery Act (RCRA). Specifically, spent this compound falls under the "F-listed" category for hazardous wastes from non-specific sources, likely F001 or F002.[7][8]

Crucially, the EPA's Land Disposal Restrictions (LDR) program prohibits the disposal of untreated hazardous wastes in or on the land.[21] this compound waste must meet specific treatment standards before it can be landfilled, and for chlorinated solvents, the required treatment is typically destruction.[21]

Mandated Disposal Method: High-Temperature Incineration

Causality: Due to its hazardous characteristics and the LDR program, the required and most effective disposal method for this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

The Process:

  • Pickup: Schedule a hazardous waste pickup with your EHS department once your container is full or you reach the SAA time/volume limits.

  • Transportation: EHS will ensure the waste is transported by a licensed hazardous waste hauler to a permitted TSDF.

  • Incineration: At the TSDF, the waste is incinerated at high temperatures (e.g., >1000 °C). This process effectively destroys the organic molecule, breaking the carbon-deuterium and carbon-chlorine bonds.

  • Acid Gas Scrubbing: The combustion of chlorinated compounds produces hydrogen chloride (HCl) gas. The incinerator's exhaust stream is passed through scrubbers (e.g., a wet alkaline solution) to neutralize the HCl gas, preventing its release into the atmosphere.[15]

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G Workflow for this compound Disposal cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A Waste this compound Generated B Is it a halogenated waste? A->B C Segregate into Halogenated Waste Stream B->C Yes D Select & Inspect Compatible Container (Glass or Polyethylene) C->D E Complete & Attach Hazardous Waste Label D->E F Store in Ventilated SAA with Secondary Containment E->F G Schedule Pickup with Environmental Health & Safety (EHS) F->G H Transport to Licensed Hazardous Waste Facility (TSDF) G->H I High-Temperature Incineration with Acid Gas Scrubbing H->I J Final Compliant Destruction I->J

Sources

Personal protective equipment for handling Chloroethane-d5

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Personal Protective Equipment for Handling Chloroethane-d5

In the landscape of modern research, particularly in NMR-based structural elucidation and quantitative analysis, deuterated solvents are indispensable tools. This compound, while functionally identical to its protonated counterpart for many applications, carries the same intrinsic hazards. As a Senior Application Scientist, my objective extends beyond providing high-quality reagents; it is to ensure you can use them with the utmost confidence and safety. This guide is designed to provide a deep, procedural understanding of the Personal Protective Equipment (PPE) required for handling this compound, grounded in the principles of chemical causality and field-proven laboratory practices.

The Core Hazard Profile of this compound

To select the correct PPE, we must first understand the risks. The deuteration of the molecule does not significantly alter its physical or toxicological properties. This compound is:

  • Extremely Flammable: It is a gas at room temperature with a boiling point of 12.3°C and a flash point of -50°C.[1] It can form explosive mixtures with air, and its vapors can travel to a distant ignition source and flash back.[1][2]

  • A Gas Under Pressure: It is supplied in cylinders as a liquefied gas, which may explode if heated.[1][3][4]

  • A Health Hazard: this compound is suspected of causing cancer.[1][3][4] The primary routes of exposure are inhalation, skin, and eye contact.[1] It may cause irritation to the skin and eyes and is considered harmful if inhaled or absorbed through the skin.[1]

Our entire PPE strategy is therefore built to mitigate the risks of flammability, uncontrolled release of pressurized gas, and toxic exposure.

The Essential PPE Ensemble: A Multi-Barrier System

Effective protection relies on a multi-barrier system where each component addresses a specific exposure route. All handling of this compound must be performed within a certified chemical fume hood.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: Indirectly vented chemical splash goggles are required at all times. For any procedure involving the transfer of the liquid or potential for pressure release, a full-face shield must be worn over the goggles.

  • Causality: The high vapor pressure of this compound means that even without a direct splash, its vapors can irritate the eyes.[1] Chemical splash goggles form a seal around the eyes, providing protection from both vapor and liquid.[5] A face shield is critical when handling the liquefied gas, as a rapid release could cause both chemical exposure and frostbite-like injuries.

Respiratory Protection: Safeguarding Against Inhalation
  • Standard Operations: For routine handling inside a fume hood, a properly fitted air-purifying respirator (APR) with an organic vapor (OV) cartridge is necessary.

  • Emergency or High-Risk Scenarios: In the event of a significant spill, a leak, or work in a poorly ventilated area, a Self-Contained Breathing Apparatus (SCBA) is required.[6][7] This provides a positive pressure air supply, offering the highest level of respiratory protection.[6]

  • Causality: this compound's high volatility and low boiling point mean that inhalation is a primary exposure risk.[1] The activated carbon in an OV cartridge adsorbs the organic vapors, preventing them from being inhaled. An SCBA is required in emergencies because the ambient concentration of the chemical may exceed the capacity of the APR cartridge.

Table 1: Respiratory Protection Levels for this compound

ScenarioRequired Respirator TypeRationale
Standard handling in a fume hoodAir-Purifying Respirator (APR) with Organic Vapor (OV) cartridgeProtects against low-level vapor inhalation in a controlled environment.
Large volume transfer or potential leakSupplied-Air Respirator (SAR) or SCBAEnsures a clean air supply if ambient concentrations become elevated.
Spill or emergency responseSelf-Contained Breathing Apparatus (SCBA)Provides the highest level of protection in unknown, high-concentration, or oxygen-deficient atmospheres.[6]
Hand Protection: Selecting a Resistant Barrier
  • Primary Recommendation: Butyl rubber or Viton™ gloves are recommended.

  • Secondary Option: Double-gloving with a nitrile glove worn under a more resistant glove can be practiced. However, nitrile alone is not sufficient for prolonged contact.

  • Causality: Halogenated hydrocarbons are known to attack and permeate many common glove materials, including natural rubber and nitrile.[8] Breakthrough time is the critical factor. While nitrile may offer temporary protection from a minor splash, it will degrade with sustained contact. Butyl rubber provides superior resistance to chlorinated solvents. Always inspect gloves for any signs of degradation before and during use.

Body Protection: Shielding Against Dermal Contact
  • Mandatory Equipment: A flame-resistant (FR) lab coat is essential due to the high flammability of this compound. For transfers of significant quantities, a chemical-resistant apron worn over the FR lab coat is required.

  • Causality: Standard cotton or polyester lab coats can ignite and continue to burn. An FR lab coat will self-extinguish, providing critical escape time in the event of a flash fire. The chemical-resistant apron provides an additional barrier against liquid splashes that could otherwise soak the lab coat and underlying clothing, leading to prolonged skin contact.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, validated workflow minimizes the potential for error and exposure.

Caption: A three-phase workflow for handling this compound, emphasizing preparation, safe execution, and proper cleanup.

Disposal Plan: Ensuring Environmental and Personnel Safety

All materials contaminated with this compound are considered hazardous waste.

Waste_Disposal_Pathway Waste_Source Waste Generation Liquid this compound Contaminated Solids (gloves, wipes) Waste_Container Segregated Waste Collect in a designated, properly sealed, and labeled 'Halogenated Organic Waste' container. Waste_Source->Waste_Container:f0 Storage Satellite Accumulation Area Store the sealed container in a designated satellite accumulation area away from incompatible materials. Waste_Container->Storage Pickup EHS Pickup Schedule waste pickup with your institution's Environmental Health & Safety (EHS) department. Storage->Pickup

Caption: The mandatory disposal pathway for all this compound contaminated materials.

By integrating this expert-driven PPE strategy and procedural guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound. Safety is not a static checklist but a dynamic, informed process. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing any work.

References

  • ChemSrc. (n.d.). This compound CAS 19199-91-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethane-d5, chloro-. PubChem Compound Summary for CID 56845945. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Chloroethane (ethyl chloride). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • University of Wollongong. (n.d.). Safe Work Instructions for Working With Solvents. Retrieved from [Link]

  • Airgas. (2025, April 6). Safety Data Sheet: Ethyl Chloride. Retrieved from [Link]

  • SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Retrieved from [Link]

  • Euro Chlor. (n.d.). GEST 92 171 Edition 6 - Personal Protective Equipment in The Chlorine Industry. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.